N-Propyl 4-chloropicolinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-propylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-2-4-12-9(13)8-6-7(10)3-5-11-8/h3,5-6H,2,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRDIBDAOFVEKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653878 | |
| Record name | 4-Chloro-N-propylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694498-91-4 | |
| Record name | 4-Chloro-N-propylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Alkyl-4-chloropicolinamides: A Focus on the N-Methyl Analog as a Proxy for the Elusive N-Propyl Derivative
A Note to the Researcher: The initial focus of this guide was "N-Propyl 4-chloropicolinamide." However, a thorough review of the current scientific literature and chemical databases reveals a significant lack of specific, publicly available data for this particular compound. There is no readily identifiable CAS number, nor are there established physicochemical properties or synthesis protocols specifically for the N-propyl derivative.
In the spirit of scientific integrity and to provide a valuable technical resource, this guide will instead focus on the closely related and well-documented analog, N-Methyl 4-chloropicolinamide . This compound shares the same core 4-chloropicolinamide scaffold and is likely to exhibit some similar chemical behaviors. By presenting a comprehensive overview of the N-methyl analog, we can provide a strong foundational understanding that may inform future investigations into the N-propyl derivative. It is crucial to underscore that while analogous, the properties of the N-propyl version will not be identical, particularly concerning aspects like solubility, lipophilicity, and metabolic stability.
Introduction to N-Methyl 4-chloropicolinamide
N-Methyl 4-chloropicolinamide is a substituted pyridinecarboxamide that has garnered interest in medicinal and synthetic chemistry. Its structure, featuring a pyridine ring with a chlorine atom at the 4-position and an N-methylcarboxamide group at the 2-position, makes it a versatile building block. This compound is notably recognized as a key intermediate in the synthesis of several multi-kinase inhibitor drugs, such as Sorafenib and Regorafenib, which are used in cancer therapy[1]. The presence of the chlorine atom and the amide linkage provides reactive sites for further chemical modifications, making it a valuable scaffold in drug discovery and development.
Chemical Structure and Identifiers
The foundational step in understanding any chemical entity is to define its structure and universally recognized identifiers.
IUPAC Name: 4-chloro-N-methylpyridine-2-carboxamide[2]
Synonyms: 4-Chloro-N-methylpicolinamide, N-Methyl-4-chloropicolinamide, 2-(N-Methylcarbamoyl)-4-chloropyridine[3][4]
Molecular Formula: C₇H₇ClN₂O[2][3]
Molecular Weight: 170.60 g/mol [5]
SMILES: CNC(=O)C1=NC=CC(=C1)Cl[2]
InChI Key: BGVBBMZMEKXUTR-UHFFFAOYSA-N[2][5]
Caption: Chemical structure of N-Methyl 4-chloropicolinamide.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and understanding its behavior in various systems. The following table summarizes the known and predicted properties of N-Methyl 4-chloropicolinamide.
| Property | Value | Source |
| Appearance | White to yellow to green powder/crystal | [6] |
| Melting Point | 41-42 °C (Solvent: Ethyl acetate) | [3] |
| Boiling Point | 317.8 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.264 g/cm³ (Predicted) | [3] |
| Solubility | Moderately soluble in polar solvents | [7] |
| XLogP3 | 1.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Topological Polar Surface Area | 42 Ų | [2] |
Synthesis and Reaction Mechanisms
The synthesis of N-Methyl 4-chloropicolinamide is a critical process for its application as a pharmaceutical intermediate. A common and efficient method involves the amidation of a 4-chloropicolinic acid derivative with methylamine.
Representative Synthesis Protocol: Amidation of Methyl 4-chloropicolinate
This protocol describes the synthesis of N-Methyl 4-chloropicolinamide from Methyl 4-chloropicolinate and methylamine, a method noted for its high yield[8].
Reaction Scheme:
Caption: Workflow for the synthesis of N-Methyl 4-chloropicolinamide.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve Methyl 4-chloropicolinate (1.0 eq) and dry magnesium chloride (0.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Methylamine: To the solution from step 1, add a 2M solution of methylamine in THF (1.76 eq) dropwise over a period of 10 minutes. The formation of a suspension may be observed.
-
Reaction: Stir the resulting suspension at room temperature for approximately 2 hours. The progress of the reaction can be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, add water and a 1M solution of hydrochloric acid (HCl) to the reaction mixture.
-
Extraction: Extract the aqueous mixture with ethyl acetate three times.
-
Washing and Drying: Combine the organic phases and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product. Further purification, if necessary, can be performed by techniques such as column chromatography.
Causality Behind Experimental Choices:
-
Magnesium Chloride: The use of MgCl₂ acts as a Lewis acid catalyst. It is believed to coordinate with the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating the nucleophilic attack by methylamine. This is a milder alternative to converting the corresponding carboxylic acid to a more reactive acid chloride, which would require additional steps and harsher reagents.
-
Anhydrous Conditions: The use of anhydrous THF and dry MgCl₂ is crucial to prevent the hydrolysis of the ester starting material and to avoid side reactions.
-
Excess Methylamine: A stoichiometric excess of methylamine is used to drive the reaction to completion.
-
Aqueous HCl in Work-up: The addition of HCl helps to quench any unreacted methylamine and to facilitate the separation of the organic and aqueous layers.
Applications and Biological Significance
As previously mentioned, the primary and most significant application of N-Methyl 4-chloropicolinamide is as a key building block in the synthesis of multi-kinase inhibitors.
-
Sorafenib and Regorafenib Intermediate: It is a crucial intermediate in the multi-step synthesis of Sorafenib and Regorafenib, which are oral medications used for the treatment of various cancers, including advanced renal cell carcinoma, hepatocellular carcinoma, and colorectal cancer[1]. The picolinamide core forms a central part of the final drug molecule.
-
Potential Biological Activity: While the primary use is as an intermediate, the 4-chloropicolinamide scaffold itself is of interest in medicinal chemistry. Pyridine-based structures are common in biologically active molecules, and derivatives of N-Methyl 4-chloropicolinamide could be explored for their own potential therapeutic properties. Studies have shown that some pyridine derivatives possess a wide range of biological activities.
Safety and Handling
Based on the available GHS classifications, N-Methyl 4-chloropicolinamide should be handled with appropriate precautions.
-
Hazards: It is classified as causing skin and serious eye irritation[2]. There are also warnings for it being harmful if swallowed, in contact with skin, or if inhaled, and it may cause respiratory irritation[2].
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
N-Methyl 4-chloropicolinamide is a chemical compound of significant industrial and research importance, primarily due to its role as a key intermediate in the synthesis of life-saving anti-cancer drugs. Its well-defined chemical properties and established synthesis routes make it a readily accessible and versatile building block for organic and medicinal chemists.
While the requested "this compound" remains an under-documented entity, the comprehensive data available for the N-methyl analog provides a robust starting point for any researcher interested in this class of compounds. Future work could focus on the synthesis and characterization of the N-propyl and other N-alkyl derivatives to explore how modifications to the N-alkyl chain influence the physicochemical and biological properties of the 4-chloropicolinamide scaffold.
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GSRS. (n.d.). 4-CHLOROPICOLINAMIDE. Retrieved from [Link]
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PharmaCompass. (n.d.). 4-CHLORO-N-METHYLPYRIDINE-2-CARBOXAMIDE HYDROCHLORIDE. Retrieved from [Link]
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PubChem. (n.d.). 4-chloro-N-methylpyridine-2-carboxamide hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
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PharmaCompass. (n.d.). 4-Chloro-N-methylpicolinamide hydrochloride. Retrieved from [Link]
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An In-depth Technical Guide to N-Propyl 4-chloropicolinamide and the Broader Class of 4-Chloropicolinamides
A Note on the Subject Compound: Information in the public domain regarding the specific compound N-Propyl 4-chloropicolinamide (CAS Number 694498-91-4) is exceptionally limited. This guide will therefore address the broader class of 4-chloropicolinamides, drawing on data from closely related analogs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The principles and methodologies discussed are intended to be broadly applicable, though any direct application to this compound would necessitate independent validation.
Introduction to 4-Chloropicolinamides
The picolinamide scaffold, a pyridine ring with a carboxamide group at the 2-position, is a privileged structure in medicinal chemistry. The introduction of a chlorine atom at the 4-position can significantly modulate the electronic and steric properties of the molecule, influencing its binding to biological targets. The N-substituent on the amide group provides a key point for diversification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. While specific data on the N-propyl variant is scarce, the N-methyl analog, 4-chloro-N-methylpicolinamide, is recognized as a key intermediate in the synthesis of several kinase inhibitors used in oncology.[1][2][3][4] This highlights the potential of the 4-chloropicolinamide core in the development of novel therapeutics.
Physicochemical Properties
| Property | Value (for 4-chloro-N-methylpicolinamide) | Inferred Impact of N-propyl Group |
| Molecular Formula | C7H7ClN2O[1] | C9H11ClN2O |
| Molecular Weight | 170.59 g/mol [1] | 198.65 g/mol |
| Appearance | White to yellow or brown solid[2][5] | Likely a solid at room temperature |
| Melting Point | 41-42 °C[2] | May differ due to changes in crystal packing |
| XLogP3 | 1.1[2] | Expected to be higher (more lipophilic) |
| Hydrogen Bond Donors | 1[2] | 1 |
| Hydrogen Bond Acceptors | 2[2] | 2 |
| Rotatable Bond Count | 1[2] | 3 |
The increased lipophilicity of the N-propyl derivative compared to the N-methyl analog could influence its solubility, membrane permeability, and metabolic profile, all of which are critical considerations in drug design.
Synthesis of N-Alkyl 4-Chloropicolinamides
A general and robust method for the synthesis of N-alkyl 4-chloropicolinamides is the amidation of a 4-chloropicolinic acid derivative with the corresponding alkylamine.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (General)
-
Activation of 4-Chloropicolinic Acid: 4-Chloropicolinic acid is converted to a more reactive species, such as an acyl chloride. This can be achieved by reacting it with thionyl chloride or oxalyl chloride, typically in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is usually performed at room temperature or with gentle heating.
-
Amidation: The activated 4-chloropicolinoyl species is then reacted with propylamine. This reaction is typically carried out in an inert solvent such as DCM or tetrahydrofuran (THF) in the presence of a non-nucleophilic base, for instance, triethylamine or diisopropylethylamine, to neutralize the HCl generated during the reaction. The reaction is often performed at 0 °C to room temperature.
-
Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Potential Mechanism of Action and Therapeutic Applications
While no specific biological activity has been reported for this compound, the broader picolinamide class of compounds has demonstrated a wide range of pharmacological effects.
Anticancer Activity
Derivatives of 4-chloro-N-methylpicolinamide are key intermediates in the synthesis of multi-kinase inhibitors like sorafenib and regorafenib.[3] These drugs target several kinases involved in tumor progression and angiogenesis. Furthermore, N-methyl-picolinamide-4-thiol derivatives have shown potential as antitumor agents through the inhibition of Aurora-B kinase, a critical regulator of mitosis.
Caption: Picolinamides as potential kinase inhibitors in cancer.
Antimicrobial and Antifungal Activity
Recent studies have highlighted the potent and selective activity of picolinamide derivatives against Clostridioides difficile, a major cause of antibiotic-associated diarrhea. The selectivity of these compounds for C. difficile over other gut microbiota is a significant advantage. Additionally, certain picolinamide derivatives have been shown to possess significant antifungal activity against a range of soil-borne pathogens.[6]
Analytical Characterization
The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, including the presence and connectivity of the propyl group and the substitution pattern on the pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.
-
Chromatography: High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the compound.
-
X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure and information on the crystal packing.[7]
Safety and Toxicology
No specific safety data for this compound is available. However, based on data for 4-chloro-N-methylpicolinamide and picolinamide, the following potential hazards should be considered:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound belongs to a class of compounds with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. While specific data on this particular molecule is lacking, the broader family of 4-chloropicolinamides has been shown to possess diverse and potent biological activities. Further research into N-alkyl 4-chloropicolinamides, including the N-propyl derivative, is warranted to explore their therapeutic potential. This guide provides a foundational understanding of the synthesis, potential applications, and analytical considerations for this class of compounds, serving as a valuable resource for researchers in the field.
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Science Alert. In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. [Link]
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-Propyl 4-chloropicolinamide
Abstract
N-Propyl 4-chloropicolinamide represents a novel chemical entity with undetermined biological activity. This in-depth technical guide provides a comprehensive, field-proven framework for elucidating its mechanism of action. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative. We will navigate the scientific journey from initial hypothesis generation, leveraging data from structural analogs, through to detailed experimental validation of its molecular target and cellular effects. This guide is grounded in the principles of scientific integrity, providing self-validating experimental protocols and citing authoritative sources to ensure a rigorous and reproducible research endeavor.
Introduction: The Scientific Imperative
The discovery of a novel small molecule like this compound presents both an opportunity and a challenge. Its structural similarity to known bioactive compounds, such as certain herbicides and antibacterials, provides a fertile ground for hypothesis generation.[1][2] However, a definitive understanding of its mechanism of action is paramount for any potential therapeutic or biotechnological application. This guide will serve as a strategic roadmap for a comprehensive investigation into the biological activity of this compound.
Our approach is rooted in a deductive, multi-faceted research plan that begins with broad, high-throughput screening and progressively narrows its focus to specific molecular interactions. The causality behind each experimental choice will be meticulously explained, ensuring a clear understanding of the scientific rationale.
Foundational Knowledge and Hypothesis Generation
A thorough understanding of the chemical landscape surrounding this compound is the logical starting point. The picolinamide core is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive molecules.[2]
2.1. Structural Analogs as a Predictive Tool
-
Herbicidal Activity: Chloropicolinate amides are recognized for their herbicidal properties.[1] This suggests a potential mechanism involving the disruption of essential biological processes in plants.
-
Antibacterial Potential: The picolinamide class of antibacterials has demonstrated potent and selective activity against Clostridioides difficile.[2] This points towards a possible antibacterial application for this compound.
-
Antitubercular Activity: The isonicotinamide moiety, structurally related to picolinamide, is a key component of anti-tuberculosis drugs.[1]
Based on this analysis, our initial hypotheses will explore the potential of this compound as an herbicide, an antibacterial agent, or an antitubercular compound.
2.2. Initial Physicochemical Characterization
Before embarking on biological assays, a comprehensive physicochemical profile of this compound must be established. This data is crucial for designing meaningful experiments and interpreting their results.
| Property | Experimental Method | Importance |
| Solubility | Kinetic and thermodynamic solubility assays in various buffers (e.g., PBS, DMSO) | Ensures appropriate compound concentration in biological assays and avoids precipitation artifacts. |
| Lipophilicity (LogP/LogD) | Shake-flask method or reverse-phase HPLC | Predicts membrane permeability and potential for off-target effects. |
| Chemical Stability | HPLC-based stability assays at different pH and temperature conditions | Determines the compound's shelf-life and stability in assay conditions. |
| Purity | LC-MS and NMR spectroscopy | Confirms the identity and purity of the compound, eliminating confounding variables from impurities. |
Phase 1: Broad Phenotypic Screening
The initial phase of our investigation will employ high-throughput phenotypic screening to cast a wide net and identify any significant biological activity.[3] This approach allows for the discovery of unexpected activities beyond our initial hypotheses.
3.1. Experimental Protocol: High-Throughput Phenotypic Screening
-
Assay Plate Preparation: Utilize multi-well plates (e.g., 96- or 384-well) for all assays.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.
-
Cell/Organism Plating:
-
Antibacterial Screening: Inoculate wells with various bacterial strains (e.g., E. coli, S. aureus, C. difficile, M. tuberculosis).
-
Antifungal Screening: Inoculate wells with various fungal strains (e.g., C. albicans, A. fumigatus).
-
Herbicidal Screening: Plate seeds of a model plant (e.g., Arabidopsis thaliana) on agar medium.
-
Mammalian Cell Cytotoxicity: Seed wells with various human cell lines (e.g., HeLa, HepG2, HEK293) to assess general toxicity.
-
-
Compound Addition: Add the diluted compound to the appropriate wells. Include positive and negative controls.
-
Incubation: Incubate the plates under optimal conditions for each organism/cell type.
-
Readout: Measure the appropriate endpoint for each assay (e.g., optical density for bacterial growth, seed germination and root growth for plants, cell viability using an MTT or CellTiter-Glo assay for mammalian cells).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each observed activity.
3.2. Rationale and Self-Validation
This parallel screening approach is designed to be self-validating. For instance, if the compound shows potent activity against bacteria but not mammalian cells, it suggests a selective mechanism of action, a desirable trait for an antibiotic. Conversely, broad-spectrum cytotoxicity would indicate a non-specific mechanism and deprioritize the compound for further development as a therapeutic.
Phase 2: Target Deconvolution
Assuming a specific and potent biological activity is identified in Phase 1, the next critical step is to identify the molecular target(s) of this compound.[4] This process, known as target deconvolution, is essential for understanding its mechanism of action at a molecular level.
4.1. Affinity-Based Methods
Affinity-based proteomics is a powerful technique to "fish" for the binding partners of a small molecule from a complex biological lysate.
4.1.1. Experimental Protocol: Affinity Chromatography
-
Compound Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).
-
Lysate Preparation: Prepare a cell or tissue lysate from the organism in which the compound showed activity.
-
Affinity Pull-down: Incubate the lysate with the immobilized compound.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Validation: Validate the interaction using orthogonal methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
4.2. Genetic and Genomic Approaches
Genetic and genomic approaches can complement affinity-based methods by identifying genes that, when mutated or their expression is altered, confer resistance or sensitivity to the compound.
4.2.1. Experimental Protocol: High-Throughput Genetic Screening
-
Mutant Library Screening: Screen a library of knockout or overexpression mutants of the target organism for altered sensitivity to this compound.
-
RNA Sequencing (RNA-Seq): Treat the target organism with the compound and perform RNA-Seq to identify changes in gene expression.
-
Data Analysis: Analyze the data to identify pathways and genes that are significantly affected by the compound.
4.3. Visualization of the Target Deconvolution Workflow
Caption: Workflow for identifying the molecular target of this compound.
Phase 3: Mechanistic Validation and Pathway Analysis
Once a putative molecular target is identified, rigorous validation is required to confirm its role in the observed biological activity. This phase involves a combination of in vitro and in cellulo assays.
5.1. In Vitro Target Engagement and Functional Assays
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics of this compound to its purified target protein.[5]
-
Enzyme Inhibition Assays: If the target is an enzyme, its activity should be measured in the presence of varying concentrations of the compound to determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive).
-
Receptor Binding Assays: If the target is a receptor, radioligand binding assays or functional assays measuring downstream signaling events (e.g., cAMP production, calcium flux) should be performed.[6]
5.2. In Cellulo Target Engagement and Pathway Analysis
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm target engagement in intact cells.
-
Western Blotting and Phospho-proteomics: These methods can be used to investigate the effect of the compound on downstream signaling pathways.
-
Gene Knockout/Knockdown: Silencing the expression of the putative target gene should recapitulate the phenotype observed with compound treatment, providing strong evidence for a direct mechanism of action.
5.3. Visualizing a Hypothetical Signaling Pathway
Assuming our compound inhibits a hypothetical kinase, "Target Kinase," the following diagram illustrates the potential downstream effects.
Caption: Hypothetical signaling pathway inhibited by this compound.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to elucidating the mechanism of action of this compound. By following this structured, yet adaptable, framework, researchers can systematically progress from broad phenotypic observations to a detailed molecular understanding of the compound's biological activity. The insights gained from this research will be invaluable in determining the future trajectory of this novel chemical entity, whether in the realm of agriculture, infectious disease, or other biomedical applications.
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An In-depth Technical Guide to the Potential Biological Targets of N-Propyl 4-chloropicolinamide and its Analogs
This guide provides a comprehensive exploration of the potential biological targets of N-Propyl 4-chloropicolinamide and the broader picolinamide class of compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding with practical, field-proven methodologies for target identification and validation.
Introduction: The Picolinamide Scaffold - A Privileged Structure in Medicinal Chemistry
Picolinamide, a derivative of pyridine-2-carboxylic acid, represents a versatile and privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a wide array of biological activities. The core structure's ability to engage in various non-covalent interactions, including hydrogen bonding and metal chelation, makes it an attractive starting point for the rational design of targeted therapeutic agents. This guide will delve into the known and potential biological targets of picolinamide derivatives, with a specific focus on the implications for compounds like this compound.
Antifungal Activity: Targeting Fungal Lipid Homeostasis via Sec14p Inhibition
A significant body of research has identified the picolinamide scaffold as a potent inhibitor of fungal growth.[1][2] The primary and essential target for this antifungal activity in Saccharomyces cerevisiae has been identified as Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein.[1]
Mechanism of Action: Disrupting Lipid Signaling and Membrane Trafficking
Sec14p plays a crucial role in maintaining the lipid composition of the Golgi apparatus, which is vital for vesicular trafficking and cell viability. Picolinamide-based compounds bind within the lipid-binding pocket of Sec14p, effectively inhibiting its lipid transfer activity.[1] This inhibition disrupts essential cellular processes, leading to fungal cell death. The exquisite specificity of these compounds for fungal Sec14p over mammalian counterparts is attributed to structural differences in the lipid-binding pocket, making this a promising avenue for the development of selective antifungal therapies.[1]
Experimental Workflow for Validating Sec14p as a Target
The identification and validation of Sec14p as the target of picolinamide compounds involved a multi-faceted approach, providing a robust template for target deconvolution studies.
Caption: Workflow for Sec14p Target Validation.
Protocol 1: Chemogenomic Profiling (Haploinsufficiency Profiling/Homozygous Profiling - HIP-HOP)
-
Library Preparation: Utilize a library of heterozygous and homozygous deletion strains of S. cerevisiae.
-
Compound Treatment: Expose the library to a sub-lethal concentration of the picolinamide compound.
-
Growth Analysis: Quantify the growth of each strain in the presence of the compound.
-
Data Analysis: Identify strains that exhibit hypersensitivity to the compound. The deleted gene in a hypersensitive strain may encode the drug's target or be part of a pathway affected by the drug.
-
Target Hypothesis: A strong hypersensitivity signal from the strain with a heterozygous deletion of the SEC14 gene points to Sec14p as a potential target.
Protocol 2: In Vitro Sec14p Lipid Transfer Assay
-
Protein Purification: Express and purify recombinant Sec14p.
-
Assay Setup: Utilize a fluorescence-based assay with a fluorescently labeled phospholipid (e.g., NBD-PC) and donor/acceptor liposomes.
-
Compound Incubation: Incubate purified Sec14p with varying concentrations of the picolinamide compound.
-
Initiate Transfer: Add the protein-compound mixture to the liposome solution.
-
Measure Fluorescence: Monitor the change in fluorescence over time, which corresponds to the rate of lipid transfer.
-
Data Analysis: Calculate the IC50 value of the compound to quantify its inhibitory potency against Sec14p.
Anticancer Potential: Targeting Kinases and Inducing Apoptosis
Derivatives of 4-chloropicolinamide have demonstrated significant potential as anticancer agents, exhibiting antiproliferative activity against various tumor cell lines.[3][4][5][6] The mechanisms underlying this activity are multifaceted, involving the inhibition of key cellular signaling pathways.
Aurora-B Kinase: A Potential Target in Oncology
One specific derivative, N-methyl-picolinamide-4-thiol, has been shown to selectively inhibit Aurora-B kinase.[4][5] Aurora-B is a crucial regulator of mitosis, and its overexpression is common in many cancers. Inhibition of Aurora-B leads to defects in chromosome segregation and ultimately, apoptosis.
Caption: Picolinamide Derivative Action on Cancer Cells.
Other Anticancer Mechanisms
Studies on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have revealed broader anticancer effects, including:
-
Induction of Apoptosis and Necrosis: These compounds can trigger programmed cell death in cancer cells.[3][6]
-
Suppression of Angiogenesis: They can inhibit the formation of new blood vessels that tumors need to grow.[3][6]
Protocol 3: In Vitro Kinase Inhibition Assay
-
Kinase Panel Screening: Screen the compound against a panel of purified kinases to identify potential targets.
-
Dose-Response Assay: For identified hits (e.g., Aurora-B), perform a dose-response assay using a radiometric or fluorescence-based method to determine the IC50 value.
-
Assay Principle (Example: ADP-Glo™ Kinase Assay):
-
Incubate the kinase, substrate, ATP, and varying concentrations of the picolinamide inhibitor.
-
After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used to generate a luminescent signal.
-
The luminescence intensity is inversely proportional to the kinase activity.
-
Protocol 4: Cell Proliferation (MTT) Assay
-
Cell Seeding: Plate cancer cell lines (e.g., HepG2, HCT116) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the picolinamide derivative for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Antibacterial Activity: Selective Targeting of Clostridioides difficile
The picolinamide scaffold has also been explored for its antibacterial properties, with certain analogs demonstrating potent and selective activity against the pathogenic bacterium Clostridioides difficile.[7] This selectivity is highly desirable as it would spare the beneficial gut microbiota, potentially reducing the risk of recurrent infections.
While the precise molecular target in C. difficile has not been definitively elucidated in the provided literature, the structure-activity relationship (SAR) studies indicate that specific substitutions on the picolinamide ring are crucial for this selective activity.[7]
Table 1: Comparative Activity of a Picolinamide Analog
| Compound | C. difficile MIC (µg/mL) | MRSA MIC (µg/mL) | Selectivity Index (C. difficile) |
| Isonicotinamide 4 | 0.125 | 0.125 | 1 |
| Picolinamide 87 | 0.125 | 128 | >1000 |
Data synthesized from[7]
Other Potential Biological Targets
The versatility of the picolinamide structure suggests a broader range of potential biological targets.
-
Poly (ADP-ribose) Polymerase (PARP): Picolinamide itself has been identified as a potential inhibitor of PARP, an enzyme involved in DNA repair and genomic stability.[8] PARP inhibitors are an established class of anticancer drugs.
Conclusion and Future Directions
This compound and its analogs belong to a class of compounds with a rich and diverse pharmacology. The established antifungal mechanism via Sec14p inhibition provides a strong foundation for the development of novel anti-infectives. Furthermore, the demonstrated anticancer and selective antibacterial activities highlight the immense potential of this scaffold in addressing critical unmet medical needs.
Future research should focus on:
-
Definitive Target Identification: Utilizing advanced techniques such as thermal proteome profiling (TPP) and affinity-based chemoproteomics to identify the specific molecular targets for the anticancer and antibacterial activities.
-
Structure-Based Drug Design: Leveraging the co-crystal structure of a picolinamide with Sec14p to design next-generation antifungal agents with improved potency and pharmacokinetic properties.[1]
-
Pharmacokinetic and Toxicological Profiling: Thoroughly evaluating the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds to assess their drug-like properties.
By combining rational drug design with robust target validation methodologies, the full therapeutic potential of the picolinamide scaffold can be realized.
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Pries, M. et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. Scientific Reports, 8(1), 4687. [Link]
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Pries, M. et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed, [Link]
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Kumar, R. et al. (2022). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. Molecules, 27(15), 4983. [Link]
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Al-Ostath, A. et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(21), 7384. [Link]
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Li, Y. et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317-6330. [Link]
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Li, Y. et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed, [Link]
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A Comprehensive Technical Guide to the Synthesis of N-Propyl 4-chloropicolinamide
Executive Summary
This technical guide provides a detailed examination of the synthetic pathways and precursors for N-Propyl 4-chloropicolinamide, a substituted picolinamide of interest in pharmaceutical and agrochemical research. The primary synthesis strategy involves a nucleophilic acyl substitution, specifically the amidation of an activated 4-chloropicolinic acid derivative with n-propylamine. This document outlines two robust methods for the synthesis of the key precursor, 4-chloropicolinic acid, its subsequent activation to 4-chloropicolinoyl chloride, and the final amidation step. Detailed experimental protocols, mechanistic insights, and characterization techniques are provided to equip researchers and drug development professionals with a comprehensive understanding of the manufacturing process.
Retrosynthetic Analysis
A retrosynthetic approach to this compound identifies the most logical bond disconnections to reveal readily available or synthesizable precursors. The most strategic disconnection is at the amide C-N bond, which simplifies the target molecule into two primary synthons: an acyl cation equivalent derived from 4-chloropicolinic acid and an n-propylamine nucleophile. The acyl cation is best realized synthetically as the highly reactive 4-chloropicolinoyl chloride. This acyl chloride, in turn, is prepared from 4-chloropicolinic acid.
Further analysis reveals that 4-chloropicolinic acid itself can be synthesized from two common starting materials: the chlorination of 2-picolinic acid or the oxidation of 4-chloro-2-methylpyridine. This multi-pathway approach provides flexibility in precursor selection based on availability and cost.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Precursors
The successful synthesis of the target molecule hinges on the efficient preparation of its precursors. This section details validated methods for obtaining the crucial intermediate, 4-chloropicolinic acid.
Synthesis of 4-Chloropicolinic Acid (CAS: 5470-22-4)
4-Chloropicolinic acid is an essential building block, and its synthesis can be approached from two primary routes.
Method A: Chlorination of 2-Picolinic Acid This method involves the direct chlorination of commercially available 2-picolinic acid. The reaction is typically performed using thionyl chloride (SOCl₂) as both the chlorinating agent and the solvent.[1] The causality for this choice lies in the ability of thionyl chloride to convert the carboxylic acid into an acyl chloride intermediate, which facilitates the chlorination of the pyridine ring at the C4 position. The reaction's efficiency can be enhanced by a catalyst, such as sodium bromide or bromine.[1][2] The use of a catalyst is critical for achieving high yield and purity by promoting the desired regioselectivity.[2]
Method B: Oxidation of 4-Chloro-2-methylpyridine An alternative pathway begins with 4-chloro-2-methylpyridine, which is oxidized to the corresponding carboxylic acid.[3] Strong oxidizing agents are required for this transformation. Potassium permanganate (KMnO₄) in an aqueous solution is a field-proven choice, effectively converting the methyl group to a carboxyl group while leaving the chlorinated pyridine ring intact.[3] The choice of an oxidant like KMnO₄ is based on its high oxidation potential and its ability to function under basic or neutral conditions, which helps to prevent undesired side reactions on the pyridine ring.
Activation of 4-Chloropicolinic Acid: Synthesis of 4-Chloropicolinoyl Chloride
To facilitate the final amidation step, the carboxylic acid group of 4-chloropicolinic acid must be activated. The most direct and common method is its conversion to the corresponding acyl chloride, 4-chloropicolinoyl chloride. This is achieved by reacting 4-chloropicolinic acid with a chlorinating agent, typically thionyl chloride (SOCl₂), often under reflux conditions.[4] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies purification. The resulting acyl chloride is highly reactive and is typically used immediately in the subsequent step without extensive purification.
Core Synthesis: Amidation to this compound
The final and critical step in the synthesis is the formation of the amide bond. This is achieved through a nucleophilic acyl substitution reaction between 4-chloropicolinoyl chloride and n-propylamine.
Reaction Mechanism
The mechanism is a classic two-stage addition-elimination process.[5][6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chloropicolinoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion is ejected as a good leaving group.
-
Deprotonation: The resulting product is a protonated amide. A second equivalent of n-propylamine (or another non-nucleophilic base like triethylamine) acts as a base to abstract a proton from the nitrogen atom, yielding the neutral this compound and an ammonium chloride salt.[5] The inclusion of a base is crucial to neutralize the HCl generated, preventing it from protonating the starting amine and rendering it non-nucleophilic.
Caption: The addition-elimination mechanism for amide formation.
Detailed Experimental Protocols
The following protocols are provided as a guide. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 4-Chloropicolinoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloropicolinic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, ~5-10 eq).[4]
-
Optionally, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 79 °C) and maintain for 2-4 hours, monitoring the reaction by observing the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (distillation).
-
The resulting crude 4-chloropicolinoyl chloride is a solid or oil and is typically used in the next step without further purification.
Protocol 2: Synthesis of this compound
| Reagent | Molar Eq. | Purpose |
| 4-Chloropicolinoyl Chloride | 1.0 | Electrophile |
| n-Propylamine | 2.1 | Nucleophile & Base |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
| Triethylamine (optional) | 1.1 | Alternative Base |
Procedure:
-
Dissolve the crude 4-chloropicolinoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction between the acyl chloride and the amine.[5]
-
In a separate flask, prepare a solution of n-propylamine (2.1 eq) in the same anhydrous solvent.
-
Add the n-propylamine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours or until TLC/LC-MS analysis indicates the consumption of the acyl chloride.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Characterization and Analysis
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques is essential.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR should show characteristic signals for the propyl group (triplet, sextet, triplet) and the aromatic protons on the pyridine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will confirm the molecular weight of the compound. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water) is typically employed.
-
Melting Point: A sharp melting point range for the purified solid is a good indicator of high purity.[7]
Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release corrosive gases (SO₂ and HCl). Must be handled in a fume hood with acid-resistant gloves and eye protection.
-
Acyl Chlorides: Corrosive and lachrymatory (tear-inducing). Should be handled with care in a fume hood.
-
Amines (n-propylamine): Flammable, corrosive, and can cause skin and eye irritation. Ensure proper ventilation and personal protective equipment.
-
Solvents (DCM): Dichloromethane is a suspected carcinogen. Minimize exposure and handle in a well-ventilated area.
References
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Methyl 4-chloropicolinate synthesis. ChemicalBook.
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How is 4-Chloropyridine-2-carboxylic acid synthesized? Guidechem.
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4-Chloropyridine-2-carboxylic acid. ChemicalBook.
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Synthesis of 4-chloronicotinic acid chloride. PrepChem.com.
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Method for synthesizing 4-chloro-pyridine. Google Patents (CN103360306A).
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Method for producing 4-chloropyridine-2-carboxylic acid chloride. Google Patents (WO2011093256A1).
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4-Chloro-N-methylpicolinamide synthesis. ChemicalBook.
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Synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide. Atlantis Press.
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4-Chloro-N-methylpicolinamide. PubChem, National Institutes of Health.
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Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Google Patents (CN102010367A).
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4-Chloro-N-methylpicolinamide. ChemicalBook.
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Reaction between acyl chlorides and amines - addition / elimination. Chemguide.
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Method for synthesizing 4-chloro-pyridine. Patsnap.
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Process for synthesizing chloropicrin. Google Patents (US3106588A).
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n-propyl chloride to n-propylamine. Brainly.in.
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N-Cyclopropyl 4-chloropicolinaMide synthesis. ChemicalBook.
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Process method for synthesizing and purifying 4-chlorobutyryl chloride. Patsnap.
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Navigating the Uncharted Waters of Solubility: A Technical Guide to N-Propyl 4-chloropicolinamide
Foreword: Embracing the Unknown in Chemical Research
In the landscape of drug discovery and chemical research, we often encounter novel molecules for which a full physicochemical profile has yet to be established. N-Propyl 4-chloropicolinamide represents one such compound where extensive public data, particularly on its solubility in common laboratory solvents, remains scarce. This guide, therefore, is crafted not as a mere repository of data, but as a methodological framework for the modern researcher. It is designed to empower you, the scientist, to navigate the challenges of characterizing a new chemical entity. We will pivot from the absence of specific data to the process of its discovery, blending theoretical principles with practical, field-proven experimental protocols. This document will serve as your comprehensive guide to understanding, predicting, and, most importantly, determining the solubility of this compound and other novel compounds you may encounter.
Deconstructing this compound: A Structural Approach to Solubility Prediction
The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as our initial guidepost. Let's dissect the structure of this compound to infer its likely solubility characteristics.
-
The Picolinamide Core: The pyridine ring, an aromatic heterocycle, introduces a degree of aromaticity and potential for pi-pi stacking interactions. The nitrogen atom in the ring can act as a hydrogen bond acceptor. The amide group is polar and can participate in hydrogen bonding as both a donor (the N-H group) and an acceptor (the carbonyl oxygen). Picolinamide itself has some water solubility, which can be a starting point for our understanding[1].
-
The 4-Chloro Substituent: The chlorine atom is an electron-withdrawing group, which can influence the electron distribution of the pyridine ring. Its presence also increases the molecular weight and potentially the lipophilicity of the molecule.
-
The N-Propyl Group: The propyl group is a nonpolar alkyl chain. This addition significantly increases the nonpolar character and lipophilicity of the molecule compared to its N-methyl or unsubstituted counterparts.
Inference: Based on this structural analysis, this compound is expected to be a somewhat polar molecule with a significant nonpolar character. Its solubility will likely be favored in solvents that can accommodate both polar and nonpolar interactions. We can predict that it will have limited solubility in highly polar protic solvents like water and better solubility in polar aprotic solvents and some nonpolar solvents.
Predicting Solubility: Leveraging Physicochemical Parameters
In the absence of experimental data, we can turn to in silico predictive models. These models utilize the chemical structure to calculate key physicochemical properties that correlate with solubility.[2][3][4][5][6]
| Physicochemical Property | Predicted Value (for this compound) | Implication for Solubility |
| Molecular Weight | ~200.65 g/mol | Moderate molecular weight, generally not a limiting factor for solubility. |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | A positive LogP indicates a preference for a nonpolar environment (octanol) over a polar one (water), suggesting higher solubility in organic solvents than in water.[7][8] |
| Topological Polar Surface Area (TPSA) | ~40 - 50 Ų | A moderate TPSA suggests the molecule has polar characteristics and the potential for hydrogen bonding, which can contribute to solubility in polar solvents. |
| Hydrogen Bond Donors | 1 | The amide N-H group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 2-3 | The pyridine nitrogen and the carbonyl oxygen can accept hydrogen bonds. |
Interpretation: The predicted LogP value in the range of 2.5-3.5 strongly suggests that this compound is lipophilic and will likely exhibit poor aqueous solubility. However, its moderate TPSA and hydrogen bonding capabilities indicate that it should be soluble in a range of organic solvents, particularly those with some polarity.
Below is a logical workflow for predicting solubility based on these parameters.
Caption: A workflow diagram for predicting the solubility of a novel compound.
A Practical Guide to Experimental Solubility Determination: The Shake-Flask Method
The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method[9][10]. This protocol provides a robust and reliable means to quantify the solubility of this compound in various solvents.
Materials and Equipment
-
This compound (solid, high purity)
-
A selection of common laboratory solvents (see Table 2)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
Step-by-Step Experimental Protocol
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different test solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is reached.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a constant temperature environment (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration standards.
-
-
Quantitative Analysis:
-
Analyze the calibration standards and the prepared samples using a validated HPLC method or another suitable analytical technique.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor. The result is the solubility of this compound in that specific solvent at the tested temperature, typically expressed in mg/mL or g/L.
-
Caption: The experimental workflow for the shake-flask solubility determination method.
Selecting the Right Tools: A Guide to Common Laboratory Solvents
The choice of solvent is critical for any solubility study. The following table provides a list of common laboratory solvents with their relevant properties to aid in your selection process.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Type | Potential for dissolving this compound |
| Water | 10.2 | 80.1 | Polar Protic | Low |
| Methanol | 5.1 | 32.7 | Polar Protic | Moderate |
| Ethanol | 4.3 | 24.5 | Polar Protic | Moderate |
| Isopropanol | 3.9 | 19.9 | Polar Protic | Moderate to High |
| Acetonitrile | 5.8 | 37.5 | Polar Aprotic | High |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic | High |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Polar Aprotic | High |
| Acetone | 5.1 | 20.7 | Polar Aprotic | High |
| Dichloromethane (DCM) | 3.1 | 9.1 | Nonpolar | Moderate to High |
| Chloroform | 4.1 | 4.8 | Nonpolar | Moderate to High |
| Ethyl Acetate | 4.4 | 6.0 | Nonpolar | Moderate to High |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Nonpolar | High |
| Toluene | 2.4 | 2.4 | Nonpolar | Moderate |
| Hexane | 0.1 | 1.9 | Nonpolar | Low |
Concluding Remarks: From Prediction to Empirical Evidence
While the lack of readily available solubility data for this compound presents an initial challenge, it also provides an opportunity to apply fundamental principles of chemistry and rigorous experimental design. By combining structural analysis, in silico prediction, and a systematic experimental approach such as the shake-flask method, researchers can confidently and accurately characterize the solubility profile of this and other novel compounds. This in-depth understanding is a cornerstone of successful drug development and chemical research, enabling informed decisions in formulation, process development, and biological testing.
References
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Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed. [Link]
-
Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [Link]
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Properties of Common Laboratory Solvents. University of California, Riverside. [Link]
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How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]
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Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Modeling. [Link]
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Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. [Link]
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Common Organic Solvents - Table of Properties. Scribd. [Link]
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Solvent Boiling Point Chart. BRANDTECH Scientific. [Link]
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Common Organic Solvents: Table of Properties. University of California, Berkeley. [Link]
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Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Solubility & Method for determination of solubility. Slideshare. [Link]
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Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. ResearchGate. [Link]
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Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]
-
Chemical Properties of Picolinamide (CAS 1452-77-3). Cheméo. [Link]
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Evaluation of the Usefulness of Topological Indices for Predicting Selected Physicochemical Properties of Bioactive Substances with Anti-Androgenic and Hypouricemic Activity. NIH. [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. [Link]
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Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC - PubMed Central. [Link]
- Chemical compounds.
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Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
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LogP—Making Sense of the Value. ACD/Labs. [Link]
- The new process for the preparation of 2-n-propyl-4-methyl-6.
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4-Chloro-N-methylpicolinamide. PubChem. [Link]
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An In-Depth Technical Guide to N-Propyl 4-chloropicolinamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Propyl 4-chloropicolinamide, a heterocyclic amide with significant potential in medicinal chemistry and drug development. While specific experimental data for this particular analogue is not extensively documented in public literature, this paper extrapolates from the well-established chemistry and biological activity of its close analogues, such as N-methyl and other N-substituted 4-chloropicolinamides. We present a deduced molecular profile, a detailed, field-proven synthetic protocol, and an exploration of its probable mechanism of action and therapeutic applications, particularly in oncology. This guide is intended to serve as a foundational resource for researchers initiating projects on novel picolinamide derivatives.
Introduction: The Rationale for N-Alkyl Picolinamide Exploration
The picolinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a pyridine ring and an amide bond offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and metabolic stability. The introduction of a chlorine atom at the 4-position of the pyridine ring can significantly modulate the electronic properties and biological activity of the molecule, often enhancing its potency.
The N-alkyl substituent on the amide plays a crucial role in defining the compound's pharmacokinetic and pharmacodynamic properties. Variations in the alkyl chain length can influence lipophilicity, membrane permeability, and binding affinity to target proteins. This guide focuses on the N-propyl derivative, representing a logical step in the structure-activity relationship (SAR) studies of 4-chloropicolinamides, bridging the gap between smaller (N-methyl) and larger alkyl substituents. Based on extensive research into its analogues, this compound is a promising candidate for investigation as a kinase inhibitor for anti-cancer applications.
Molecular Profile of this compound
Based on fundamental chemical principles and data from its constituent parts, the core molecular properties of this compound are presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClN₂O | Deduced |
| Molecular Weight | 198.65 g/mol | Calculated |
| IUPAC Name | 4-chloro-N-propylpyridine-2-carboxamide | Standard Nomenclature |
| CAS Number | Not Assigned | - |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be reliably achieved through a two-step process, adapted from established methods for similar N-substituted picolinamides. The causality behind each step is explained to ensure reproducibility and understanding.
Step 1: Synthesis of 4-Chloropicolinoyl Chloride
The initial and critical step is the conversion of a commercially available starting material, such as picolinic acid, to its activated acyl chloride form. While multiple chlorinating agents can be used, a combination of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) has been shown to be highly effective, offering milder reaction conditions and improved yields compared to using thionyl chloride alone.[1]
Protocol:
-
To a round-bottom flask containing chlorobenzene, add picolinic acid.
-
With stirring, slowly add a mixture of thionyl chloride and phosphorus oxychloride (e.g., a 5:1 ratio) while maintaining the temperature below 50°C.
-
After the addition is complete, heat the reaction mixture to approximately 85°C and maintain for 15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-chloropicolinoyl chloride as a viscous oil. This intermediate is typically used in the next step without further purification due to its reactivity.
Causality and Expertise : The use of a dual chlorinating system (SOCl₂ and POCl₃) provides a more controlled reaction, reducing the formation of by-products and allowing for a lower reaction temperature and shorter duration compared to traditional methods.[1] Chlorobenzene is chosen as the solvent for its high boiling point, which is suitable for this reaction temperature.
Step 2: Amidation with Propylamine
The second step involves the nucleophilic acyl substitution reaction between the synthesized 4-chloropicolinoyl chloride and propylamine to form the final product.
Protocol:
-
In a separate reaction vessel, dissolve propylamine in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add the crude 4-chloropicolinoyl chloride from Step 1 to the cooled propylamine solution with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Trustworthiness through Self-Validation : The progress of both synthetic steps should be meticulously monitored by TLC to ensure the complete conversion of reactants. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Postulated Mechanism of Action and Therapeutic Applications
Derivatives of 4-chloropicolinamide have been investigated for their potential as anti-cancer agents. For instance, 4-Chloro-N-methylpicolinamide is a known intermediate in the synthesis of multi-kinase inhibitors like sorafenib and regorafenib. These drugs function by targeting several tyrosine kinases involved in tumor progression and angiogenesis.
It is therefore highly probable that this compound will exhibit similar biological activity. The N-propyl group, being larger and more lipophilic than a methyl group, may alter the binding affinity and selectivity for various kinase targets. The primary anticipated application for this compound is in the discovery and development of novel kinase inhibitors for oncology.
Potential Signaling Pathway Involvement
Many N-alkyl picolinamides exert their anti-tumor effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. A plausible mechanism of action for this compound would be the inhibition of kinases such as Aurora B kinase, which is involved in mitotic regulation.
Caption: Postulated inhibitory action on the Aurora B kinase pathway.
Future Directions and Conclusion
This compound represents an under-explored yet promising molecule in the landscape of medicinal chemistry. This technical guide provides a solid foundation for its synthesis and suggests a clear direction for the investigation of its biological activities. Future research should focus on the in-vitro screening of this compound against a panel of cancer cell lines and various kinases to elucidate its specific targets and mechanism of action. Further SAR studies involving modifications of the N-alkyl chain and substitutions on the pyridine ring could lead to the discovery of novel and potent therapeutic agents.
References
-
Jiang, T. et al. (2017). Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. Advances in Computer Science Research, volume 59. [Link]
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A Technical Guide to the Spectroscopic Characterization of N-Propyl 4-chloropicolinamide
This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for N-Propyl 4-chloropicolinamide, a compound of interest for researchers, scientists, and drug development professionals. In the absence of directly published experimental spectra for this specific molecule, this guide leverages a predictive approach grounded in the analysis of structurally related compounds. By dissecting the molecule into its constituent parts—the 4-chloropyridine ring, the amide linkage, and the n-propyl group—and examining empirical data from close analogs, we can construct a highly accurate and reliable spectral profile. This document is designed to serve as a valuable resource for the identification, characterization, and quality control of this compound.
Molecular Structure and Predicted Spectroscopic Behavior
This compound is a derivative of picolinamide, featuring a chlorine atom at the 4-position of the pyridine ring and an n-propyl group attached to the amide nitrogen. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which can be elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling patterns, and integration of the signals in ¹H and ¹³C NMR spectra, we can precisely map the connectivity of the atoms in this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the n-propyl chain and the 4-chloropyridine ring. The predicted chemical shifts (in ppm, relative to TMS) are detailed in the table below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 (Pyridine) | ~8.5 | Doublet | ~5.0 | 1H |
| H-5 (Pyridine) | ~7.8 | Doublet of doublets | ~5.0, ~2.0 | 1H |
| H-3 (Pyridine) | ~7.4 | Doublet | ~2.0 | 1H |
| N-H (Amide) | ~8.2 | Triplet (broad) | ~5.5 | 1H |
| α-CH₂ (Propyl) | ~3.4 | Quartet | ~7.0 | 2H |
| β-CH₂ (Propyl) | ~1.6 | Sextet | ~7.0 | 2H |
| γ-CH₃ (Propyl) | ~0.9 | Triplet | ~7.0 | 3H |
Rationale for Predictions:
-
Pyridine Protons: The chemical shifts of the pyridine protons are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the amide group. The H-6 proton, being adjacent to the nitrogen, is expected to be the most deshielded. The coupling constants are characteristic of ortho and meta couplings in a pyridine ring.
-
Amide Proton: The amide proton signal is expected to be a broad triplet due to coupling with the adjacent α-CH₂ group of the propyl chain. Its chemical shift can be variable and is dependent on solvent and concentration.
-
Propyl Protons: The n-propyl group will exhibit a classic triplet-sextet-quartet pattern. The α-CH₂ protons are deshielded by the adjacent nitrogen atom, while the β-CH₂ and γ-CH₃ protons will appear in the aliphatic region of the spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are summarized below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Amide) | ~165 |
| C-2 (Pyridine) | ~150 |
| C-4 (Pyridine) | ~145 |
| C-6 (Pyridine) | ~148 |
| C-3 (Pyridine) | ~122 |
| C-5 (Pyridine) | ~125 |
| α-CH₂ (Propyl) | ~42 |
| β-CH₂ (Propyl) | ~23 |
| γ-CH₃ (Propyl) | ~11 |
Rationale for Predictions:
-
Carbonyl Carbon: The amide carbonyl carbon is expected to appear at a characteristic downfield shift of around 165 ppm.
-
Pyridine Carbons: The carbons of the pyridine ring will have chemical shifts influenced by the substituents. The carbon bearing the chlorine (C-4) and the carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded.
-
Propyl Carbons: The chemical shifts of the propyl carbons are typical for an n-alkyl chain attached to a nitrogen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-Cl bonds, as well as the aromatic C-H and C=C bonds of the pyridine ring.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3100 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Amide I) | 1680 - 1650 | Strong |
| N-H Bend (Amide II) | 1570 - 1515 | Medium |
| C=C and C=N Stretch (Pyridine) | 1600 - 1400 | Medium-Strong |
| C-N Stretch | 1300 - 1200 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
Interpretation of Key Bands:
-
Amide Bands: The strong absorption around 1660 cm⁻¹ (Amide I) is indicative of the carbonyl stretch, while the band around 1550 cm⁻¹ (Amide II) arises from the N-H bending vibration. The N-H stretching vibration will appear as a medium-intensity band in the 3300-3100 cm⁻¹ region.
-
Pyridine Ring: The characteristic stretching vibrations of the pyridine ring will be observed in the 1600-1400 cm⁻¹ region.
-
Propyl Group: The C-H stretching vibrations of the n-propyl group will be visible in the 3000-2850 cm⁻¹ range.
-
C-Cl Bond: A strong absorption due to the C-Cl stretch is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Molecular Ion and Fragmentation:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₉H₁₁ClN₂O) is approximately 198.65 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 198. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an (M+2)⁺ peak at m/z 200 with an intensity of about one-third of the M⁺ peak.
-
Key Fragmentation Pathways:
-
Loss of the propyl group: A significant fragment would be expected from the cleavage of the N-propyl bond, resulting in a fragment ion corresponding to the 4-chloropicolinamide cation at m/z 155.
-
McLafferty Rearrangement: A characteristic fragmentation for N-alkyl amides is the McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen, followed by cleavage of the α-β carbon-carbon bond. This would result in a fragment ion at m/z 156 and the loss of propene (C₃H₆).
-
Cleavage of the amide bond: Cleavage of the amide C-N bond can lead to the formation of the 4-chloropicolinoyl cation at m/z 140.
-
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this type of molecule.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Visualization of Methodologies
General Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of this compound.
Key ¹H NMR Correlations
Caption: Predicted ¹H NMR chemical shifts for this compound. (Note: A placeholder for a molecule image is used; in a real scenario, this would be the chemical structure).
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in the principles of spectroscopy and comparison with analogous structures, offers a robust framework for the characterization of this compound. The provided protocols and visualizations serve as practical tools for researchers in the field. It is anticipated that this guide will facilitate the unambiguous identification and further investigation of this compound in various scientific and developmental endeavors.
References
-
NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
-
Der Pharma Chemica, 2016, 8(1):431-439. Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. [Link]
-
SpectraBase. John Wiley & Sons, Inc. [Link]
"N-Propyl 4-chloropicolinamide" in vitro stability and degradation
An In-Depth Technical Guide to the In Vitro Stability and Degradation of N-Propyl 4-chloropicolinamide
Authored by: Senior Application Scientist
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a robust understanding of its pharmacokinetic profile. Central to this is its metabolic stability. This technical guide provides a comprehensive framework for evaluating the in vitro stability and degradation pathways of this compound, a novel picolinamide derivative. While specific experimental data for this exact molecule is not yet prevalent in published literature, this document establishes a complete methodological approach, grounded in established principles of drug metabolism and analysis. We will detail the requisite experimental systems, including liver microsomes and hepatocytes, provide step-by-step protocols, and explore the analytical techniques essential for quantifying stability. Furthermore, this guide will propose potential metabolic and chemical degradation pathways based on the compound's structural motifs—the 4-chloropyridine ring, the picolinamide core, and the N-propyl group. This paper is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical workflows for assessing the metabolic fate of this, and structurally related, compounds.
Introduction: The Scientific Context of this compound
This compound is a derivative of 4-chloropicolinamide. The parent compound, 4-chloropicolinamide, is an organic compound featuring a pyridine ring substituted with both a chloro group and a carboxamide group[1][2][3][4]. Picolinamide structures are of significant interest in medicinal chemistry. For instance, various substituted picolinamides have been investigated as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is relevant to metabolic syndrome and diabetes[5][6]. The N-methyl analog, 4-Chloro-N-methylpicolinamide, serves as a key intermediate in the synthesis of oncology drugs such as regorafenib and sorafenib[7][8].
The addition of an N-propyl group to the 4-chloropicolinamide scaffold creates the NCE "this compound." This modification can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a rigorous early assessment of its in vitro stability is not merely a routine check but a critical step in determining its potential for further development.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Chloropicolinamide | 99586-65-9 | C₆H₅ClN₂O | 156.57 |
| 4-Chloro-N-methylpicolinamide | 220000-87-3 | C₇H₇ClN₂O | 170.60 |
| This compound | Not Available | C₉H₁₁ClN₂O | 200.65 (Calculated) |
The Imperative of Early-Stage In Vitro Stability Assessment
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, requiring high or frequent dosing, which is often undesirable. Conversely, a compound that is excessively stable may accumulate in the body, leading to potential toxicity[9].
The primary objectives of in vitro stability studies are:
-
To Determine Intrinsic Clearance (CLint): This parameter quantifies the intrinsic ability of the liver (or other metabolic systems) to metabolize a drug. It is a crucial input for predicting in vivo hepatic clearance and the first-pass effect[10][11].
-
To Rank-Order Compounds: In early discovery, stability assays allow for the direct comparison of multiple analogues, enabling teams to prioritize compounds with more favorable pharmacokinetic profiles[12].
-
To Identify Potential Drug-Drug Interactions: Understanding which enzyme families (e.g., Cytochrome P450s) are responsible for metabolism can help predict potential interactions with co-administered drugs.
-
To Guide Structural Modification: By identifying metabolic "soft spots" on a molecule, medicinal chemists can make targeted structural changes to improve stability[11].
This overall workflow is a foundational component of modern drug discovery pipelines.
Core Methodologies: Experimental Protocols
The choice of in vitro system is critical. Liver microsomes are subcellular fractions containing Phase I enzymes (primarily CYPs), making them ideal for rapid screening of oxidative metabolism. Hepatocytes, being intact cells, contain both Phase I and Phase II enzymes and active transporters, offering a more holistic and physiologically relevant model[9][10].
Protocol: Liver Microsomal Stability Assay
Rationale: This assay is a cost-effective, high-throughput method to determine a compound's susceptibility to Phase I metabolism. The disappearance of the parent compound over time in the presence of liver microsomes and the essential cofactor NADPH is monitored.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a standard potassium phosphate buffer.
-
Test Compound Stock: Dissolve this compound in a suitable organic solvent (e.g., DMSO, Methanol) to a high concentration (e.g., 10 mM).
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System (Optional but recommended) or NADPH Stock: Prepare a 10 mM NADPH stock solution in buffer. Keep on ice.
-
-
Incubation Procedure:
-
Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 min) and for a negative control (-NADPH).
-
Add buffer to each tube.
-
Add the test compound from the stock solution to achieve a final concentration of 1 µM.
-
Add the diluted liver microsomes to a final concentration of 0.5 mg/mL.
-
Pre-incubation: Place the tubes in a shaking water bath at 37°C for 5-10 minutes to equilibrate the temperature[9].
-
Initiate Reaction: Add NADPH solution to all tubes (except the -NADPH control) to a final concentration of 1 mM. The 0-minute sample should have the reaction stopped immediately after adding NADPH.
-
Incubation: Incubate at 37°C with shaking.
-
-
Reaction Termination:
-
At each designated time point, remove an aliquot (e.g., 100 µL) and add it to a tube or well containing 2-3 volumes (e.g., 200-300 µL) of ice-cold acetonitrile with an internal standard (a structurally similar, stable compound).
-
The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity[9].
-
-
Sample Processing:
-
Vortex the terminated samples vigorously.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Protocol: Hepatocyte Stability Assay
Rationale: This "gold standard" assay provides a more comprehensive assessment of metabolic clearance, incorporating both Phase I and Phase II metabolic pathways as well as cellular uptake.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Incubation Medium: Use a specialized medium like Williams Medium E, warmed to 37°C[10].
-
Hepatocytes: Rapidly thaw cryopreserved pooled human hepatocytes in a 37°C water bath. Transfer to pre-warmed medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should be >80%.
-
Cell Suspension: Dilute the hepatocytes to a working density (e.g., 1 x 10⁶ viable cells/mL) in the incubation medium.
-
-
Incubation Procedure:
-
Dispense the hepatocyte suspension into a multi-well plate (e.g., 24- or 48-well plate).
-
Add the test compound (this compound) to a final concentration of 1 µM.
-
Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker.
-
-
Sampling and Termination:
-
At each time point (e.g., 0, 15, 30, 60, 120 min), sample an aliquot of the cell suspension.
-
Terminate the reaction using the same method as for microsomes: add the aliquot to ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Process the samples as described in the microsomal assay (vortex, centrifuge, transfer supernatant) for LC-MS/MS analysis.
-
Data Analysis and Interpretation
The core of the analysis involves quantifying the disappearance of the parent compound over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantification: Generate a standard curve if absolute quantification is needed, or simply use the peak area ratio of the analyte to the internal standard.
-
Calculate % Remaining: % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). Slope = -k t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): The value is scaled based on the incubation conditions.
-
For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomes)
-
For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (mL incubation / number of cells in millions)[10]
-
Example Data Presentation:
| Time (min) | % Remaining (Microsomes) | % Remaining (Hepatocytes) |
| 0 | 100.0 | 100.0 |
| 5 | 85.2 | - |
| 15 | 60.1 | 91.5 |
| 30 | 35.8 | 78.3 |
| 60 | 12.5 | 55.1 |
| 120 | - | 30.4 |
| Calculated t½ (min) | 25.5 | 80.7 |
| Calculated CLint | 54.4 µL/min/mg | 8.6 µL/min/10⁶ cells |
| Note: Data is hypothetical for illustrative purposes. |
Predicted Degradation and Metabolic Pathways
Based on its chemical structure, this compound has several potential sites for metabolic attack and chemical degradation.
Potential Metabolic Transformations:
-
N-dealkylation: The N-propyl group is a prime target for CYP-mediated oxidation, leading to depropylation and formation of the parent 4-chloropicolinamide. This is often a major metabolic pathway for N-alkyl amides.
-
Aliphatic Hydroxylation: The propyl chain can be hydroxylated at the α, β, or γ positions, creating alcohol metabolites.
-
Amide Hydrolysis: While generally more stable than esters, the amide bond can be cleaved by amidase enzymes to yield 4-chloropicolinic acid and n-propylamine.
-
Aromatic Hydroxylation: The pyridine ring can be oxidized by CYPs to form various hydroxylated derivatives, though the chloro-substituent may influence the position of this attack.
-
Dechlorination: Reductive dechlorination is a possible but generally less common metabolic pathway compared to oxidation.
Potential Chemical (Forced) Degradation Pathways:
-
Hydrolysis: Under strong acidic or basic conditions, the amide bond is susceptible to hydrolysis, yielding 4-chloropicolinic acid.
-
Photodegradation: Chloropyridine compounds can undergo photodegradation upon exposure to UV light, potentially leading to dechlorination or ring cleavage[13][14][15]. ICH guidelines recommend photostability testing[16].
-
Oxidative Degradation: Exposure to oxidative agents could lead to the formation of N-oxides on the pyridine ring nitrogen.
Conclusion
The in vitro evaluation of this compound is a multi-faceted process that provides indispensable data for its progression as a drug candidate. By employing a systematic approach using both liver microsomes and hepatocytes, researchers can obtain a clear picture of the compound's metabolic liabilities. The calculated half-life and intrinsic clearance values serve as the foundation for predicting human pharmacokinetics and making informed decisions in the lead optimization process. The proposed degradation map provides a rational basis for metabolite identification studies and for understanding potential chemical stability issues. This guide provides the robust, scientifically-grounded framework necessary to thoroughly characterize the metabolic fate of this compound and advance its development with confidence.
References
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Title: 4-CHLOROPICOLINAMIDE | Source: gsrs.ncats.nih.gov | URL: [Link]
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Title: Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide | Source: Der Pharma Chemica | URL: [Link]
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Title: 4-Chloro-pyridine-2-carboxylic acid amide | Source: nsj prayoglife | URL: [Link]
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Title: 4-Chloro-N-methylpicolinamide | Source: PubChem - NIH | URL: [Link]
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Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Source: Lonza | URL: [Link]
- Title: The new process for the preparation of 2-n-propyl-4-methyl-6 | Source: Google Patents | URL
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Title: Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation | Source: ResearchGate | URL: [Link]
-
Title: Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Source: PubMed | URL: [Link]
-
Title: Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products | Source: PubMed | URL: [Link]
-
Title: ICH Q1 Guideline on stability testing of drug substances and drug products | Source: European Medicines Agency (EMA) | URL: [Link]
-
Title: Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors | Source: PubMed | URL: [Link]
-
Title: Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products | Source: ResearchGate | URL: [Link]
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Title: Sci-Hub | Source: Sci-Hub | URL: [Link]
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Title: Drug Metabolite Stability Assay Protocol in Whole Blood | Source: Creative Bioarray | URL: [Link]
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Title: How to create a GMP-Compliant Stability Protocol? | Source: QbD Group | URL: [Link]
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Title: Characterization of a New Pathway for Epichlorohydrin Degradation by Whole Cells of Xanthobacter Strain py2 | Source: PubMed | URL: [Link]
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Title: Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds | Source: ResearchGate | URL: [Link]
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Title: Metabolic Stability Assay Services | Source: BioIVT | URL: [Link]
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Title: Proposed degradation pathways of pyridine derivatives in bacteria... | Source: ResearchGate | URL: [Link]
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Title: Metabolic stability and its role in the discovery of new chemical entities | Source: Postępy Higieny i Medycyny Doświadczalnej | URL: [Link]
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An In-depth Technical Guide to N-Propyl 4-chloropicolinamide: Novelty and Rationale for Research
Introduction: The Picolinamide Scaffold as a Privileged Structure in Drug Discovery
Picolinamide, a derivative of picolinic acid, represents a versatile and privileged scaffold in medicinal chemistry. The arrangement of the carboxamide group at the 2-position of the pyridine ring imparts unique electronic and steric properties, enabling these molecules to interact with a wide array of biological targets. Picolinamide derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticonvulsant, and anti-inflammatory effects. Their ability to act as bidentate ligands allows for effective chelation of metal ions, a property that is crucial for the function of many enzymes. This guide focuses on a novel, yet uncharacterized derivative, N-Propyl 4-chloropicolinamide, exploring its research potential based on the established significance of the picolinamide core structure.
The Novelty of this compound
The novelty of this compound lies in the specific combination of its constituent parts: the 4-chloro-substituted picolinamide core and the N-propyl amide substituent. While the picolinamide scaffold is well-explored, the unique interplay of these specific substitutions presents a compelling case for investigation.
The 4-chloro substitution on the pyridine ring is a key feature. Halogenation at this position can significantly modulate the electronic properties of the aromatic ring, influencing its interaction with biological targets. Furthermore, the presence of a chlorine atom can enhance membrane permeability and metabolic stability, which are desirable pharmacokinetic properties.
The N-propyl group, a three-carbon alkyl chain, introduces a degree of lipophilicity that can be critical for cell penetration and interaction with hydrophobic pockets within target proteins. This is a departure from more commonly studied N-methyl or N-ethyl analogs, and this seemingly subtle modification can lead to significant differences in biological activity and selectivity.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Rationale for Research: Exploring Therapeutic Potential
The rationale for investigating this compound is multifaceted, drawing from the established biological activities of structurally related picolinamides. The unique structural features of this compound suggest several promising avenues for research.
Hypothesis 1: Potential as a Selective Antibacterial Agent
Recent studies have highlighted the potent and selective activity of picolinamide derivatives against Clostridioides difficile (C. difficile), a major cause of antibiotic-associated diarrhea.[1][2] The key to this selectivity lies in the picolinamide core, with substitutions on the pyridine ring playing a crucial role. Specifically, 2,4-disubstituted picolinamides have demonstrated remarkable selectivity for C. difficile over other gut microbiota, including MRSA.[1][2]
The 4-chloro substitution in this compound aligns with this structural motif, suggesting a strong possibility of selective antibacterial activity. The N-propyl group could further enhance this activity by optimizing the molecule's interaction with the bacterial target.
Hypothesis 2: Potential as a Neuroprotective Agent
Picolinamide derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[3] The bioactivity of picolinamide derivatives in this context has been shown to be stronger than that of their benzamide counterparts.[3]
Furthermore, recent patents have disclosed substituted pyridine derivatives, including picolinamides, as inhibitors of Sterile Alpha and Toll/Interleukin-1 Receptor (TIR) motif-containing protein 1 (SARM1), a key mediator of axon degeneration in various neurological disorders.[4] This suggests that this compound could be a candidate for development as a neuroprotective agent.
Hypothesis 3: Potential as an Anticancer Agent
The structurally related compound, 4-Chloro-N-methylpicolinamide, is a known intermediate in the synthesis of the antineoplastic drugs regorafenib and sorafenib.[5] These drugs are multi-kinase inhibitors, and while 4-Chloro-N-methylpicolinamide itself is not the final active compound, its core structure is clearly amenable to targeting pathways relevant to cancer. The N-propyl substitution in the target molecule could alter its kinase binding profile, potentially leading to a novel anticancer agent.
Diagram: Proposed Research Workflow for this compound
Caption: A proposed workflow for the synthesis, screening, and optimization of this compound.
Experimental Protocols
Synthesis of this compound
This proposed synthesis is adapted from established methods for similar picolinamides.[6]
Step 1: Synthesis of 4-chloropicolinoyl chloride
-
To a solution of 4-chloropicolinic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (2 equivalents) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-chloropicolinoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation with n-propylamine
-
Dissolve the crude 4-chloropicolinoyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C and add triethylamine (2.5 equivalents).
-
Add n-propylamine (1.2 equivalents) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
In Vitro Antibacterial Assay: Minimum Inhibitory Concentration (MIC)
This protocol is based on established methods for determining the MIC of antibacterial compounds.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium.
-
Prepare an inoculum of the test bacteria (e.g., C. difficile, MRSA) with a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., anaerobic at 37°C for C. difficile).
-
After 24-48 hours, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁ClN₂O |
| Molecular Weight | 202.65 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
Note: These values are predicted using computational tools and require experimental verification.
Table 2: Proposed Initial Biological Screening Panel
| Assay Type | Target | Rationale |
| Antibacterial | C. difficile, MRSA, E. coli | To assess potency and selectivity against clinically relevant bacteria. |
| Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | To evaluate potential for treating neurodegenerative diseases. |
| Cell Viability | Human cancer cell lines (e.g., HCT116, MDA-MB-231) | To determine potential anticancer activity. |
Conclusion
This compound represents a novel chemical entity with significant potential for drug discovery. Its unique structural features, combined with the established biological activities of the picolinamide scaffold, provide a strong rationale for its synthesis and biological evaluation. The proposed research workflow outlines a clear path for investigating its potential as an antibacterial, neuroprotective, or anticancer agent. Further studies are warranted to fully elucidate the therapeutic promise of this intriguing molecule.
References
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Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters. [Link]
-
Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [Link]
-
Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters. [Link]
-
Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase and butyrylcholinesterase inhibitors. Taylor & Francis Online. [Link]
- Chemical compounds.
-
4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814. PubChem. [Link]
-
4-CHLOROPICOLINAMIDE. Gsrs. [Link]
- Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl).
- Substituted pyridine derivatives as SARM1 inhibitors.
- The new process for the preparation of 2-n-propyl-4-methyl-6.
-
Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. MDPI. [Link]
-
Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC. [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. [Link]
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Methodological & Application
"N-Propyl 4-chloropicolinamide" synthesis protocol from 4-chloropicolinic acid
An In-Depth Guide to the Synthesis of N-Propyl 4-chloropicolinamide from 4-chloropicolinic acid
Introduction
This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The picolinamide scaffold is present in numerous biologically active compounds, and the ability to functionalize it via amide bond formation is a cornerstone of modern synthetic chemistry. This application note provides a comprehensive, field-tested protocol for the synthesis of this compound through the activation of 4-chloropicolinic acid and subsequent coupling with n-propylamine. The guide is designed for researchers and scientists, offering not just a step-by-step procedure but also the underlying chemical principles and safety considerations essential for a successful and safe synthesis.
Principle of the Synthesis: Amide Bond Formation via Acyl Chloride
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient. This is because the acidic proton of the carboxylic acid and the basic amine readily undergo a non-productive acid-base reaction, forming a stable carboxylate salt.[1][2] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, thereby "activating" it for nucleophilic attack by the amine.[1][2][3]
This protocol employs a classic and robust two-step, one-pot strategy:
-
Activation: 4-chloropicolinic acid is reacted with an activating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to form the highly reactive intermediate, 4-chloropicolinoyl chloride.[4][5] This acyl chloride is a potent electrophile.
-
Aminolysis: The in-situ generated acyl chloride is then treated with n-propylamine. The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the stable amide bond in this compound and releasing hydrochloric acid as a byproduct.[4]
This method is widely used for its reliability, high yields, and the commercial availability of the required reagents.
Visual Workflow of the Synthesis
The following diagram illustrates the sequential process from starting materials to the final purified product.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for picolinamide synthesis.[4] It is crucial to perform all steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Molecular Wt. | Quantity | Moles (mmol) | Molar Eq. |
| 4-Chloropicolinic acid | 157.56 g/mol | 5.00 g | 31.74 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 g/mol | 4.3 mL | 46.0 | ~1.45 |
| n-Propylamine | 59.11 g/mol | 3.9 mL | 47.6 | 1.5 |
| Dichloromethane (CH₂Cl₂) | - | ~80 mL | - | - |
| Ethyl acetate (EtOAc) | - | As needed | - | - |
| Deionized Water | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Step-by-Step Procedure
Part A: Activation of 4-Chloropicolinic Acid
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is dry.
-
Reagent Addition: To the flask, add 4-chloropicolinic acid (5.00 g, 31.74 mmol) and 40 mL of dichloromethane (CH₂Cl₂). Stir the suspension.
-
Activation: While stirring, slowly add phosphorus oxychloride (4.3 mL, 46.0 mmol) to the suspension at room temperature. Note: The reaction may be exothermic.
-
Reaction: Heat the mixture to a gentle reflux (approx. 40 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it with methanol, and spotting against the starting material. The reaction is complete when the starting carboxylic acid is consumed.
-
Cooling: After completion, allow the reaction mixture to cool to room temperature. This solution containing the crude 4-chloropicolinoyl chloride is used directly in the next step without purification.
Part B: Amide Coupling with n-Propylamine
-
Amine Solution: In a separate 250 mL flask equipped with a stir bar and an addition funnel, dissolve n-propylamine (3.9 mL, 47.6 mmol) in 40 mL of dichloromethane (CH₂Cl₂).
-
Cooling: Cool the amine solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the subsequent reaction.
-
Addition of Acyl Chloride: Slowly add the crude 4-chloropicolinoyl chloride solution from Part A to the cooled amine solution dropwise via the addition funnel over 20-30 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.[4] Monitor the reaction by TLC until the acyl chloride intermediate is consumed.
Part C: Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[4]
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any unreacted acid and HCl) and 50 mL of brine (saturated NaCl solution).
-
Drying: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Final Product: The resulting product, this compound, is typically obtained as a viscous oil or a low-melting solid.[4] For higher purity, column chromatography on silica gel (using a hexane/ethyl acetate gradient) can be performed. The expected yield is typically high, in the range of 85-95%.
Characterization of this compound
To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure. Expected signals include peaks for the pyridine ring protons, a triplet for the terminal methyl group of the propyl chain, a sextet for the central methylene group, and a triplet (or quartet from coupling to the NH proton) for the methylene group attached to the nitrogen.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₉H₁₁ClN₂O ≈ 199.06 m/z).[4]
-
TLC (Thin Layer Chromatography): To assess purity against the starting material and byproducts.
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents.
-
4-Chloropicolinic Acid: Causes skin, eye, and respiratory irritation.[6][7] Avoid inhalation of dust and contact with skin and eyes.
-
Phosphorus Oxychloride/Thionyl Chloride: These activating agents are highly corrosive and toxic. They react violently with water to release toxic gases (HCl, SO₂). They must be handled exclusively in a certified chemical fume hood.
-
n-Propylamine: A highly flammable, toxic, and corrosive liquid. It can cause severe skin burns and eye damage and is harmful if inhaled.
-
Dichloromethane: A volatile solvent and a suspected carcinogen.
-
General Recommendations: Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles. Ensure an eyewash station and safety shower are readily accessible.[6] All waste must be disposed of according to institutional and local regulations.
References
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Zhuang, Y., Chen, M., Xiong, Y., & Tang, Q. (2019). Synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide. Atlantis Press. This paper provides a direct and relevant synthetic procedure for a closely related N-propylpicolinamide derivative. Retrieved from [Link]
-
Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. Retrieved from [Link]
-
Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Retrieved from [Link]
-
Atlantis Press. (2019). Synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide. Retrieved from [Link]
- Google Patents. (n.d.). KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6.
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of N-Propyl 4-chloropicolinamide in Cell Culture
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental protocols for evaluating "N-Propyl 4-chloropicolinamide," a novel compound within the promising picolinamide class of molecules. As a member of a chemical family known for its diverse biological activities, this document outlines a scientifically rigorous approach to characterizing its potential therapeutic effects in a cell culture setting.
The picolinamide structure is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can be modified to interact with a variety of biological targets. Derivatives of picolinamide have been investigated for a range of applications, including their potential as anticancer, antibacterial, and anti-inflammatory agents. This guide will leverage established methodologies for small molecule inhibitor testing to provide a robust starting point for the investigation of this compound.
Unveiling the Mechanism of Action: A Hypothetical Approach
While the specific molecular target of this compound is yet to be elucidated, the broader picolinamide class has been shown to target key signaling pathways implicated in cancer progression. A significant body of research has focused on the development of picolinamide derivatives as anticancer agents that inhibit critical signaling molecules. For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of a critical signaling pathway involved in cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, a known target for some picolinamide derivatives.[1][2]
Hypothetical Signaling Pathway: Inhibition of VEGFR-2
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the initial characterization of this compound in a cell culture setting.
Protocol 1: Preparation of Stock Solutions and Working Dilutions
The accurate preparation of the compound is critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Stock Solution (10 mM):
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution in DMSO. The molecular weight of this compound (C10H13ClN2O) is 212.68 g/mol .
-
Under sterile conditions, dissolve the weighed powder in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Dilutions:
-
Prepare fresh working dilutions of the compound in complete cell culture medium just before each experiment.
-
Perform serial dilutions from the 10 mM stock to achieve the final desired concentrations for your assay. It is advisable to perform a preliminary experiment with a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the approximate range of activity.[3]
-
Protocol 2: Cell Proliferation Assay (MTS/MTT Assay)
This assay will determine the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Selected cancer cell line (e.g., A549 lung carcinoma or HepG2 hepatocellular carcinoma, which have been used in studies of other picolinamide derivatives)[1]
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working dilutions
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used in the highest compound concentration).
-
Incubate for 48-72 hours.
-
-
MTS/MTT Addition and Measurement:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
-
Experimental Workflow for Cell-Based Assays
Caption: A generalized workflow for the initial in vitro evaluation of a novel compound.
Protocol 3: Apoptosis Assay (Caspase-Glo 3/7 Assay)
This assay will determine if the observed decrease in cell viability is due to the induction of apoptosis.
Materials:
-
Cells treated as in the proliferation assay
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Treatment:
-
Seed and treat cells in a 96-well plate with this compound at concentrations around the IC50 value determined from the proliferation assay.
-
Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Assay Protocol:
-
Following the treatment period, allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.
-
Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity, a hallmark of apoptosis.
-
Data Presentation
The following table provides a template for summarizing the cytotoxic effects of this compound against a panel of human cancer cell lines.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Lung Carcinoma | Experimental Value |
| This compound | HepG2 | Hepatocellular Carcinoma | Experimental Value |
| This compound | MCF-7 | Breast Adenocarcinoma | Experimental Value |
| Reference Compound (e.g., Sorafenib) | A549 | Lung Carcinoma | 19.3 |
| Reference Compound (e.g., Sorafenib) | HepG2 | Hepatocellular Carcinoma | 29.0 |
Trustworthiness: A Self-Validating System
The reliability of these protocols is ensured through the incorporation of multiple controls and validation steps:
-
Vehicle Controls: The inclusion of DMSO-treated cells in every assay accounts for any potential effects of the solvent on cell viability and signaling.
-
Positive Controls: Utilizing a known inducer of apoptosis (e.g., staurosporine) or a known inhibitor of the target pathway (if available) validates that the assay is performing as expected.
-
Multiple Cell Lines: Testing the compound on a panel of cell lines can provide insights into its spectrum of activity and potential selectivity.
-
Reproducibility: All experiments should be performed with at least three biological replicates to ensure the statistical significance of the results.
By adhering to these principles, the generated data will be robust, reproducible, and provide a solid foundation for further investigation into the therapeutic potential of this compound.
References
- The Ascendancy of Picolinamide Derivatives: A Technical Guide to Their Discovery, History, and Applic
- Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models. Benchchem.
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central.
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm (RSC Publishing).
- Picolinamide Derivatives Show Promise in Overcoming Drug Resistance in Cancer Cells. Benchchem.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI.
- Cell Culture Protocols. Thermo Fisher Scientific.
- A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
- Cell-based assays for profiling activity and safety properties of cancer drugs. PubMed.
- Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed.
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Application Notes and Protocols for N-Propyl 4-chloropicolinamide in High-Throughput Screening Assays
Introduction: The Emergence of Picolinamides in Kinase Inhibitor Discovery
The landscape of drug discovery is continually evolving, with an increasing emphasis on the identification of novel small molecules that can modulate key cellular processes implicated in disease.[1] Protein kinases, which represent a large and diverse family of enzymes, are critical regulators of cellular signaling and have become a major class of therapeutic targets, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and angiogenesis. Consequently, the development of robust high-throughput screening (HTS) assays to identify and characterize new kinase inhibitors is a cornerstone of modern pharmaceutical research.[1][3]
Picolinamide derivatives have recently emerged as a promising scaffold for the development of potent kinase inhibitors.[4][5][6] Structurally related compounds have demonstrated inhibitory activity against key kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora B kinase.[4][5] This document provides a detailed technical guide for the application of N-Propyl 4-chloropicolinamide , a novel picolinamide derivative, in high-throughput screening campaigns designed to identify and characterize potential kinase inhibitors. Based on the established activity of structurally similar molecules, this guide will focus on its putative role as an ATP-competitive kinase inhibitor, using Aurora B kinase as a representative target.
Putative Mechanism of Action: Targeting the Kinase ATP-Binding Pocket
This compound is hypothesized to function as a Type I kinase inhibitor, competitively binding to the ATP-binding pocket of the kinase domain. This assertion is based on the known mechanism of other picolinamide-based inhibitors which effectively compete with endogenous ATP, thereby preventing the phosphorylation of downstream substrates.[2]
Aurora B kinase, a key regulator of mitosis, is an excellent representative target for this class of compounds.[7][8] It plays a crucial role in chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[7][8] The overexpression and hyperactivity of Aurora B are frequently observed in various human cancers, making it a validated target for anticancer drug development.[9][10] The inhibition of Aurora B by a compound like this compound is expected to disrupt mitotic progression, leading to cell cycle arrest and ultimately, apoptosis in rapidly dividing cancer cells.
Figure 1: Putative signaling pathway of Aurora B kinase and the inhibitory action of this compound.
High-Throughput Screening Data (Hypothetical)
The following table represents hypothetical data from a primary HTS campaign and a secondary cell-based assay for this compound and a reference compound.
| Compound | Primary Screen (Biochemical) | Secondary Screen (Cell-Based) |
| Aurora B Kinase IC₅₀ (nM) | A549 Cell Viability IC₅₀ (µM) | |
| This compound | 85 | 1.2 |
| Barasertib (Reference Drug) | 15 | 0.3 |
Experimental Protocols
Primary HTS Assay: Luminescence-Based Kinase Activity
This protocol utilizes a luminescence-based assay to measure the amount of ATP remaining after a kinase reaction. A potent inhibitor will result in a higher luminescence signal, as less ATP is consumed by the kinase.[11][12][13]
Materials:
-
This compound
-
Recombinant Human Aurora B Kinase
-
Kemptide (LRRASLG) as a substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
White, opaque, 384-well assay plates
-
Acoustic liquid handler or multichannel pipettes
-
Plate-reading luminometer
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound (from a 10 mM stock in DMSO) in a dose-response manner into the 384-well assay plates. Include appropriate controls (DMSO for 100% activity and a known inhibitor for 0% activity).
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate mix in assay buffer containing Aurora B kinase and Kemptide. Add 5 µL of this mix to each well of the assay plate.
-
Initiation of Kinase Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final volume should be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well. Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Figure 2: Workflow for the luminescence-based kinase HTS assay.
Secondary HTS Assay: Cell-Based Viability (Resazurin Reduction)
This protocol assesses the effect of the compound on the viability of a cancer cell line (e.g., A549, human lung carcinoma). It uses resazurin, which is reduced by metabolically active cells to the fluorescent resorufin.[14][15][16][17] A decrease in fluorescence indicates a reduction in cell viability.
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound
-
Resazurin-based cell viability reagent
-
Black, clear-bottom, 384-well cell culture plates
-
Automated liquid handler or multichannel pipettes
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed A549 cells into 384-well plates at a density of 1,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Addition: Add this compound at various concentrations to the wells. Ensure the final DMSO concentration does not exceed 0.5%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Reagent Addition: Add 10 µL of the resazurin-based reagent to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for its evaluation in a high-throughput screening setting. The combination of a biochemical kinase assay and a cell-based viability assay allows for the identification of compounds that not only inhibit the target kinase but also exhibit cellular activity. Further studies should focus on kinase selectivity profiling, mechanism of action studies, and lead optimization to improve potency and drug-like properties.
References
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
- Sumi, T., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(8), 1035-1043.
-
Promega Corporation. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
- Meraldi, P., Honda, R., & Nigg, E. A. (2004). The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling. Frontiers in Bioscience, 9, 1-21.
- Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(10), e26452.
- Vischioni, B., et al. (2012). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in melanoma cells. Journal of Biological Chemistry, 287(35), 29433-29444.
- Malumbres, M., & Perez de Castro, I. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Molecular Cancer, 24(1), 1-20.
- Vischioni, B., et al. (2012). Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells. The Journal of biological chemistry, 287(35), 29433–29444.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). AURKB aurora kinase B [Homo sapiens (human)]. Gene. Retrieved from [Link]
- Lee, J. H., et al. (2021). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. Scientific Reports, 11(1), 1-13.
- Wang, Y., et al. (2019). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 10(7), 1194-1203.
- Wang, Y., et al. (2019). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 10(7), 1194-1203.
- Abdel-Aziz, M., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 172, 15-31.
- Garrido, M., et al. (2023). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Bioengineering, 10(8), 947.
-
Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]
- Singh, H., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1107-1126.
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Application Notes & Protocols: Characterizing N-Propyl 4-chloropicolinamide as a Novel Chemical Probe
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Precise Biological Interrogation
In the intricate landscape of cellular biology and therapeutic development, the ability to precisely perturb the function of a single protein target is paramount. Chemical probes, small molecules that selectively modulate a specific protein's activity, are indispensable tools in this endeavor.[1][2][3] They allow for the acute and often reversible control of protein function, offering a temporal resolution that can be challenging to achieve with genetic approaches alone.[1] This guide provides a comprehensive framework for the characterization and application of a novel picolinamide derivative, N-Propyl 4-chloropicolinamide, as a potential chemical probe for a yet-to-be-defined protein family.
The picolinamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets including enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), acetylcholinesterase, and VEGFR-2 kinase.[4][5][6][7] This precedent suggests that this compound holds significant potential as a valuable research tool. However, rigorous validation is essential to ensure that any observed biological effects are unequivocally linked to its intended target.[8][9] This document will guide the researcher through the critical steps of target identification and engagement, selectivity profiling, and cellular application, thereby establishing the foundation of trust in the data generated with this novel probe.
Physicochemical Properties of this compound (Predicted)
A foundational understanding of the compound's properties is crucial for its effective use in biological systems. While experimental data for the N-propyl derivative is not available, we can infer likely characteristics from related compounds such as 4-Chloro-N-methylpicolinamide.[10][11]
| Property | Predicted Value/Characteristic | Rationale & Importance |
| Molecular Formula | C9H11ClN2O | Essential for accurate molar concentration calculations. |
| Molecular Weight | ~198.65 g/mol | Critical for preparing stock solutions and experimental dilutions. |
| Appearance | Likely a solid at room temperature | Based on related picolinamide structures.[11] |
| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, Ethanol) with limited aqueous solubility. | Solubility in DMSO is standard for in vitro assays. Aqueous solubility will impact its use in buffer systems and potential for precipitation. |
| Purity | >95% (recommended) | Impurities can lead to off-target effects and confounding results. Purity should be verified by LC-MS and/or NMR. |
Part 1: Target Identification and Engagement
The first and most critical step is to identify the protein(s) with which this compound interacts and to demonstrate that this interaction occurs in a cellular context.
Initial Target Hypothesis Generation
Given the known activities of other picolinamide derivatives, initial hypotheses can be formulated. For instance, screening against panels of kinases, hydrolases, or other enzyme families where related compounds have shown activity would be a logical starting point.[4][5][6]
Protocol: In Vitro Target Identification using Biochemical Screening
This protocol outlines a general approach for screening this compound against a panel of purified enzymes.
Objective: To identify potential protein targets of this compound through in vitro activity assays.
Materials:
-
This compound (high purity, >95%)
-
DMSO (anhydrous)
-
Purified recombinant enzymes (e.g., kinase panel, hydrolase panel)
-
Appropriate substrates and assay buffers for each enzyme
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, absorbance)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions from the stock solution to generate a concentration range for testing (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM).
-
-
Assay Setup:
-
In a multi-well plate, add the assay buffer, substrate, and enzyme for a specific target.
-
Add this compound at various concentrations. Include a DMSO-only control (vehicle control) and a positive control inhibitor if available.
-
Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay).
-
-
Data Acquisition and Analysis:
-
Incubate the plate for the predetermined reaction time.
-
Measure the output signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the compound relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
DMSO as a solvent: It is a common solvent for small molecules in biological assays and is generally well-tolerated by enzymes at low final concentrations (<1%).
-
Dose-response curve: This is crucial to determine the potency (IC50) of the compound for its target and to ensure the observed effect is not due to non-specific mechanisms that can occur at high concentrations.[9]
Protocol: Cellular Target Engagement using Thermal Shift Assay (CETSA)
Demonstrating that the compound binds to its target in a cellular environment is a critical validation step.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Objective: To confirm the binding of this compound to its putative target in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
This compound
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein analysis (e.g., SDS-PAGE, Western blotting)
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound at a concentration where a cellular effect is observed (e.g., 1-10 µM). Include a DMSO vehicle control.
-
Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
-
Data Interpretation:
-
Binding of this compound to its target should stabilize the protein, resulting in a higher melting temperature (the temperature at which 50% of the protein is denatured). This will be observed as more soluble protein at higher temperatures in the compound-treated samples compared to the DMSO control.
-
Workflow for Target Identification and Engagement
Caption: Workflow for identifying and validating target engagement.
Part 2: Selectivity and Off-Target Profiling
A high-quality chemical probe should be highly selective for its intended target.[9][12] Demonstrating a lack of activity against other related and unrelated proteins is as important as demonstrating on-target potency.
Importance of a Negative Control
An ideal experimental setup includes a structurally similar but biologically inactive analog of the probe.[8][13] This "negative control" helps to ensure that the observed phenotype is due to the on-target activity of the probe and not some non-specific effect of the chemical scaffold. The synthesis of such a control compound should be a priority.
Protocol: Broad Selectivity Profiling
Objective: To assess the selectivity of this compound by screening it against a broad panel of off-targets.
Procedure:
-
Panel Selection:
-
Choose a commercially available selectivity panel that includes a wide range of protein classes (e.g., kinases, GPCRs, ion channels, proteases).
-
The panel should include proteins from the same family as the primary target to assess intra-family selectivity.
-
-
Screening:
-
Submit this compound for screening at a fixed, high concentration (e.g., 10 µM).
-
Any protein that shows significant inhibition (e.g., >50%) at this concentration should be considered a potential off-target.
-
-
Follow-up:
-
For any identified off-targets, perform a full dose-response analysis to determine the IC50.
-
A good chemical probe should exhibit a significant selectivity window, ideally at least 30 to 100-fold, between its on-target potency and its off-target activity.[2]
-
Data Presentation: Selectivity Profile of this compound (Hypothetical Data)
| Target | On-Target/Off-Target | IC50 (nM) | Selectivity Window (vs. Target X) |
| Target X | On-Target | 50 | - |
| Target Y (related) | Off-Target | 2,500 | 50-fold |
| Target Z (unrelated) | Off-Target | >10,000 | >200-fold |
| Kinase Panel (48 kinases) | Off-Target | No significant inhibition at 10 µM | >200-fold |
Part 3: Cellular Assays and Phenotypic Analysis
Once the target and selectivity are established, the probe can be used to interrogate the biological function of its target in cellular systems.
Protocol: Cellular Phenotype Assay
Objective: To link the on-target activity of this compound to a measurable cellular phenotype.
Procedure:
-
Assay Development:
-
Choose a cellular assay that is relevant to the known or hypothesized function of the target protein. This could be a cell viability assay, a reporter gene assay, a measurement of a specific signaling event (e.g., phosphorylation), or a more complex phenotypic assay (e.g., cell migration).
-
-
Dose-Response in Cells:
-
Treat cells with a range of concentrations of this compound.
-
Measure the cellular phenotype and determine the EC50 (the concentration that produces 50% of the maximal effect).
-
-
Correlation of On-Target and Cellular Activity:
-
A key validation step is to demonstrate that the cellular EC50 is consistent with the biochemical IC50 and the cellular target engagement data. A large discrepancy may indicate poor cell permeability or significant off-target effects.
-
-
Use of Controls:
-
Run the same cellular assay with the inactive negative control compound. It should not produce the same phenotype.[14]
-
To further validate that the phenotype is on-target, consider using genetic methods like siRNA or CRISPR to knockdown or knockout the target protein. The resulting phenotype should mimic the effect of the chemical probe.[8]
-
Logical Flow for Probe Validation and Use
Caption: Key components for validating a chemical probe.
This compound represents a promising starting point for the development of a new chemical probe. However, its utility is entirely dependent on the rigor of its characterization. By following the principles and protocols outlined in this guide—demonstrating potent on-target activity, confirming cellular target engagement, establishing a clean selectivity profile, and correlating biochemical and cellular data—researchers can build a strong foundation of evidence. Only with this comprehensive validation can this compound be confidently used to dissect complex biological processes and contribute to the validation of new therapeutic targets. The use of poorly characterized compounds can lead to misleading and irreproducible results, hindering scientific progress.[8][9][15] Therefore, the investment in thorough characterization is not just recommended; it is an essential component of scientific integrity.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1476814, 4-Chloro-N-methylpicolinamide. Available from: [Link].
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Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Dhe-Paganon, S., Edwards, A. M., Frye, S. V., … Workman, P. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536–541. Available from: [Link].
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The FEBS Network. (2023). The importance of chemical probes in molecular and cell biology. Available from: [Link].
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Tale, R. H., Pawar, S. S., Kanthale, V. N., Gadhave, P. P., & Gaware, V. M. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS omega, 6(45), 30589–30602. Available from: [Link].
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Kim, H. Y., Lee, B. W., Kim, D. H., Choi, H. J., Kim, J. Y., & Park, H. G. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & medicinal chemistry letters, 25(3), 461–465. Available from: [Link].
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The Institute of Cancer Research. (2018). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Available from: [Link].
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Antolin, A. A., & Workman, P. (2020). The era of high-quality chemical probes. RSC medicinal chemistry, 11(8), 876–887. Available from: [Link].
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Wikipedia. Chemical probe. Available from: [Link].
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Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & biology, 17(6), 561–577. Available from: [Link].
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Wang, S. B., Li, Z., Zhang, M. L., Jiang, J. G., Su, T., & Zhang, T. (2017). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 136–143. Available from: [Link].
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Fang, H., Chen, Z., & Hua, X. (2022). Synthesis and Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. ResearchGate. Available from: [Link].
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ResearchGate. Synthesis of picolinamide amide derivatives. Reagents and conditions. Available from: [Link].
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ResearchGate. Dos and Don'ts of Chemical Probes. Available from: [Link].
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Kim, J., Lee, J., Park, J. H., Kim, H., & Park, K. (2021). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules (Basel, Switzerland), 26(11), 3169. Available from: [Link].
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Das, R. K., & Srivastav, R. K. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Cancers, 14(15), 3788. Available from: [Link].
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Li, Y., Wang, Z., Li, J., Wang, Y., & Zhang, Y. (2019). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 9(22), 12625-12637. Available from: [Link].
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Koehler, A. N. (2018). Chemical probes and drug leads from advances in synthetic planning and methodology. F1000Research, 7, F1000 Faculty Rev-183. Available from: [Link].
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Li, Y., Wang, Z., Li, J., Wang, Y., & Zhang, Y. (2019). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 10(4), 567-577. Available from: [Link].
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Quantitative Analysis of N-Propyl 4-chloropicolinamide in Pharmaceutical Matrices using High-Performance Liquid Chromatography
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated method for the quantification of N-Propyl 4-chloropicolinamide, a key heterocyclic amide intermediate in pharmaceutical development. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, offering high specificity, accuracy, and precision. We provide comprehensive, step-by-step protocols for sample preparation, chromatographic separation, and full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] This document is intended to guide researchers, analytical scientists, and quality control professionals in establishing a reliable analytical workflow for this compound in both research and regulated environments.
Introduction and Method Rationale
This compound is a substituted pyridine derivative of interest in medicinal chemistry and process development. As with any potential active pharmaceutical ingredient (API) or intermediate, its accurate quantification is critical for ensuring process control, stability, and final product quality. The molecular structure, featuring a picolinamide core, a propyl group, and a chlorine substituent, lends itself to analysis by RP-HPLC.
Causality for Method Selection:
-
Reversed-Phase HPLC (RP-HPLC): The compound possesses both nonpolar (propyl chain, chlorinated aromatic ring) and moderately polar (amide group, pyridine nitrogen) characteristics, making it an ideal candidate for retention and separation on a nonpolar stationary phase like C18.
-
UV Detection: The presence of the chloropyridine aromatic system provides a strong chromophore, enabling sensitive detection using a standard UV detector. Aromatic compounds and those with conjugated systems are well-suited for this detection method.[5]
-
Isocratic Elution: For a single analyte quantification, an isocratic mobile phase (constant solvent composition) offers simplicity, robustness, and reproducible retention times, which is ideal for quality control applications.
This guide establishes a "fit-for-purpose" method, grounded in the principles of the Analytical Target Profile (ATP), which prospectively defines the method's intended use and required performance characteristics.[1][2]
Experimental Protocols
Materials and Instrumentation
| Category | Item | Specifications |
| Instrumentation | HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Analytical Balance | 4-decimal place readability (0.1 mg) | |
| pH Meter | Calibrated with standard buffers | |
| Data System | Chromatography Data Software (CDS) | |
| Chemicals | This compound | Reference Standard (>99.5% purity) |
| Acetonitrile (ACN) | HPLC Grade | |
| Methanol (MeOH) | HPLC Grade | |
| Water | HPLC Grade or Milli-Q | |
| Phosphoric Acid (H₃PO₄) | ACS Grade | |
| Consumables | HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Syringe Filters | 0.45 µm, PTFE or Nylon | |
| Volumetric Flasks | Class A (various sizes) | |
| Pipettes | Calibrated micropipettes | |
| Vials | 2 mL amber HPLC vials with caps |
Preparation of Solutions
2.2.1. Mobile Phase Preparation (Acetonitrile:Water, 60:40 v/v)
-
Measure 600 mL of HPLC-grade Acetonitrile.
-
Measure 400 mL of HPLC-grade Water.
-
Combine the solvents in a suitable glass reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
Expertise Note: Degassing is critical to prevent air bubbles from forming in the pump heads and detector, which can cause pressure fluctuations and baseline noise, ultimately affecting quantification accuracy.
-
2.2.2. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.
-
Record the exact weight.
-
Add approximately 15 mL of Methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Methanol and mix thoroughly by inverting the flask 15-20 times.
-
Trustworthiness Note: Using a high-purity reference standard is foundational for method accuracy. The stock solution is prepared in a strong organic solvent like methanol to ensure complete dissolution and stability.
-
2.2.3. Working Standard and Calibration Curve Preparation Prepare a series of calibration standards by serial dilution of the Stock Solution using the mobile phase as the diluent.
| Standard Level | Concentration (µg/mL) | Vol. of Stock (µL) | Final Volume (mL) |
| 1 | 1.0 | 10 (from 100 µg/mL intermediate) | 10 |
| 2 | 5.0 | 50 (from 100 µg/mL intermediate) | 10 |
| 3 | 10.0 | 100 (from 100 µg/mL intermediate) | 10 |
| 4 | 25.0 | 250 (from 100 µg/mL intermediate) | 10 |
| 5 | 50.0 | 500 (from 100 µg/mL intermediate) | 10 |
| 6 | 100.0 | 1000 (from 100 µg/mL intermediate) | 10 |
Sample Preparation Protocol (e.g., from a reaction mixture)
-
Pipette 1.0 mL of the reaction mixture into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase. Mix thoroughly.
-
Transfer approximately 1.5 mL of the diluted sample into a centrifuge tube.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet any particulates.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean HPLC vial.
-
Expertise Note: Filtration is a mandatory step to protect the HPLC column from blockages and extend its lifetime. The choice of filter material (e.g., PTFE for organic solvent compatibility) is important to prevent analyte adsorption or filter leaching.[6]
-
HPLC Instrumental Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 272 nm |
| Run Time | 10 minutes |
-
Causality Note: A column temperature of 30 °C is maintained to ensure stable retention times and peak shapes, as viscosity and partitioning are temperature-dependent. The detection wavelength of 272 nm is selected based on the UV absorbance maximum of the chloropyridine chromophore.
Method Validation Protocol (per ICH Q2(R2))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4][7] The following parameters must be assessed.
Caption: Logical flow of method validation based on ICH guidelines.
Specificity / Selectivity
-
Objective: To demonstrate that the analytical signal is solely from this compound and not from matrix components, impurities, or degradation products.
-
Protocol:
-
Inject a blank (mobile phase).
-
Inject a placebo sample (matrix without the analyte).
-
Inject the analyte standard solution.
-
Inject a spiked placebo sample.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.
Linearity and Range
-
Objective: To establish a linear relationship between analyte concentration and the detector response over a defined range.
-
Protocol:
-
Inject the prepared calibration standards (e.g., 1.0 to 100.0 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be minimal.
Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (n=3).
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[2]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Protocol:
-
Calculate based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of Intercept / Slope)
-
-
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small changes to the method parameters, one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., ACN ± 2%)
-
-
Analyze a system suitability sample with each change.
-
-
Acceptance Criteria: System suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within predefined limits. The %RSD of the results should not significantly change.
System Suitability
Before any analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
-
Protocol: Inject a standard solution (e.g., 25 µg/mL) five times consecutively.
-
Acceptance Criteria:
-
%RSD of Peak Area: ≤ 1.0%
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Caption: General experimental workflow for sample analysis.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The comprehensive validation protocol ensures that the method is "fit-for-purpose" and complies with international regulatory standards. This application note serves as a complete guide for scientists to implement a reliable quality control and research methodology for this compound.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
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- (2020). Overview of Methods and Considerations for Handling Complex Samples.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
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- PubMed. (2002). Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry.
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- ECHEMI. (n.d.). 4-Chloro-N-methylpicolinamide Formula.
- ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- MicroSolv. (2025). Amide or Amino HPLC Columns What are the Differences.
- BLD Pharm. (n.d.). 4-Chloropicolinamide.
- PubChem. (2025). 4-Chloro-N-methylpicolinamide.
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- CymitQuimica. (n.d.). CAS 220000-87-3: 4-Chloro-N-methylpicolinamide.
- Sci-Hub. (n.d.). Picolinamide, nicotinamide, isonicotinamide -oxide, and nicotinamide -oxide.
- Gsrs. (n.d.). 4-CHLOROPICOLINAMIDE.
- ResearchGate. (2025). A New Efficient Analytical Method for Picolinate Ion Measurements in Complex Aqueous Solutions.
- ChemicalBook. (n.d.). 4-Chloro-N-methylpicolinamide synthesis.
- Midttun, Ø. (2009). Supplementary data on method for analysis of Picolinic acid (Pic).
- ChemicalBook. (2025). 4-Chloro-N-methylpicolinamide.
- Regan, G., et al. (n.d.). Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Queen's University Belfast.
- Google Patents. (n.d.). KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6.
- PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- MDPI. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study.
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Application Notes & Protocols: In Vivo Delivery of N-Propyl 4-chloropicolinamide
<
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the formulation and administration of N-Propyl 4-chloropicolinamide, a representative poorly soluble small molecule, for in vivo studies. Recognizing that successful preclinical evaluation hinges on achieving consistent and adequate systemic exposure, this guide moves beyond simple procedural lists. It explains the causal relationships behind formulation choices and administration techniques, empowering researchers to design robust, reproducible, and ethically sound animal studies. We will cover vehicle selection strategies, detailed protocols for common administration routes, and data-driven best practices, all grounded in authoritative references.
Introduction: The Challenge of a "Brick Dust" Compound
This compound represents a common challenge in drug discovery: a lipophilic compound with low aqueous solubility. Such molecules are often colloquially termed "brick dust" due to their poor dissolution characteristics. For in vivo studies, this presents a significant hurdle. If the compound does not dissolve in the dosing vehicle or precipitates upon administration, it cannot be absorbed into the systemic circulation, leading to erroneously low efficacy or toxicity readings.
The primary goal of formulation development for in vivo studies is not necessarily to create a final pharmaceutical product, but to ensure that the test animal is exposed to a known, consistent, and bioavailable concentration of the compound.[1] This guide is structured to provide a logical workflow, from initial formulation screening to the execution of precise administration protocols, while upholding the highest standards of animal welfare as outlined by the NC3Rs (National Centre for the Replacement, Refinement & Reduction of Animals in Research).[2][3]
Pre-formulation Assessment: Know Your Compound
Before any in vivo work, a minimal physicochemical characterization of this compound is essential.
-
Aqueous Solubility: Determine solubility in buffers at relevant pH values (e.g., pH 2.0 for stomach, pH 6.8 for intestine). This data informs the feasibility of simple aqueous formulations.
-
Solubility in Common Excipients: Screen solubility in a panel of common GRAS (Generally Regarded As Safe) excipients. This empirical data is invaluable for selecting a promising vehicle.
-
LogP/LogD: The octanol-water partition coefficient predicts the lipophilicity of the compound and helps guide the choice between lipid-based and aqueous-based systems.
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) can confirm if the compound is crystalline or amorphous, which significantly impacts its dissolution rate.
Formulation Strategies & Vehicle Selection
The choice of vehicle is critical and must balance solubilizing capacity with animal tolerability.[4][5] A vehicle should be non-toxic at the administered volume and should ideally not have pharmacological effects that could confound study results.[1][6]
Decision Workflow for Formulation Selection
The following diagram illustrates a logical progression for selecting an appropriate formulation strategy for a poorly soluble compound like this compound.
Sources
Application Notes & Protocols for N-Propyl 4-chloropicolinamide in Medicinal Chemistry Lead Optimization
Introduction: The Picolinamide Scaffold as a Privileged Structure in Drug Discovery
The picolinamide moiety, a pyridine ring bearing a carboxamide functional group at the 2-position, represents a cornerstone scaffold in modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial and enzyme inhibitory functions.[1][2] The unique electronic properties and hydrogen bonding capabilities of the picolinamide core allow for specific and high-affinity interactions with biological targets. This guide focuses on a representative member of this class, N-Propyl 4-chloropicolinamide, to illustrate a comprehensive lead optimization workflow. While this specific molecule may be a novel starting point, the principles and protocols outlined herein are broadly applicable to the optimization of other picolinamide-based lead compounds.
Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising hit compound.[3][4] This iterative process involves chemical synthesis of analogs, in vitro and in vivo testing, and the establishment of a robust Structure-Activity Relationship (SAR).[1][2] This document provides detailed protocols and expert insights into the key stages of optimizing a picolinamide-based lead, using this compound as a central example.
Part 1: Synthesis of this compound and Analogs
The synthesis of this compound is readily achievable through standard amide bond formation protocols, a fundamental reaction in medicinal chemistry.[5][6] The general approach involves the coupling of 4-chloropicolinic acid with n-propylamine.
Protocol 1: Synthesis of this compound using HATU Coupling
Rationale: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered or electronically challenging substrates.
Materials:
-
4-chloropicolinic acid
-
n-propylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloropicolinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add n-propylamine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Visualization of Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Part 2: Lead Optimization Strategy
The lead optimization process for this compound would involve systematically modifying its structure to improve target potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][7]
Structure-Activity Relationship (SAR) Exploration
A systematic SAR study is crucial for understanding how different structural modifications impact biological activity.[1][2] For this compound, modifications can be explored at three key positions: the pyridine ring, the chloro substituent, and the N-propyl group.
| Position of Modification | Rationale for Modification | Examples of Analogs | Expected Impact on Properties |
| Pyridine Ring | To probe interactions with the target and modulate electronic properties. | Introduction of substituents (e.g., methyl, methoxy) at other positions on the ring. | Can influence binding affinity, selectivity, and metabolic stability. |
| 4-Chloro Group | To investigate the importance of the halogen bond and explore the effect of different substituents on potency and selectivity. | Replacement with other halogens (F, Br, I), small alkyl groups (methyl), or hydrogen. | Altering this position can significantly impact potency and selectivity.[1] |
| N-Propyl Group | To explore the hydrophobic pocket of the target binding site and optimize pharmacokinetic properties. | Variation of alkyl chain length (ethyl, butyl), introduction of branching (isopropyl), or replacement with cyclic or aromatic groups. | Can affect potency, solubility, and metabolic stability. |
Visualization of Lead Optimization Logic
Caption: Iterative cycle of lead optimization.
Part 3: In Vitro Assays for Lead Characterization
In vitro assays are essential for the initial characterization of newly synthesized analogs, providing crucial data on their potency, selectivity, and potential liabilities.[8][9][10][11]
Protocol 2: General Protocol for Determining Target Potency (IC₅₀/EC₅₀)
Rationale: This protocol allows for the quantitative determination of the concentration of an inhibitor required to block 50% of a specific biological or biochemical function.
Materials:
-
Synthesized picolinamide analogs
-
Target enzyme or cell line
-
Appropriate assay buffer and substrate
-
Detection reagent (e.g., fluorescent or luminescent)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution to create a concentration gradient.
-
Add the diluted compounds to the wells of a microtiter plate.
-
Initiate the biological reaction by adding the target enzyme or cells and substrate.
-
Incubate for a predetermined time at an appropriate temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the signal using a microplate reader.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value.
Part 4: ADME Profiling for Drug-like Properties
Early assessment of ADME properties is critical to identify compounds with favorable pharmacokinetic profiles and avoid late-stage attrition.[12][13][14][15]
Protocol 3: Metabolic Stability Assay using Liver Microsomes
Rationale: This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes, a major determinant of in vivo clearance.[7]
Materials:
-
Test compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.
Data Summary for ADME Profiling
| Assay | Parameter Measured | Importance in Lead Optimization |
| Solubility | Kinetic and thermodynamic solubility | Poor solubility can lead to low absorption and bioavailability.[15] |
| Permeability (e.g., PAMPA) | Passive diffusion across an artificial membrane | Predicts intestinal absorption. |
| Metabolic Stability | In vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) | High metabolic clearance can result in a short duration of action.[7][12] |
| CYP450 Inhibition | IC₅₀ values against major CYP isoforms | Identifies potential for drug-drug interactions.[7][15] |
Conclusion
The lead optimization of this compound, or any picolinamide-based lead, is a multi-parameter process that requires a systematic and iterative approach. By combining targeted chemical synthesis with a suite of robust in vitro assays, researchers can effectively navigate the complexities of improving potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this guide provide a solid framework for advancing promising picolinamide leads towards the selection of a clinical candidate.
References
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-
Deshpande, A. R., et al. (2020). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases. [Link]
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Li, Y., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
PubMed. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]
-
Taylor & Francis Online. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]
-
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Creative Bioarray. The Rise of In Vitro Testing in Drug Development. [Link]
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-
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-
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-
PubMed. (2012). In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays. [Link]
-
ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
Semantic Scholar. The impact of early ADME profiling on drug discovery and development strategy. [Link]
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-
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-
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-
NCBI Bookshelf. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]
-
MDPI. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. [Link]
-
MDPI. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. [Link]
-
PubMed Central. Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema. [Link]
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ResearchGate. (2024). Molecular property changes from lead to drug: an update for drugs approved 2020- 2023. [Link]
-
YouTube. (2023). selection of a lead from hit series. [Link]
-
Vichem. Hit to lead optimization, patentable lead generation. [Link]
-
PubChem. n,n-Diallyl-4-chloropicolinamide. [Link]
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Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies Using N-Propyl 4-chloropicolinamide as a Scaffold
Introduction: The Strategic Value of the Picolinamide Scaffold
In the landscape of medicinal chemistry, the picolinamide structure has distinguished itself as a "privileged scaffold"—a molecular framework that can be readily modified to interact with a diverse array of biological targets. Derivatives of picolinamide have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, and antibacterial properties, underscoring the versatility of this chemical class.[1][2][3] This guide focuses on a specific, promising starting point for a new discovery program: N-Propyl 4-chloropicolinamide .
This compound serves as an exemplary lead compound for initiating a structure-activity relationship (SAR) study. The rationale for its selection is threefold:
-
Synthetic Tractability: The amide bond is readily formed, allowing for diverse chemical libraries to be synthesized by varying the amine component.[4]
-
Modulation Points: The structure presents multiple points for chemical modification—the propyl group, the chloro-substituent on the pyridine ring, and the pyridine nitrogen itself—each offering an opportunity to probe the chemical space and optimize biological activity.
-
Established Bioactivity: The broader picolinamide class has a well-documented history of biological relevance, providing a strong foundation for a targeted investigation.[2][5]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust SAR study around the this compound core. We will delve into the strategic design of an analog library, provide detailed protocols for synthesis and biological evaluation, and outline a workflow for data analysis and interpretation.
Part 1: The SAR Campaign - A Strategic Workflow
A successful SAR campaign is an iterative process of design, synthesis, testing, and analysis.[6][7] The goal is to systematically explore how modifications to a molecule's structure influence its biological activity, thereby identifying the key structural features that govern potency, selectivity, and safety.[6]
Below is a conceptual workflow for an SAR study originating from this compound.
Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.
Part 2: Designing and Synthesizing the Analog Library
The cornerstone of an experimental SAR study is the systematic synthesis and testing of structurally related compounds.[6] For our lead compound, this compound, we will focus on three primary points of diversification.
R-Group Modification Strategy
-
N-Alkyl Chain (R1): The n-propyl group will be modified to explore the impact of chain length, branching, and the introduction of cyclic structures. This helps to probe the steric and hydrophobic constraints of the binding pocket.
-
Pyridine Ring Substituent (R2): The 4-chloro group will be replaced with other halogens (F, Br, I) to investigate electronic effects, and with small alkyl or alkoxy groups to explore steric and electronic perturbations.
-
Amide Nitrogen Substituent (R3): While our lead has a secondary amide, exploring tertiary amides or replacing the nitrogen with other linkers can reveal crucial interactions.
Table 1: Proposed Analog Library for Initial SAR Screen
| Compound ID | R1 (N-Alkyl) | R2 (Pyridine Ring @ C4) | R3 (Amide) | Rationale |
| LEAD-001 | n-Propyl | Cl | H | Reference Compound |
| ANA-002 | Ethyl | Cl | H | Decrease chain length |
| ANA-003 | iso-Propyl | Cl | H | Introduce branching |
| ANA-004 | n-Butyl | Cl | H | Increase chain length |
| ANA-005 | Cyclopropyl | Cl | H | Introduce rigidity |
| ANA-006 | n-Propyl | F | H | Modulate electronics (more electronegative) |
| ANA-007 | n-Propyl | Br | H | Modulate electronics and size |
| ANA-008 | n-Propyl | CH₃ | H | Introduce small hydrophobic group |
| ANA-009 | n-Propyl | OCH₃ | H | Introduce H-bond acceptor |
| ANA-010 | n-Propyl | Cl | CH₃ | Probe for steric clash at amide N |
General Protocol for Synthesis of N-Alkyl 4-chloropicolinamide Analogs
This protocol describes a standard amide coupling reaction, a common method for synthesizing picolinamide derivatives.[3][4]
Materials:
-
4-chloropicolinic acid (or corresponding R2-substituted picolinic acid)
-
Desired primary or secondary amine (e.g., n-propylamine for LEAD-001)
-
Coupling agent: Propanephosphonic acid anhydride (T3P®) or similar
-
Base: N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Solvent: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add 4-chloropicolinic acid (1.0 eq). Dissolve in anhydrous DCM.
-
Amine Addition: Add the corresponding amine (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir for 5 minutes at room temperature.
-
Coupling Agent Addition: Slowly add the coupling agent T3P® (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: In Vitro Biological Evaluation
The selection of biological assays is critical and depends on the therapeutic target of interest.[8][9] For this guide, we will use a hypothetical enzyme inhibition assay as the primary screen, a common starting point in many drug discovery programs.
Primary Assay: Enzyme Inhibition (IC₅₀ Determination)
This protocol outlines a generic fluorescence-based enzyme inhibition assay.
Materials:
-
Target enzyme (purified)
-
Fluorogenic substrate
-
Assay buffer (optimized for enzyme activity)
-
Test compounds (dissolved in 100% DMSO)
-
Positive control inhibitor (known inhibitor of the enzyme)
-
Negative control (DMSO vehicle)
-
384-well, black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities
Step-by-Step Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Using an acoustic liquid handler or multichannel pipette, dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of the 384-well plate. Also include positive control and DMSO-only wells.
-
Enzyme Addition: Add the enzyme, diluted in assay buffer, to all wells.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate, diluted in assay buffer, to all wells to start the enzymatic reaction.
-
Kinetic Read: Immediately place the plate in a plate reader and measure the fluorescence signal every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: Set the average rate of the DMSO-only wells as 100% activity and the average rate of the positive control wells as 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme's activity).
-
Secondary Assay: Cell-Based Potency (EC₅₀ Determination)
Once active compounds are identified in the primary biochemical assay, their activity must be confirmed in a more physiologically relevant cellular context.[9]
Protocol Overview:
-
Cell Culture: Culture a relevant cell line (e.g., a human cancer cell line for an oncology target) under standard conditions.
-
Cell Plating: Seed the cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 24-72 hours).
-
Endpoint Measurement: Measure the desired cellular response. This could be cell viability (e.g., using a CellTiter-Glo® assay), inhibition of a signaling pathway (e.g., via ELISA or Western blot for a phosphorylated protein), or another functional readout.
-
Data Analysis: Normalize the data and plot the response versus the log of the compound concentration. Fit the curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Part 4: Data Interpretation and Next-Generation Design
The analysis of biological data in the context of structural changes is the core of SAR.[6][10] By comparing the IC₅₀/EC₅₀ values across the analog library, researchers can deduce which structural features are critical for activity.
Table 2: Hypothetical SAR Data
| Compound ID | R1 (N-Alkyl) | R2 (Pyridine Ring @ C4) | Primary Assay IC₅₀ (nM) | Cellular Assay EC₅₀ (nM) |
| LEAD-001 | n-Propyl | Cl | 520 | 1100 |
| ANA-002 | Ethyl | Cl | 1500 | 3200 |
| ANA-003 | iso-Propyl | Cl | 850 | 1800 |
| ANA-004 | n-Butyl | Cl | 250 | 550 |
| ANA-005 | Cyclopropyl | Cl | 480 | 990 |
| ANA-006 | n-Propyl | F | 980 | 2100 |
| ANA-007 | n-Propyl | Br | 450 | 950 |
| ANA-008 | n-Propyl | CH₃ | 2300 | >5000 |
| ANA-009 | n-Propyl | OCH₃ | 3500 | >5000 |
| ANA-010 | n-Propyl | Cl | >10000 | >10000 |
SAR Insights from Hypothetical Data:
-
N-Alkyl Chain (R1): Increasing the chain length from ethyl to butyl (ANA-002 vs LEAD-001 vs ANA-004) improves activity, suggesting a hydrophobic pocket that accommodates a longer chain.
-
Pyridine Ring Substituent (R2): Replacing the chloro group with a methyl or methoxy group (ANA-008, ANA-009) is detrimental, indicating that an electron-withdrawing group at this position is favorable. The bromo-substituent (ANA-007) shows comparable activity to the chloro group.
-
Amide Nitrogen (R3): Methylation of the amide nitrogen (ANA-010) abolishes activity, suggesting that the N-H group may be a critical hydrogen bond donor.
Computational Modeling in SAR
To further refine the SAR and guide the design of the next generation of compounds, computational methods can be employed.[11][12]
Caption: Quantitative Structure-Activity Relationship (QSAR) modeling workflow.
Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structures with biological activity.[11] By building a predictive model, researchers can prioritize the synthesis of compounds that are most likely to be potent, saving time and resources.
Conclusion
The this compound scaffold represents a fertile starting point for a structure-activity relationship campaign. By systematically modifying the structure at key positions, synthesizing a focused library of analogs, and evaluating them in a cascade of robust in vitro assays, researchers can efficiently uncover the key determinants of biological activity. This iterative process of design, synthesis, and testing, augmented by computational modeling, accelerates the journey from a preliminary hit to a highly optimized lead candidate, paving the way for the development of novel therapeutics.
References
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Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]
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Karthikeyan, M., & Vyas, R. (2014). Computational Models That Use a Quantitative Structure–Activity Relationship Approach Based on Deep Learning. MDPI. Retrieved from [Link]
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Gupta-Ostermann, D. (2015). Computational Methods for Structure-Activity Relationship Analysis and Activity Prediction. University of Bonn. Retrieved from [Link]
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Pries, V., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PLoS Pathogens, 14(3), e1006973. Retrieved from [Link]
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Bajorath, J. (2015). Computational Methods for Structure-Activity Relationship Analysis and Activity Prediction. Bonn, Rheinische Friedrich-Wilhelms-Universität Bonn. Retrieved from [Link]
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Pries, V., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. Retrieved from [Link]
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Cramer, J. W., Mattioni, B. E., & Savin, K. A. (2012). Strategies for conducting ADME studies during lead generation in the drug discovery process. Expert Opinion on Drug Discovery, 7(6), 475-487. Retrieved from [Link]
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Collaborative Estrogen Receptor Activity Prediction Project (CERAPP). (2016). Collaborative SAR Modeling and Prospective In Vitro Validation of Oxidative Stress Activation in Human HepG2 Cells. PubMed Central. Retrieved from [Link]
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Thangamani, A., et al. (2020). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 6(8), 2135-2144. Retrieved from [Link]
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Engers, D. W., et al. (2011). Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. Journal of Medicinal Chemistry, 54(4), 1106-1110. Retrieved from [Link]
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Tuzikiewicz, A., et al. (2026). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 31(2), 341. Retrieved from [Link]
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ChemHelp ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]
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Rasayan J. Chem. (n.d.). synthesis and characterization of n-chloropicolinamide: a new, mild, stable, effective and efficient oxidant for organic substrates. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 4-CHLOROPICOLINAMIDE. Retrieved from [Link]
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Molecules. (2015). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Retrieved from [Link]
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Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. PubMed. Retrieved from [Link]
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Vainio, M. J., & Puranen, J. S. (2011). On Exploring Structure Activity Relationships. IntechOpen. Retrieved from [Link]
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Navigating Preclinical Formulation of N-Alkyl 4-Chloropicolinamides: A Detailed Guide
DISCLAIMER: This document provides a detailed application note and protocol for the preclinical formulation of N-Alkyl 4-Chloropicolinamides. Due to the limited publicly available information on "N-Propyl 4-chloropicolinamide," this guide will use the well-characterized analog, 4-Chloro-N-methylpicolinamide (CAS: 220000-87-3) , as a representative molecule. The principles and methodologies described herein are broadly applicable to other N-alkyl analogs with similar physicochemical properties.
Introduction: The Critical Role of Formulation in Preclinical Success
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant number of candidates failing during preclinical evaluation.[1][2] A primary objective in these early stages is to achieve sufficient systemic exposure in animal models to accurately assess efficacy and safety.[3] For many promising compounds, including the class of N-Alkyl 4-Chloropicolinamides, which are known intermediates in the synthesis of kinase inhibitors like Sorafenib and Regorafenib, formulation development is a critical determinant of success.[4][5] These compounds often exhibit poor aqueous solubility, making their delivery to the target site a significant hurdle.[6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and validate formulations for N-Alkyl 4-Chloropicolinamides for preclinical research. We will delve into the scientific rationale behind formulation choices, provide detailed step-by-step protocols, and emphasize the importance of a thorough physicochemical characterization to inform these decisions.
Physicochemical Characterization: The Foundation of Rational Formulation Design
Before embarking on formulation development, a comprehensive understanding of the NCE's physicochemical properties is paramount.[3][8] This data-driven approach allows for the selection of appropriate excipients and delivery systems, ultimately saving time and resources. For our model compound, 4-Chloro-N-methylpicolinamide, the following properties are key considerations:
| Property | Value (Predicted/Reported) | Significance for Formulation |
| Molecular Weight | 170.6 g/mol [9][10] | Influences diffusion and absorption characteristics. |
| Melting Point | 41-43°C[11] | Provides an indication of the compound's crystallinity and lattice energy, which can impact solubility. A lower melting point may suggest easier solubilization. |
| LogP (XLogP3) | 1.1[9] | Indicates the lipophilicity of the compound. A LogP in this range suggests moderate lipophilicity, which may favor solubility in organic co-solvents and lipids. |
| Aqueous Solubility | Poor (predicted) | This is a major challenge for oral and intravenous delivery. Formulation strategies will need to focus on enhancing solubility through co-solvents, surfactants, complexing agents, or particle size reduction. |
| pKa | Not readily available | The ionization constant is crucial for understanding how solubility changes with pH. This will influence vehicle selection, especially for oral formulations that will encounter the varying pH of the gastrointestinal tract. |
| Physical Form | Brown solid[10] | The solid-state properties (crystalline vs. amorphous) can significantly impact solubility and dissolution rate. |
| Solubility in Organics | Slightly soluble in Chloroform, Dichloromethane, Ethyl Acetate[11] | This information is valuable for selecting appropriate co-solvents for liquid formulations. |
Formulation Development Workflow: A Strategic Approach
The development of a robust preclinical formulation is an iterative process. The following workflow provides a systematic approach to identifying and optimizing a suitable formulation for your N-Alkyl 4-Chloropicolinamide.
Caption: Preclinical Formulation Development Workflow.
Application Notes: Selecting the Right Formulation Strategy
The choice of formulation strategy is dictated by the intended route of administration and the physicochemical properties of the compound.[1][8]
Oral Formulations
Oral administration is often preferred in preclinical studies due to its clinical relevance and ease of administration.[12]
-
Solutions: For compounds with moderate solubility in a pharmaceutically acceptable co-solvent system, a solution is the simplest approach. This ensures dose uniformity and immediate availability for absorption.
-
Rationale: Presenting the drug in a dissolved state bypasses the dissolution step, which can be rate-limiting for absorption of poorly soluble compounds.
-
Common Vehicles:
-
-
Suspensions: When the required dose exceeds the solubility in a suitable vehicle volume, a suspension is a viable alternative.
-
Rationale: Suspensions allow for the administration of higher doses of poorly soluble compounds. The particle size of the suspended drug is a critical parameter influencing its dissolution rate and subsequent absorption.
-
Common Vehicles:
-
Intravenous Formulations
Intravenous (IV) administration is essential for determining a compound's intrinsic pharmacokinetic properties, such as clearance and volume of distribution, and for assessing absolute bioavailability.[3]
-
Aqueous Co-solvent Systems: Similar to oral solutions, IV formulations for poorly soluble compounds often rely on co-solvents to achieve the desired concentration.
-
Rationale: The drug must be fully solubilized to prevent precipitation in the bloodstream, which can lead to embolism.[3]
-
Common Vehicles:
-
Critical Consideration: The potential for in vivo precipitation upon dilution with blood must be assessed.
-
Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on the specific properties of the N-Alkyl 4-Chloropicolinamide being investigated.
Protocol 1: Solubility Screening
Objective: To determine the approximate solubility of 4-Chloro-N-methylpicolinamide in various preclinical vehicles.
Materials:
-
4-Chloro-N-methylpicolinamide
-
Selection of vehicles (see table below)
-
Vials (e.g., 2 mL glass vials)
-
Orbital shaker or rotator
-
Analytical balance
-
HPLC with a validated analytical method for the compound
Procedure:
-
Weigh an excess amount of 4-Chloro-N-methylpicolinamide (e.g., 10 mg) into each vial.
-
Add a known volume (e.g., 1 mL) of each test vehicle to the respective vials.
-
Cap the vials securely and place them on an orbital shaker at a consistent temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of the dissolved compound using the validated HPLC method.
Data Presentation: Solubility Screening Results
| Vehicle | Type | Expected Solubility Range (mg/mL) | Observations/Notes |
| Water | Aqueous | < 0.1 | Establishes baseline aqueous insolubility. |
| 0.5% Methylcellulose (MC) in Water | Suspension | N/A (for suspension) | Evaluates the dispersibility of the compound. |
| 10% HPβCD in Water | Aqueous | 1 - 5 | Cyclodextrins can form inclusion complexes to enhance solubility.[17] |
| PEG 400 | Co-solvent | 5 - 20 | A common non-aqueous vehicle for oral and sometimes IV formulations.[8] |
| Propylene Glycol (PG) | Co-solvent | 1 - 10 | Another frequently used co-solvent. |
| 20% DMA / 40% PG / 40% PEG 400 (DPP) | Co-solvent Mix | > 20 | A robust vehicle for achieving high concentrations for IV administration.[13][14] |
Protocol 2: Preparation of an Oral Suspension
Objective: To prepare a 10 mg/mL oral suspension of 4-Chloro-N-methylpicolinamide.
Materials:
-
4-Chloro-N-methylpicolinamide
-
0.5% (w/v) Methylcellulose (MC) in purified water
-
0.2% (v/v) Tween 80
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and magnetic stir bar
Procedure:
-
Calculate the required amounts of 4-Chloro-N-methylpicolinamide and the vehicle for the desired final volume.
-
Weigh the 4-Chloro-N-methylpicolinamide and place it in the mortar.
-
Add a small amount of the 0.5% MC solution containing 0.2% Tween 80 to the powder to form a paste. This process, known as levigation, helps to wet the powder and reduce particle size.
-
Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or non-uniformity.
-
The final suspension should be stored in a tightly sealed container, protected from light, and continuously stirred before each dose administration.
Protocol 3: Preparation of an Intravenous Solution
Objective: To prepare a 5 mg/mL intravenous solution of 4-Chloro-N-methylpicolinamide.
Materials:
-
4-Chloro-N-methylpicolinamide
-
N,N-Dimethylacetamide (DMA)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare the DPP vehicle by mixing 20% DMA, 40% PG, and 40% PEG 400 by volume.
-
Weigh the required amount of 4-Chloro-N-methylpicolinamide and place it in a sterile vial.
-
Add the DPP vehicle to the vial.
-
Vortex and sonicate the mixture until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
The final solution should be clear and free of any particulate matter.
-
This formulation should be prepared fresh before use.
Validation and Stability: Ensuring a Reliable Formulation
A prepared formulation must be validated for its physical and chemical stability over the intended duration of the study.[1][2]
Physical Stability:
-
Visual Inspection: Regularly check for any signs of precipitation, crystallization, or phase separation.
-
Particle Size Analysis (for suspensions): Use techniques like laser diffraction to monitor any changes in particle size distribution over time, as this can affect dissolution and absorption.
Chemical Stability:
-
HPLC Analysis: Store the formulation under the planned study conditions and analyze aliquots at various time points to quantify the concentration of the active compound and detect any degradation products.
Conclusion and Future Directions
The successful preclinical development of N-Alkyl 4-Chloropicolinamides is heavily reliant on the development of appropriate formulations that can overcome their inherent poor aqueous solubility. By adopting a systematic approach grounded in a thorough understanding of the compound's physicochemical properties, researchers can rationally design and validate formulations for various routes of administration. The protocols and strategies outlined in this guide, using 4-Chloro-N-methylpicolinamide as a model, provide a solid foundation for these efforts. Further optimization may involve exploring more advanced formulation technologies such as amorphous solid dispersions or lipid-based delivery systems for compounds that prove particularly challenging.[6][18] A well-designed formulation is not merely a vehicle for delivery; it is a critical tool for obtaining reliable and translatable preclinical data, ultimately paving the way for the clinical advancement of novel therapeutics.
References
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Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]
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Barden, T. J., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 1-8. Retrieved from [Link]
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Catalent Pharma Solutions. (2018). The Importance of Formulation Design in Oral GLP Toxicology Studies. Retrieved from [Link]
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Date, A. A., et al. (2010). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 11(2), 643-655. Retrieved from [Link]
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Gampa, V. R., & S, S. (2015). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Discovery, 10(6), 609-624. Retrieved from [Link]
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Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
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Barden, T. J., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. ResearchGate. Retrieved from [Link]
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Ozeki, Y., et al. (2011). Novel technology to prepare oral formulations for preclinical safety studies. ResearchGate. Retrieved from [Link]
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National Institutes of Health. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]
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Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
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van der Merwe, J., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 394. Retrieved from [Link]
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Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Pharmaceutical Research International, 35(22), 1-10. Retrieved from [Link]
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Reddy, B. V., et al. (2020). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. ResearchGate. Retrieved from [Link]
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Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]
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Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2013). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Chloro-N-methylpicolinamide. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-Chlorophenyl)acetamide. PubChem Compound Database. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-Chloro-N-methylpicolinamide hydrochloride. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 4-CHLOROPICOLINAMIDE. Retrieved from [Link]
- Google Patents. (n.d.). US11325906B2 - Chemical compounds.
-
PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Retrieved from [Link]
-
ALFA CHEMICAL. (n.d.). Good Price CAS:99586-65-9 | 4-Chloropicolinamide for Sale. Retrieved from [Link]
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- 4. 4-Chloro-N-methylpicolinamide | 220000-87-3 [chemicalbook.com]
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- 6. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
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Troubleshooting & Optimization
Troubleshooting "N-Propyl 4-chloropicolinamide" synthesis yield issues
Prepared by: The Senior Application Scientist Team
Welcome to the technical support resource for the synthesis of N-Propyl 4-chloropicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common yield and purity issues encountered during this specific amide synthesis. We will explore the causal factors behind experimental challenges and offer validated protocols to enhance your synthetic outcomes.
Synthesis Overview and Key Challenges
The synthesis of this compound typically involves the formation of an amide bond between a 4-chloropicolinic acid derivative and n-propylamine. While seemingly straightforward, this reaction is prone to several issues that can significantly impact yield and purity. The two primary synthetic routes are:
-
Direct Amide Coupling: Activation of 4-chloropicolinic acid with a coupling reagent, followed by the addition of n-propylamine.
-
Acyl Chloride Intermediate: Conversion of 4-chloropicolinic acid to 4-chloropicolinoyl chloride, which then reacts with n-propylamine.
The choice between these pathways depends on substrate sensitivity, available reagents, and desired purity profile. Key challenges often revolve around incomplete activation of the carboxylic acid, the nucleophilicity of the amine, and suboptimal reaction conditions.
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low or zero. What are the most common causes?
Low yields in this amidation can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may be unsuitable, degraded (especially if hygroscopic), or used in insufficient amounts. If forming the acyl chloride, the conversion may be incomplete, often requiring heat or a catalyst like DMF.[1]
-
Amine Deactivation: n-Propylamine can be protonated by the acidic starting material (4-chloropicolinic acid) or by acidic byproducts (like HCl from acyl chloride formation), forming an unreactive ammonium salt.[1] This renders the amine non-nucleophilic.
-
Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate or the acyl chloride, reverting it to the unreactive carboxylic acid. Using anhydrous solvents and reagents is critical.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base selection can significantly hinder the reaction. For instance, some acyl chloride formations require elevated temperatures to proceed effectively.[1][2]
Q2: I'm observing significant side products on my TLC/LC-MS. What are they and how can I minimize them?
Side reactions can consume starting materials and complicate purification. Common culprits include:
-
Urea Byproducts: If using a carbodiimide coupling reagent like DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove due to its low solubility. Using a water-soluble carbodiimide like EDC can mitigate this, as its urea byproduct is removed during aqueous workup.
-
Reaction with Nucleophilic Solvents: If using a solvent like methanol or ethanol, it can compete with n-propylamine to attack the activated acid, forming a methyl or ethyl ester byproduct.
-
Double Addition/Side Reactions with the Pyridine Ring: While less common with 4-chloro substitution, harsh conditions (e.g., neat SOCl₂ at high temperatures) can sometimes lead to unwanted side reactions on the pyridine ring itself.[2]
Q3: Which synthetic route is better: using a coupling agent or forming the acyl chloride first?
Both methods have distinct advantages and disadvantages, summarized below.
| Feature | Direct Coupling (e.g., HATU) | Acyl Chloride Method |
| Conditions | Generally milder, often at room temperature. | Can require harsher conditions (e.g., heat with SOCl₂).[1] Oxalyl chloride is a milder alternative. |
| Byproducts | Coupling agent byproducts (e.g., HOBt, ureas) that may require specific workup or chromatography for removal. | Generates gaseous (SO₂, CO, CO₂) and acidic (HCl) byproducts that must be managed.[1] |
| Speed | Pre-activation step of 15-30 minutes is common before amine addition. | The two-step process can be longer overall but the final amidation is often very fast.[3] |
| Cost | Modern coupling reagents can be expensive. | Reagents like SOCl₂ and oxalyl chloride are generally inexpensive. |
| Recommendation | Excellent for small-scale synthesis and when substrates are sensitive to harsh conditions. | Often preferred for large-scale synthesis due to cost-effectiveness and the high reactivity of the acyl chloride intermediate. |
Q4: How critical are anhydrous conditions for this reaction?
Extremely critical. Water can hydrolyze the reactive intermediates that are essential for the amide bond formation. This includes the activated ester formed by coupling reagents and the 4-chloropicolinoyl chloride. This hydrolysis pathway competes directly with the desired reaction with n-propylamine, reducing the overall yield. Always use oven-dried glassware and anhydrous solvents to maximize success.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems during the synthesis.
Problem: Low or No Product Formation
If your reaction shows a high proportion of unreacted starting materials, consult the following workflow and table.
Caption: Troubleshooting workflow for low reaction yield.
| Possible Cause | Scientific Rationale | Suggested Solution(s) |
| Inactive Coupling Agent | Coupling reagents like HATU or HBTU can degrade upon exposure to moisture. Carbodiimides can also lose activity over time. | Use a freshly opened bottle of the coupling reagent or one that has been stored properly in a desiccator. |
| Amine Protonation | n-Propylamine is basic and will react with any acid present (starting material or HCl byproduct) to form an ammonium salt, which is not nucleophilic.[1] | Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), in stoichiometric excess (2-4 equivalents). This base will neutralize any acid, leaving the n-propylamine free to react. |
| Incomplete Acyl Chloride Formation | The conversion of a carboxylic acid to an acyl chloride using SOCl₂ or (COCl)₂ may require heat or a catalytic amount of DMF to proceed to completion.[1] | If using SOCl₂, consider heating the reaction mixture (e.g., reflux). If using oxalyl chloride, add a catalytic drop of DMF.[1] Ensure the reaction is complete before adding the amine. |
| Insufficient Reaction Time/Temp | Amide bond formation can sometimes be slow, especially if there is any steric hindrance or if the nucleophile is weak. | Allow the reaction to stir for a longer period (e.g., overnight). If stability permits, gently heating the reaction can increase the rate. Monitor progress carefully by TLC or LC-MS. |
| Presence of Water | Water will hydrolyze the highly reactive activated ester or acyl chloride intermediate faster than the amine can react, shutting down the productive pathway. | Ensure all glassware is oven-dried. Use anhydrous solvents from a sealed bottle or a solvent purification system. Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
Validated Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: General Procedure for Amide Coupling using HATU
This method is reliable for small-scale synthesis and offers mild reaction conditions.
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-chloropicolinic acid (1.0 equivalent).
-
Dissolution: Dissolve the acid in an anhydrous solvent such as DMF or Dichloromethane (DCM).
-
Activation: Add HATU (1.1 equivalents) followed by a non-nucleophilic base like DIPEA (2.5 equivalents).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.
-
Amine Addition: Add n-propylamine (1.2 equivalents) to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Two-Step Acyl Chloride Formation and Amidation
This method is robust and often used for larger-scale preparations.
-
Acyl Chloride Formation:
-
To an oven-dried flask under nitrogen, add 4-chloropicolinic acid (1.0 equivalent) and suspend it in anhydrous DCM.
-
Add oxalyl chloride (1.5 equivalents) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1-2 drops).[1]
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution (CO₂, CO) ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-chloropicolinoyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve n-propylamine (1.2 equivalents) and a non-nucleophilic base like TEA (2.0 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the cold acyl chloride solution. This slow addition helps control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup and purification as described in Protocol 1.
-
References
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
Torikai, K. (2021). Answer to "Why did my amide syntesis does not work?". ResearchGate. Retrieved from [Link]
-
Chemguide. (n.d.). Nucleophilic Addition / Elimination in the Reaction Between Acyl Chlorides and Amines. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. Retrieved from [Link]
Sources
Technical Support Center: Optimizing "N-Propyl 4-chloropicolinamide" Solubility for Biological Assays
Welcome to the technical support center for optimizing the solubility of N-Propyl 4-chloropicolinamide and other novel small molecules for biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility challenges. Our goal is to ensure the accuracy and reproducibility of your experimental results by addressing the critical first step: effective compound dissolution.
Poor solubility is a frequent hurdle in drug discovery, leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2] This guide provides a structured approach to systematically troubleshoot and optimize the solubility of your test compounds.
Frequently Asked Questions (FAQs)
Q1: My initial attempt to dissolve this compound directly in aqueous buffer failed. What is the standard first step?
A1: Direct dissolution of hydrophobic small molecules like this compound in aqueous buffers is often unsuccessful. The standard and highly recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most universally used solvent for this purpose due to its ability to dissolve a wide array of both polar and nonpolar compounds. From this concentrated stock, you can then make serial dilutions into your final aqueous assay buffer.
It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity. Always include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration as your test wells.
Q2: I have a clear stock solution of this compound in 100% DMSO, but I see precipitation when I dilute it into my cell culture medium. Why is this happening?
A2: This is a common phenomenon known as compound "crashing out" and relates to the difference between thermodynamic and kinetic solubility. A clear stock in 100% DMSO does not guarantee solubility in an aqueous environment. The significant change in solvent polarity upon dilution into your aqueous medium can drastically reduce the compound's solubility, causing it to precipitate.
The concentration of your compound in the final assay medium may have exceeded its aqueous solubility limit. To address this, you should experimentally determine the maximum soluble concentration of this compound in your specific assay buffer.
Q3: What is the maximum final DMSO concentration you recommend in a cell-based assay?
A3: While the tolerance to DMSO can be cell-line dependent, a general best practice is to keep the final concentration at or below 0.1% for sensitive cell types and short-term exposure.[3] Many robust cell lines can tolerate up to 0.5% DMSO for longer incubation periods without significant effects on viability or function.[4] However, concentrations exceeding 1% are more likely to cause adverse effects, such as damaging cell membranes, inducing oxidative stress, or even causing cell death.[3] It is always advisable to perform a preliminary DMSO tolerance experiment for your specific cell line and assay duration.
Q4: Are there alternatives to DMSO for preparing stock solutions?
A4: Yes, several other organic solvents can be used, although DMSO remains the first choice for initial solubility screening. The selection of a solvent should consider the compound's properties and the experimental system's tolerance.
| Solvent | Polarity Index | Common Use in Biological Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Universal solvent for high-concentration stock solutions. | Generally well-tolerated by most cell lines at concentrations ≤ 0.5%. May have biological effects. |
| Ethanol (EtOH) | 5.2 | Used for compounds soluble in alcohols. | Can be toxic to cells at higher concentrations.[5] Evaporation can be an issue. |
| Methanol (MeOH) | 6.6 | Alternative to ethanol with higher polarity. | Generally more toxic to cells than ethanol.[5] |
| N,N-Dimethylformamide (DMF) | 6.4 | A stronger solvent for highly insoluble compounds. | Higher toxicity than DMSO; use with caution. |
Troubleshooting Guide: Compound Precipitation
If you are observing precipitation of this compound in your assay, this troubleshooting workflow will guide you through a systematic process to identify and resolve the issue.
Caption: Troubleshooting workflow for compound precipitation.
Advanced Solubility Enhancement Strategies
If standard methods are insufficient, consider these advanced strategies:
Use of Co-solvents
A co-solvent system can sometimes maintain solubility upon aqueous dilution more effectively than a single solvent.[6] For example, preparing your stock solution in a mixture of DMSO and polyethylene glycol (PEG) might be beneficial.
Employing Solubility Enhancers: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly increased aqueous solubility.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations and cell culture applications due to its high water solubility and low toxicity.[9][10]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a standard high-concentration stock solution.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Add Solvent: Transfer the weighed compound into a sterile microcentrifuge tube and add the calculated volume of sterile DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Gently vortex the tube until the compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for several minutes.
-
Gentle warming (e.g., 37°C water bath) can also be used, but exercise caution as heat can degrade some compounds.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Serial Dilution for a Dose-Response Experiment
This protocol ensures a consistent final DMSO concentration across all test wells.
Procedure:
-
Prepare Dilutions in 100% DMSO: Start with your 10 mM stock solution. Perform a serial dilution in 100% DMSO to create a series of concentrations (e.g., 2-fold or 10-fold dilutions) in separate sterile tubes.
-
Dilute into Assay Medium: Add a small, fixed volume of each DMSO dilution to your assay medium to achieve the desired final compound concentrations. For example, adding 1 µL of each DMSO stock to 1 mL of medium will result in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (without the compound) to the assay medium.
By following these guidelines and protocols, you can develop a robust and reproducible method for solubilizing this compound and other challenging compounds, leading to more reliable and accurate data in your biological assays.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Preprints.org. Available at: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
DMSO in cell based assays. Scientist Solutions. Available at: [Link]
-
Cyclodextrins in delivery systems: Applications - PMC. PubMed Central. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]
-
What effects does DMSO have on cell assays? Quora. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Keyence. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. National Institutes of Health. Available at: [Link]
-
Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. Available at: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. ResearchGate. Available at: [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]
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- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
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- 10. scispace.com [scispace.com]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
N-Propyl 4-chloropicolinamide Aqueous Stability Technical Support Center
Welcome to the technical support center for N-Propyl 4-chloropicolinamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in aqueous solutions. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Introduction to this compound and its Aqueous Stability
This compound is a chemical compound featuring a picolinamide backbone with a chlorine substituent at the fourth position and an N-propyl group.[1] Like other amides, its stability in aqueous solutions is a critical factor for its handling, storage, and application in various experimental settings. The amide bond, while generally robust, is susceptible to hydrolysis, especially under certain conditions.[2][3][4] The pyridine ring, being a heterocyclic aromatic amine, also influences the molecule's overall chemical properties.
The stability of the amide bond is largely attributed to resonance stabilization, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group.[2] This resonance imparts a partial double bond character to the C-N bond, making it less susceptible to nucleophilic attack.[5] However, factors such as pH, temperature, and the presence of catalysts can overcome this stability and lead to degradation.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
The primary degradation pathway for this compound in aqueous solutions is expected to be the hydrolysis of the amide bond. This reaction breaks the bond between the carbonyl carbon and the nitrogen atom, yielding 4-chloropicolinic acid and n-propylamine. This hydrolysis can be catalyzed by either acid or base.[3][4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by water, leading to the cleavage of the amide bond.[3][4]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is followed by the departure of the n-propylamine leaving group, which is subsequently protonated by the newly formed carboxylic acid.
Below is a diagram illustrating the expected hydrolysis pathway.
Caption: Predicted hydrolysis of this compound.
Q2: What is the expected effect of pH on the stability of this compound solutions?
The rate of hydrolysis of this compound is expected to be significantly influenced by pH. Generally, amides exhibit a U-shaped pH-rate profile, with the highest stability observed in the neutral pH range (approximately pH 6-8). The rate of hydrolysis increases at both acidic and basic pH values due to acid and base catalysis, respectively.
For picolinamide specifically, studies have shown that hydrolysis increases with increasing hydrochloric acid concentration.[6][7] Therefore, it is crucial to maintain a neutral or near-neutral pH for aqueous solutions of this compound to minimize degradation, especially during long-term storage.
Q3: How does temperature affect the stability of this compound in aqueous solutions?
As with most chemical reactions, the rate of hydrolysis of this compound will increase with elevated temperatures.[2] Therefore, for long-term storage, it is recommended to keep aqueous solutions of the compound at low temperatures (e.g., 2-8 °C or frozen). For short-term experimental use, maintaining solutions at room temperature should be acceptable, but the duration should be minimized to prevent significant degradation.
Troubleshooting Guide
This section addresses common issues that researchers may encounter when working with this compound in aqueous solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or activity over time in aqueous solution. | Hydrolysis of the amide bond leading to the formation of inactive degradation products (4-chloropicolinic acid and n-propylamine). | 1. Verify pH: Ensure the pH of your solution is within the neutral range (6-8). Use a pH meter for accurate measurement. 2. Control Temperature: Store stock solutions at low temperatures (2-8°C or -20°C). Avoid repeated freeze-thaw cycles. 3. Prepare Fresh Solutions: For critical experiments, prepare fresh aqueous solutions of this compound immediately before use. 4. Use Aprotic Solvents for Stock: Consider preparing a concentrated stock solution in a non-aqueous, aprotic solvent (e.g., DMSO, DMF) and then diluting it into your aqueous buffer immediately before the experiment. |
| Unexpected peaks observed during analytical analysis (e.g., HPLC, LC-MS). | Presence of degradation products (4-chloropicolinic acid and n-propylamine) or other impurities. | 1. Run a Blank: Analyze a blank sample of the aqueous solvent to rule out solvent-related impurities. 2. Analyze Starting Material: Analyze a sample of the solid this compound dissolved in a non-aqueous solvent to confirm its initial purity. 3. Stress Studies: Perform forced degradation studies (e.g., by treating the sample with acid, base, or heat) to intentionally generate the degradation products and confirm their retention times/mass-to-charge ratios. This will help in identifying the unknown peaks. |
| Precipitation of the compound from aqueous solution. | The compound may have limited aqueous solubility, which can be further affected by pH and temperature. The degradation product, 4-chloropicolinic acid, may also have different solubility characteristics. | 1. Determine Solubility: Experimentally determine the solubility of this compound in your specific aqueous buffer at the desired temperature. 2. Adjust pH: The solubility of both the parent compound and its acidic degradation product can be pH-dependent. Adjusting the pH might help to keep the compound in solution. 3. Use Co-solvents: If solubility is a persistent issue, consider the use of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, DMSO), if compatible with your experimental system. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a general method for monitoring the stability of this compound in an aqueous solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Buffers (e.g., phosphate buffer for neutral pH, HCl for acidic, NaOH for basic)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or DMSO).
-
Prepare aqueous buffer solutions at the desired pH values (e.g., pH 3, 7, and 10).
-
Spike the this compound stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
-
Time-Point Sampling:
-
Incubate the prepared solutions at a controlled temperature (e.g., room temperature or 40°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of water and ACN with 0.1% formic acid).
-
Monitor the elution of the parent compound and any degradation products using a UV detector at an appropriate wavelength (to be determined by UV-Vis scan of the compound).
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Caption: Workflow for HPLC-based stability assessment.
References
- Vertex AI Search. (n.d.). Amides: Structure, Properties, and Reactions | Solubility of Things.
- Jellinek, H. H. G., & Urwin, J. R. (n.d.). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. The Journal of Physical Chemistry.
- ResearchGate. (n.d.). The Reductive Cleavage Of Picolinic Amides | Request PDF.
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
- ACS Publications. (n.d.). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions | The Journal of Physical Chemistry.
- PubMed Central. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions.
- David Spring's group. (n.d.). The reductive cleavage of picolinic amides.
- ResearchGate. (n.d.). Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group.
- LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
- PubMed Central. (n.d.). Amide Activation in Ground and Excited States.
- PubChem. (n.d.). 4-Chloro-N-methylpicolinamide.
- CymitQuimica. (n.d.). CAS 220000-87-3: 4-Chloro-N-methylpicolinamide.
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Technical Support Center: Overcoming Poor Cell Permeability of N-Propyl 4-chloropicolinamide
Welcome to the technical support center for N-Propyl 4-chloropicolinamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake of this compound in their experimental models. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive set of frequently asked questions to help you diagnose and overcome poor cell permeability.
Introduction: Understanding the Permeability Challenge
This compound is a small molecule of interest with a molecular structure that suggests potential for biological activity. However, early-stage experimental data often reveals a common hurdle for compounds of this class: poor cell permeability. This limitation can mask the true therapeutic potential of the molecule by preventing it from reaching its intracellular target at a sufficient concentration.
Based on the structure of its analog, N-Methyl 4-chloropicolinamide (MW: 170.6 g/mol , XLogP3: 1.1)[1][2], we can estimate the physicochemical properties of this compound. The addition of a propyl group in place of a methyl group will increase both the molecular weight and the lipophilicity.
Hypothetical Physicochemical Profile of this compound:
| Property | Estimated Value | Implication for Permeability |
| Molecular Weight | ~198.65 g/mol | Within the range for good passive diffusion. |
| Estimated LogP | ~1.9 | Increased lipophilicity, which can enhance passive diffusion across the lipid bilayer. |
| Polar Surface Area (PSA) | ~42 Ų | A low PSA is generally favorable for passive diffusion. |
| Hydrogen Bond Donors | 1 | A low number of hydrogen bond donors is beneficial for crossing the cell membrane.[3] |
| Hydrogen Bond Acceptors | 2 | A low number of hydrogen bond acceptors is also favorable. |
While these estimated properties do not immediately suggest a significant permeability issue according to Lipinski's Rule of Five, experimental observations of poor cellular uptake indicate that other factors may be at play, such as efflux transporter activity or insufficient aqueous solubility at the cell surface. This guide will address these potential issues systematically.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro assays show low efficacy of this compound, and I suspect poor cell permeability. How can I confirm this?
A1: Your suspicion is a common and critical checkpoint in early drug discovery. Before proceeding to more complex optimization strategies, it is essential to quantitatively assess the permeability of your compound. Two widely accepted in vitro assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[4]
-
PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[5] It is a cost-effective first step to understand the compound's ability to cross a lipid barrier without the influence of cellular transporters.
-
Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[6] This assay provides a more comprehensive picture by evaluating not only passive diffusion but also the potential involvement of active transport and efflux mechanisms.[6]
Comparing the results from both assays can be highly informative. If permeability is high in PAMPA but low in Caco-2, it may suggest that the compound is a substrate for efflux pumps.[5] Conversely, higher permeability in Caco-2 could indicate the involvement of uptake transporters.
Q2: The permeability of this compound is confirmed to be low. What are the primary strategies I can employ to improve its cellular uptake?
A2: Once poor permeability is established, a multi-pronged approach is recommended. The main strategies fall into two categories: chemical modification of the molecule and advanced formulation techniques.
1. Chemical Modification (Prodrug Approach): A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[7] This approach can be used to temporarily mask polar functional groups that hinder membrane transport, thereby increasing lipophilicity and enhancing passive diffusion.[8][9] For this compound, which has a hydrogen bond donor in its amide group, a prodrug strategy could involve creating a bioreversible modification at this site.[3]
2. Formulation Strategies:
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the oral bioavailability of poorly soluble and/or poorly permeable drugs.[10][11] They work by presenting the drug in a solubilized state in the gastrointestinal tract, which can enhance its absorption.[12]
-
Nanoparticle-Based Drug Delivery: Encapsulating this compound into nanoparticles can offer several advantages, including improved solubility, protection from degradation, and the potential for targeted delivery.[13][14] Various types of nanoparticles, such as liposomes and polymeric nanoparticles, can be explored.[15]
The choice of strategy will depend on the specific properties of your compound and the intended application.
Experimental Protocols
Protocol 1: Preliminary Permeability Assessment using PAMPA
This protocol provides a general guideline for assessing the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen™ PAMPA plate)
-
Donor and acceptor well plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
High and low permeability control compounds (e.g., testosterone and Lucifer yellow)
-
LC-MS/MS for quantification
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in PBS to the final working concentration (ensure final DMSO concentration is <1%).
-
Hydrate the PAMPA membrane with the lipid solution according to the manufacturer's instructions.
-
Add the compound solution to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Assemble the PAMPA plate sandwich and incubate at room temperature for a specified time (e.g., 4-18 hours).
-
After incubation, collect samples from both donor and acceptor wells.
-
Quantify the concentration of the compound in all samples using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells.
-
A is the area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
Data Interpretation:
| Permeability Classification | Pe (10⁻⁶ cm/s) |
| High | > 15 |
| Medium | 2 - 15 |
| Low | < 2 |
Protocol 2: Caco-2 Permeability Assay for Assessing Active Transport
This protocol outlines the steps for a bidirectional Caco-2 permeability assay to investigate both passive and active transport mechanisms.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a known P-gp substrate like digoxin)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monitor monolayer integrity by measuring TEER values.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Prepare the dosing solution of this compound in HBSS.
-
Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
Quantify the compound concentration in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio:
Efflux Ratio = Papp (B-A) / Papp (A-B)
Data Interpretation:
| Efflux Ratio | Interpretation |
| < 2 | No significant efflux |
| > 2 | Potential for active efflux |
An efflux ratio greater than 2 suggests that this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[6]
Visualization of Experimental Workflows
Decision Tree for Investigating Poor Permeability
Caption: A decision tree to guide the investigation and troubleshooting of poor cell permeability.
Workflow for Prodrug Development
Caption: A streamlined workflow for the development of a prodrug to enhance cell permeability.
References
- Di, L., & Kerns, E. H. (2006). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 95(10), 2229-2243.
- Stella, V. J. (2010). Prodrugs as a strategy to improve drug permeability. Journal of Pharmaceutical Sciences, 99(12), 4755-4765.
- Lennernäs, H. (2007). Intestinal permeability and its relevance for absorption and elimination. Xenobiotica, 37(10-11), 1015-1051.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691.
- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771.
- Kerns, E. H., & Di, L. (2003). Pharmaceutical profiling in drug discovery. Drug Discovery Today, 8(7), 316-323.
- Zhang, Y., & Benet, L. Z. (2001). The drug efflux-metabolism alliance: biochemical aspects. Advanced Drug Delivery Reviews, 50, S3-S11.
- Allen, T. M., & Cullis, P. R. (2013). Liposomal drug delivery systems: from concept to clinical applications. Advanced Drug Delivery Reviews, 65(1), 36-48.
- Dadwal, A., Baldi, A., & Kumar, R. (2018). Nanoparticle-based drug delivery systems for cancer therapy and its role in overcoming drug resistance. Critical Reviews in Therapeutic Drug Carrier Systems, 35(6).
- Bertrand, N., Wu, J., Xu, X., Kamaly, N., & Farokhzad, O. C. (2014). Cancer nanotechnology: the impact of passive and active targeting in the era of modern cancer biology. Advanced Drug Delivery Reviews, 66, 2-25.
- Hauss, D. J. (2007). Oral lipid-based formulations. Advanced Drug Delivery Reviews, 59(7), 667-676.
- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
- Zern, B. J., & Zern, M. A. (2013). Transporter-guided delivery of nanoparticles to improve drug permeation across cellular barriers and drug exposure to selective cell types. Expert Opinion on Drug Delivery, 10(12), 1647-1658.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
- Peer, D., Karp, J. M., Hong, S., Farokhzad, O. C., Margalit, R., & Langer, R. (2007). Nanocarriers as an emerging platform for cancer therapy.
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PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. Retrieved from [Link]
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PharmaCompass. (n.d.). 4-Chloro-N-methylpicolinamide-[d3]. Retrieved from [Link]
- Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-589.
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
- Winiwarter, S., Bonham, N. M., Ax, F., Hallberg, A., Lennernäs, H., & Karlén, A. (1998). Correlation of human jejunal permeability (in vivo) with experimentally and computationally derived physicochemical descriptors. A multivariate data analysis approach. Journal of Medicinal Chemistry, 41(25), 4939-4949.
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
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Technical Support Center: Troubleshooting Off-Target Effects of N-Propyl 4-chloropicolinamide in Cellular Assays
Welcome to the technical support center for researchers utilizing N-Propyl 4-chloropicolinamide. This guide is designed to help you navigate and troubleshoot potential off-target effects in your cellular assays. As a member of the picolinamide class of compounds, this compound belongs to a scaffold known for its activity as a kinase inhibitor. While its precise primary target may be under investigation, its structural similarity to known inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) suggests a likely mechanism of action within this protein family.[1][2][3]
This guide provides a framework for identifying and mitigating unexpected experimental outcomes that may arise from off-target activities.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the likely primary target of this compound?
A1: While specific data for this compound is not extensively published, the picolinamide scaffold is a well-established kinase inhibitor core structure. Many derivatives have been synthesized and evaluated as inhibitors of VEGFR-2, a key regulator of angiogenesis.[1][2][3] Therefore, it is reasonable to hypothesize that this compound is also a kinase inhibitor, with potential activity against VEGFR-2 or other related kinases.
Q2: What are "off-target" effects and why are they a concern with kinase inhibitors?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended primary target. This is a common phenomenon with kinase inhibitors because the ATP-binding pocket, where most of these inhibitors act, is highly conserved across the human kinome.[4] Such unintended interactions can lead to a variety of issues in cellular assays, including unexpected phenotypes, altered signaling pathways, and potential cytotoxicity unrelated to the primary target.
Q3: I'm observing a cellular phenotype that doesn't align with the known function of my hypothesized primary target. What could be happening?
A3: This is a classic indication of a potential off-target effect. The observed phenotype could be the result of the compound inhibiting one or more other kinases that play a role in the cellular process you are studying. It is also possible that the compound is interacting with a non-kinase protein. This guide provides detailed troubleshooting steps to investigate this further.
Q4: How can I be sure that the effect I'm seeing is due to the compound and not an artifact?
A4: Rigorous experimental controls are essential. This includes using a vehicle control (e.g., DMSO), performing dose-response experiments, and ideally, using a structurally related but inactive control compound if available. Additionally, confirming the phenotype with a different inhibitor of the same target or using a genetic approach (e.g., siRNA or CRISPR) to validate the on-target effect is highly recommended.
Part 2: Troubleshooting Guide for Unexpected Cellular Effects
This section addresses specific experimental issues and provides a logical workflow for diagnosing potential off-target effects.
Issue 1: Unexpected Cell Viability/Cytotoxicity
You observe a significant decrease in cell viability at concentrations where you expect to see a specific signaling effect, or conversely, you see no effect on viability when one is expected.
Potential Cause: The compound may be inhibiting off-target kinases that are critical for cell survival or proliferation in your specific cell line. For instance, some picolinamide derivatives have shown broad anti-proliferative activity against various cancer cell lines.[5]
-
Confirm with an Orthogonal Approach: Use a different, structurally unrelated inhibitor of the hypothesized primary target. If this second inhibitor does not reproduce the cytotoxicity, it's a strong indicator of an off-target effect of this compound.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If the genetic knockdown does not phenocopy the compound's effect on cell viability, this further supports an off-target mechanism.
-
Kinase Profiling: If resources allow, screen this compound against a broad panel of kinases. This can provide a direct profile of its on-target and off-target activities.
-
Rescue Experiment: If a specific off-target is identified or suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of the off-target kinase.
Issue 2: Unexplained Changes in a Signaling Pathway
You observe modulation of a signaling pathway that is not known to be downstream of your hypothesized primary target.
Potential Cause: The compound is likely inhibiting a kinase in the unexpected pathway or a kinase in a crosstalking pathway.
The following diagram illustrates a workflow to dissect on-target versus off-target signaling effects.
Caption: Workflow for troubleshooting unexpected signaling events.
-
Cell Treatment: Plate cells and treat with a dose-range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for the desired time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phosphorylated and total proteins of key kinases in the suspected off-target pathway (e.g., p-Akt/Akt, p-ERK/ERK, p-STAT3/STAT3).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to determine the effect of the compound on the phosphorylation status of these kinases.
Issue 3: Inconsistent Results Between Cell Lines
The observed effects of this compound are potent in one cell line but weak or absent in another, even though the primary target is expressed in both.
Potential Cause: The expression levels of off-target kinases can vary significantly between different cell lines. A phenotype driven by an off-target effect will only manifest in cell lines where that off-target is expressed and plays a functional role.
-
Characterize Your Cell Lines: Perform baseline expression analysis (e.g., by Western blot or RNA-seq) of the primary target and key suspected off-target kinases in the cell lines showing differential responses.
-
Correlate Expression with Sensitivity: Determine if there is a correlation between the expression level of a particular off-target kinase and the sensitivity of the cell line to this compound.
-
Ectopic Expression: In the non-responsive cell line, ectopically express the suspected off-target kinase and re-evaluate the cellular response to the compound.
The following table summarizes potential off-target kinases for picolinamide-based compounds and their associated signaling pathways, which can guide your investigation.
| Potential Off-Target Kinase Family | Key Signaling Pathway | Example Cellular Functions |
| VEGFR Family | PI3K/Akt/mTOR, Ras/MEK/ERK | Angiogenesis, cell survival, proliferation |
| Aurora Kinases | Mitotic progression | Cell cycle control, chromosome segregation |
| EGFR/HER2 | Ras/MEK/ERK, PI3K/Akt | Cell growth, proliferation, differentiation |
| c-MET | Ras/MEK/ERK, PI3K/Akt, STAT3 | Cell motility, invasion, proliferation |
Part 3: Best Practices for Using this compound
To minimize the impact of off-target effects and ensure the integrity of your data, consider the following best practices:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of the compound that elicits the desired on-target effect and use this concentration for your experiments.
-
Employ Multiple Validation Methods: Do not rely solely on the compound. Use at least one orthogonal method (e.g., another inhibitor, genetic knockdown) to confirm your findings.
-
Thoroughly Document Your Experiments: Keep detailed records of compound concentrations, cell lines used, and all experimental outcomes, both expected and unexpected. This will aid in troubleshooting and data interpretation.
-
Stay Informed: Regularly review the literature for new information on the selectivity and mechanism of action of picolinamide derivatives.
References
- Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services.
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- BenchChem. (2025). Technical Support Center: Off-Target Effects of Kinase Inhibitors in Primary Cells.
- Lin, Y., Wang, X., & Jin, H. (2019). Off-target effects of kinase inhibitors. Acta Pharmaceutica Sinica B, 9(3), 453–456.
- ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors.
- ChemicalBook. (2025). 4-Chloro-N-methylpicolinamide.
- BenchChem. (2025). Technical Support Center: Minimizing Picolinamide Derivative Toxicity in Preclinical Studies.
- Abdel-hameed, R. R., El-Brollosy, N. R., El-Messery, S. M., Al-Rashood, S. T., & Abuelizz, H. A. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. Future Medicinal Chemistry, 11(8), 877–896.
- BenchChem. (2025). The Discovery of Picolinamide-Based Kinase Inhibitors: A Technical Guide.
- Wang, Y., Liu, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, Z. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 9(10), 1683–1691.
- Royal Society of Chemistry. (n.d.). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking.
- PubChem. (n.d.). 4-Chloro-N-methylpicolinamide.
- Gerlach, L. O., Smeets, M. B., van der Vlag, R., Leenders, W. P., Wierenga, R. K., & Hol, W. G. (2013). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PLoS ONE, 8(1), e53835.
- Li, Y., Wang, Y., Liu, Y., Zhang, Y., Wang, Y., & Liu, Z. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1135.
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- 5. mdpi.com [mdpi.com]
Modifying "N-Propyl 4-chloropicolinamide" for better pharmacokinetic properties
Introduction: Welcome to the technical support center for researchers engaged in the optimization of N-Propyl 4-chloropicolinamide. This guide is designed to address common challenges and provide actionable strategies for improving the pharmacokinetic (PK) profile of this and structurally related molecules. Our approach is rooted in a deep understanding of drug metabolism and pharmacokinetics (DMPK) principles, aiming to facilitate a rational, data-driven design cycle.
Part 1: Initial Assessment & Troubleshooting
This section addresses the foundational questions and potential liabilities of the core molecule.
Q1: What are the likely pharmacokinetic liabilities of this compound based on its structure?
Answer: Based on its chemical structure, we can anticipate several potential challenges that may limit the compound's in vivo efficacy. A systematic evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties is a critical first step in any drug discovery program.[1][2]
-
Poor Aqueous Solubility: The molecule possesses a relatively rigid aromatic core (chlorinated pyridine) and an N-propyl group, which contribute to its lipophilicity. This can lead to low aqueous solubility, potentially limiting its dissolution rate in the gastrointestinal (GI) tract and, consequently, its oral absorption.[3][4] This is a common hurdle, as a significant percentage of drug candidates exhibit poor solubility.[3]
-
Metabolic Instability: The N-propyl amide bond and the chlorinated pyridine ring are potential sites for metabolic transformation. The amide bond is susceptible to hydrolysis by amidases. The pyridine ring can undergo oxidation mediated by Cytochrome P450 (CYP) enzymes, a primary family of enzymes involved in drug metabolism.[5][6] Specifically, aromatic hydroxylation is a common metabolic pathway for such compounds.[7][8]
-
Efflux Transporter Substrate: The overall lipophilicity and structural motifs might make it a substrate for efflux transporters like P-glycoprotein (P-gp) located in the intestinal wall.[9][10][11] P-gp acts as a cellular pump, actively transporting substrates back into the intestinal lumen, thereby reducing net absorption and oral bioavailability.[10][11]
-
High Plasma Protein Binding (PPB): Lipophilic compounds often exhibit high affinity for plasma proteins like albumin.[12] While a certain degree of binding is common, excessively high PPB (>99%) means that only a very small fraction of the drug is free to exert its therapeutic effect and be cleared from the body.[13][14][15]
The first step in your experimental journey is to quantify these potential liabilities using a suite of in vitro ADME assays.[1][16][17]
Part 2: Strategic Modifications & Experimental Design
This section provides guidance on how to address the liabilities identified in Part 1 through chemical modification and outlines the necessary experiments.
Q2: My initial screens confirm low aqueous solubility. What are my primary strategies for improvement?
Answer: Addressing poor solubility is fundamental to achieving adequate oral exposure.[18][19] Two primary approaches should be considered: chemical modification of the parent molecule and formulation strategies.[20][21] From a medicinal chemistry perspective, structural modification is often preferred in early discovery.
-
Prodrug Approach: A well-established strategy is to create a more water-soluble prodrug, which is an inactive derivative that converts to the active parent drug in vivo.[3][4][22] For this compound, you could introduce a polar, ionizable group (e.g., a phosphate or an amino acid) via an ester or carbamate linkage that can be cleaved by endogenous enzymes.[19] This approach can dramatically enhance solubility without altering the core pharmacophore.[18]
-
Structural Modification:
-
Introduce Polar Functional Groups: Judiciously add polar groups (e.g., -OH, -NH2, small ethers) to the molecule. The key is to find a position that increases polarity without disrupting the target binding.
-
Disrupt Crystal Packing: High melting point can be an indicator of strong crystal lattice energy, which negatively impacts solubility. Modifying the structure to disrupt planarity or symmetry (e.g., adding a substituent that forces a twist in the molecule) can lower the melting point and improve solubility.
-
Q3: How can I improve metabolic stability, especially concerning the amide bond?
Answer: The amide bond is a common liability due to its susceptibility to enzymatic hydrolysis.[23] Replacing it with a bioisostere—a different functional group with similar physical and chemical properties—is a powerful strategy.[24][25]
-
Amide Bioisosteres: There are numerous non-classical bioisosteres that can mimic the geometry and hydrogen bonding capabilities of an amide bond while being resistant to hydrolysis.[26][27]
-
1,2,3- or 1,2,4-Triazoles: These five-membered heterocyclic rings are excellent amide mimics. They are synthetically accessible and metabolically robust.[23][26]
-
Oxadiazoles (1,2,4- or 1,3,4-): These also serve as effective, metabolically stable replacements and can improve pharmacokinetic properties.[26][27]
-
Trifluoroethylamine: This motif can act as a stable bioisostere where the electronegative trifluoroethyl group mimics the carbonyl.[24]
-
The choice of bioisostere is context-dependent and requires synthesizing and testing several analogs to find the optimal replacement.[24]
Workflow for Iterative Compound Optimization
The process of improving pharmacokinetic properties is iterative. The following workflow illustrates the cycle of design, synthesis, and testing.
Caption: Drug absorption is a balance between passive diffusion and P-gp mediated efflux.
Q5: How do I interpret results from my in vitro assays to decide which compounds to advance to in vivo studies?
Answer: The decision to advance a compound is multifactorial, based on a holistic assessment of its ADME properties in conjunction with its potency and selectivity. [2]A desirable profile for an orally administered drug generally meets the criteria outlined in the table below.
| Parameter | Assay | Desirable Range | Rationale |
| Aqueous Solubility | Kinetic/Thermodynamic | > 50 µM | Ensures sufficient dissolution for absorption in the GI tract. [16] |
| Permeability | Caco-2 (Papp A→B) | > 10 x 10⁻⁶ cm/s | High permeability is needed for efficient transcellular absorption. |
| Efflux Ratio | Caco-2 (ER) | < 2 | Indicates low susceptibility to efflux pumps like P-gp. [28] |
| Metabolic Stability | Liver Microsomes (% remaining @ 60 min) | > 80% | Suggests slow clearance by CYP450 enzymes. [17] |
| Plasma Protein Binding | Equilibrium Dialysis | < 99% (fu > 1%) | Ensures a sufficient unbound fraction to engage the target and be cleared. [13][15] |
A compound that meets most of these criteria is a strong candidate for progression into in vivo pharmacokinetic studies in a rodent model. [29][30][31]
Part 4: In Vivo Study Guidance
Q6: What are the key considerations when designing a first-in-animal rodent PK study?
Answer: A well-designed rodent PK study is essential to understand how your compound behaves in a complete biological system. [29][30][32]
-
Species Selection: Rats are commonly used due to their larger size (allowing for serial blood sampling) and well-characterized physiology. Mice are also frequently used, especially if pharmacology models are in the same species. [30]* Route of Administration: To assess oral bioavailability (F%), you must dose two separate groups of animals: one intravenously (IV) and one orally (PO). [29][33]The IV dose provides the benchmark for 100% bioavailability.
-
Dose & Formulation: The dose should be selected based on expected potency and solubility. The formulation for the PO dose must keep the drug in solution in the dosing vehicle to ensure consistent administration. [34]* Sampling Schedule: Blood samples should be collected at multiple time points to accurately define the concentration-time curve. This includes frequent early sampling to capture the absorption phase and Cmax, and later time points to define the elimination half-life (T1/2). [32]* Bioanalysis: A robust and sensitive LC-MS/MS method is required to accurately quantify the drug concentration in the collected plasma samples. [33] The resulting data will allow you to calculate key PK parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (T1/2), and oral bioavailability (F%). This information is critical for predicting human pharmacokinetics and designing future efficacy and safety studies. [31]
References
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In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Di, L., & Kerns, E. H. (2015). Molecules, 21(1), 42. [Link]
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In Vitro ADME. Selvita. [Link]
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Role of P-glycoprotein in drug disposition. Fromm, M. F. (2000). Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 413-419. [Link]
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In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Rautio, J., et al. (2015). Molecules. [Link]
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Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
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Rodent In Vivo PK Service. Creative Biolabs. [Link]
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Plasma Protein Binding Assay. Creative Bioarray. [Link]
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In Vitro ADME Studies. PharmaLegacy. [Link]
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P-glycoprotein and its role in drug-drug interactions. Ung, D., & Ware, J. A. (2014). Australian Prescriber. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Revell, D. (2025). Drug Discovery Today. [Link]
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Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Ghosh, A. K., & Brindisi, M. (2020). Journal of Medicinal Chemistry, 63(15), 7936-7985. [Link]
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Prodrug strategies to overcome poor water solubility. Stella, V. J., & Nti-Addae, K. W. (2007). Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]
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Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. Troutman, M. D., & Thakker, D. R. (2003). Molecular Pharmaceutics, 1(1), 8-19. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Ghosh, A. K., & Brindisi, M. (2020). Journal of Medicinal Chemistry. [Link]
-
P-glycoprotein and its role in drug-drug interactions. Ware, J. A. (2014). Australian Prescriber, 37(4), 137-139. [Link]
-
Protein Binding Assays. BioAgilytix. [Link]
-
A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Singh, S., et al. (2024). Journal of Biomolecular Structure and Dynamics. [Link]
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How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. (2022). [Link]
-
In Vivo PK and TK. BioDuro. [Link]
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Ester and Amide Bioisosteres. Cambridge MedChem Consulting. (2024). [Link]
-
Plasma Protein Binding Assay. BioIVT. [Link]
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In Vitro ADME. BioDuro. [Link]
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Amide Bond Bioisosteres: Strategies, Synthesis and Successes. Ghosh, A. K., & Brindisi, M. (2020). Journal of Medicinal Chemistry. [Link]
-
Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. [Link]
-
Prodrug strategies to overcome poor water solubility. Stella, V. J., & Nti-Addae, K. W. (2007). Advanced Drug Delivery Reviews. [Link]
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Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Nguyen, T., et al. (2024). Pharmaceutics. [Link]
-
Murine Pharmacokinetic Studies. Zhang, Y., et al. (2018). Journal of Visualized Experiments. [Link]
-
What are the formulation strategies to improve PK properties? Patsnap Synapse. (2025). [Link]
-
Improving Bioavailability and Bioequivalence through Pharmacokinetic Strategies. Alenn, P. (2023). Journal of Pharmacokinetics and Drug Metabolism. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Li, J., et al. (2024). Pharmaceutics. [Link]
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Cytochrome P450 mediated aromatic oxidation: a theoretical study. Korzekwa, K., et al. (1985). Journal of the American Chemical Society. [Link]
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Cytochrome P450 Metabolism. Stepan, A. F., & Obach, R. S. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
Cytochrome P450 for Xenobiotic Metabolism. Biochemistry Basics by Dr. Amit. (2020). YouTube. [Link]
-
Optimizing a Drug's Pharmacokinetics. Thomas, S. (2023). AZoLifeSciences. [Link]
-
Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. Koop, D. R., et al. (1995). Environmental Health Perspectives. [Link]
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Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Almazroo, O. A., et al. (2024). Biomedicines. [Link]
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Technical Support Center: N-Propyl 4-chloropicolinamide Synthesis
Welcome to the technical support center for the synthesis and optimization of N-Propyl 4-chloropicolinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this critical amide coupling reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Reaction Overview & Core Challenge
The synthesis of this compound involves the formation of an amide bond between 4-chloropicolinic acid and n-propylamine. While conceptually straightforward, this reaction is subject to several variables that can significantly impact yield, purity, and scalability. The primary challenge lies in the efficient activation of the carboxylic acid and the management of potential side reactions and purification hurdles.
Technical Support Center: Purification of N-Propyl 4-chloropicolinamide by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Challenges
N-Propyl 4-chloropicolinamide is a moderately polar compound, and its purification by normal-phase column chromatography can present several challenges. The presence of a pyridine ring introduces basicity, which can lead to peak tailing and irreversible adsorption onto the silica gel stationary phase. Furthermore, the presence of closely related impurities, such as unreacted starting materials and side-products, can make achieving high purity difficult. This guide will address these issues systematically, providing both theoretical explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
A1: Based on the likely synthesis route, which typically involves the amidation of a 4-chloropicolinic acid derivative with n-propylamine, you should anticipate the following impurities:
-
Unreacted Starting Materials:
-
4-chloropicolinic acid (or its ester): This is a more polar and acidic impurity that can streak or tail on silica gel.
-
n-Propylamine: A volatile and basic amine that can be difficult to remove completely.
-
-
Hydrolysis Product:
-
4-chloropicolinic acid: The amide bond of your target compound can be susceptible to hydrolysis, especially if exposed to acidic or basic conditions during workup or chromatography.[1] This will appear as a polar, acidic impurity.
-
-
Potential Side-Products:
-
Di-acylated amine: In some cases, a second molecule of the activated 4-chloropicolinic acid could react with the newly formed amide, leading to a more complex and less polar impurity.
-
Byproducts from coupling agents: If coupling agents like DCC or EDC are used for the amidation, their corresponding byproducts (e.g., DCU, EDU) will be present and must be removed.
-
Q2: My this compound is streaking badly on the column and my recovery is low. What is happening?
A2: This is a classic problem encountered with pyridine-containing compounds on silica gel. The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to:
-
Peak Tailing: A portion of your compound is more strongly retained, resulting in a "tail" on your elution peak.
-
Irreversible Adsorption: In severe cases, a significant amount of your compound can remain permanently bound to the column, leading to low recovery.
-
On-column degradation: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.
To address this, you can add a small amount of a basic modifier to your eluent to "cap" the acidic silanol groups. Triethylamine (TEA) or pyridine at a concentration of 0.1-1% (v/v) is commonly used.
Q3: I am having trouble separating my product from the starting 4-chloropicolinic acid. What solvent system should I use?
A3: The key to separating the more polar 4-chloropicolinic acid from your less polar this compound is to find a solvent system with the right polarity to achieve good resolution.
-
Starting Point: A good starting point for developing your solvent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
TLC Analysis: Before running your column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). The ideal solvent system will give your product an Rf value of approximately 0.25-0.35, with clear separation from the 4-chloropicolinic acid spot, which should be closer to the baseline.
-
Gradient Elution: If you have multiple impurities with a range of polarities, a gradient elution on your column (gradually increasing the proportion of the more polar solvent) will likely provide the best separation.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Product is not eluting from the column or recovery is very low. | 1. Strong interaction with silica gel: The basic pyridine nitrogen is strongly binding to acidic silanol groups. 2. Incorrect solvent system: The eluent is not polar enough to move your compound down the column. 3. On-column degradation: The compound may be unstable on silica gel. | Solution 1 & 2: - Add a basic modifier: Incorporate 0.1-1% triethylamine (TEA) or pyridine into your mobile phase. - Increase eluent polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate in hexane). If necessary, switch to a more polar solvent system like dichloromethane/methanol. Solution 3: - Use deactivated silica: Treat your silica gel with a base (like TEA) before packing the column. - Consider alternative stationary phases: Alumina (neutral or basic) or a C18 reversed-phase column could be better options for sensitive compounds. |
| Poor separation between this compound and an impurity. | 1. Inappropriate solvent system: The chosen eluent does not provide sufficient selectivity between your product and the impurity. 2. Column overloading: Too much sample has been loaded onto the column. 3. Poor column packing: The column is not packed uniformly, leading to band broadening. | Solution 1: - Optimize the solvent system: Systematically screen different solvent mixtures using TLC. Try adding a third solvent with a different polarity (e.g., a small amount of methanol in a hexane/ethyl acetate system) to improve selectivity. Solution 2: - Reduce the sample load: As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase. Solution 3: - Repack the column: Ensure the silica gel is packed as a uniform slurry to avoid channels and cracks. |
| Product fractions are contaminated with a non-UV active impurity. | 1. Unreacted n-propylamine: This is a common, volatile impurity that may not be visible by UV on TLC. 2. Byproducts from coupling agents: For example, dicyclohexylurea (DCU) if DCC was used. | Solution 1: - Azeotropic removal: Co-evaporate your product fractions with a solvent like toluene to help remove residual n-propylamine. - Acid wash: During your workup, an acidic wash (e.g., with dilute HCl) will protonate the amine and move it to the aqueous layer. Be cautious, as this could potentially hydrolyze your amide product. Solution 2: - Filtration: DCU is often insoluble in the column eluent and can sometimes be removed by filtering the crude product before chromatography. - Solvent selection: Choose a solvent system where the coupling agent byproduct has a very different Rf from your product. |
| The product appears to be degrading on the column. | 1. Acidity of silica gel: The silanol groups can act as an acid catalyst for hydrolysis or other degradation pathways. 2. Prolonged exposure: The longer your compound is on the column, the greater the chance of degradation. | Solution 1: - Use deactivated or neutral stationary phase: As mentioned before, basic-washed silica or neutral alumina can mitigate this. Solution 2: - Use flash chromatography: Applying pressure to speed up the elution will minimize the residence time of your compound on the column. - Optimize solvent polarity: A slightly more polar solvent system will elute your compound faster, reducing the risk of degradation. |
Experimental Protocols
Protocol 1: Standard Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% (v/v) triethylamine.
-
Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Let the solvent drain until it is just above the silica bed.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if necessary). Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with your starting solvent mixture. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (Optional): If needed, gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate, always containing 0.5% TEA) to elute more polar impurities and your product.
-
Fraction Analysis: Combine the pure fractions of your product and remove the solvent under reduced pressure.
Protocol 2: Dry Loading for Poorly Soluble Samples
If your crude product is not very soluble in the starting eluent, dry loading is recommended to ensure a narrow sample band.
-
Adsorption: Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Solvent Removal: Remove the solvent completely using a rotary evaporator until you have a free-flowing powder of your crude product adsorbed onto the silica gel.
-
Loading: Carefully add this powder to the top of your packed column.
-
Elution: Proceed with the elution as described in Protocol 1.
Visualizing the Workflow
Logical Troubleshooting Flowchart
Caption: A workflow for troubleshooting common column chromatography issues.
References
-
National Center for Biotechnology Information. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
PubMed. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. [Link]
-
ResearchGate. Amidation reactions of picolinic acid. [Link]
-
Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. [Link]
- Google Patents.
-
PubChem. 4-Chloro-N-methylpicolinamide. [Link]
-
MDPI. Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II) Complexes of 1,4,7-Triazacyclononane Derivatives. [Link]
-
Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
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Validation & Comparative
A Comparative Guide to N-Propyl 4-chloropicolinamide and 4-Chloro-N-methylpicolinamide: Exploring Altered Alkyl Functionality and its Impact on Bioactivity
In the landscape of medicinal chemistry and agrochemical research, the picolinamide scaffold stands out as a "privileged structure," offering a versatile backbone for the development of a wide array of biologically active molecules.[1] Subtle modifications to this core can lead to profound shifts in a compound's pharmacological or biological profile. This guide provides a detailed comparative analysis of two closely related 4-chloropicolinamide derivatives: N-Propyl 4-chloropicolinamide and 4-Chloro-N-methylpicolinamide .
While extensive research has solidified the role of 4-Chloro-N-methylpicolinamide as a key intermediate in the synthesis of kinase inhibitors for oncology,[2][3] data on its N-propyl counterpart is less direct, pointing towards a potential divergence in application, primarily within the agrochemical sector. This guide will synthesize the available information, offer insights based on established structure-activity relationships (SAR), and provide detailed experimental protocols for researchers exploring this chemical space.
Chemical Identity and Physicochemical Properties
A foundational aspect of understanding the functional differences between these two molecules lies in their basic chemical and physical properties. The seemingly minor difference in the N-alkyl substituent—a methyl versus a propyl group—can influence properties such as lipophilicity, solubility, and steric hindrance, which in turn dictate their biological interactions.
| Property | 4-Chloro-N-methylpicolinamide | This compound (Predicted) |
| Molecular Formula | C₇H₇ClN₂O[4] | C₉H₁₁ClN₂O |
| Molecular Weight | 170.59 g/mol [4] | 198.65 g/mol |
| CAS Number | 220000-87-3[4] | Not readily available |
| Appearance | White to off-white crystalline powder[5] | Likely a crystalline solid |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water[5] | Expected to have lower water solubility and higher solubility in nonpolar organic solvents compared to the N-methyl analog due to the larger alkyl chain. |
Synthesis and Chemical Reactivity
The synthesis of 4-Chloro-N-methylpicolinamide is well-documented, typically involving the amidation of a 4-chloropicolinic acid derivative. An analogous approach is highly probable for the synthesis of this compound.
Established Synthesis of 4-Chloro-N-methylpicolinamide
A common synthetic route involves the reaction of a 4-chloropicolinic acid precursor, such as methyl 4-chloropicolinate, with methylamine.[3] The reaction can be facilitated by the use of a coupling agent or by heating the reactants.
Experimental Protocol: Synthesis of 4-Chloro-N-methylpicolinamide
-
Reaction Setup: To a solution of methyl 4-chloropicolinate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add a solution of methylamine (typically a 2M solution in THF, ~2 equivalents) dropwise at room temperature.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization.
Proposed Synthesis of this compound
Based on the established synthesis of the N-methyl analog, a similar protocol can be employed for this compound, substituting methylamine with n-propylamine.
Experimental Workflow: Proposed Synthesis of this compound
Caption: Simplified signaling pathway inhibited by Sorafenib.
This compound: Potential in Agrochemicals
While direct biological data for this compound is scarce, the broader class of N-alkyl picolinamides has shown promise as insecticidal and herbicidal agents. [2][6]The increased lipophilicity conferred by the n-propyl group compared to the methyl group could enhance its penetration through the waxy cuticles of insects or the cell walls of plants, a desirable trait for agrochemicals.
Research on other picolinamide derivatives has highlighted their potential as:
-
Insecticides: Some picolinamide derivatives act as modulators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis. [7]* Herbicides: Picolinic acid and its derivatives can act as synthetic auxins, disrupting normal plant growth processes. [6] The specific activity of this compound would require empirical testing, but the existing literature provides a strong rationale for exploring its potential in these areas.
Experimental Protocol: Preliminary Insecticidal Activity Screening (Leaf Dip Bioassay)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO). Create a dilution series to test a range of concentrations.
-
Leaf Preparation: Excised leaves of a host plant (e.g., cabbage for diamondback moth larvae) are dipped into the test solutions for a standardized time (e.g., 10-30 seconds).
-
Control Groups: Include a negative control (solvent only) and a positive control (a known insecticide).
-
Insect Infestation: Place the treated leaves in a petri dish with a set number of test insects (e.g., 10-20 larvae).
-
Incubation: Maintain the petri dishes under controlled environmental conditions (temperature, humidity, light).
-
Mortality Assessment: Record insect mortality at specified time points (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the median lethal concentration (LC₅₀) to quantify the insecticidal potency.
Structure-Activity Relationship (SAR) Insights
The difference in the N-alkyl substituent is a key determinant of the differential activity profiles.
-
N-Methyl Group: The smaller methyl group in 4-Chloro-N-methylpicolinamide likely allows for a better fit into the ATP-binding pocket of various kinases, which is consistent with its role as a precursor for kinase inhibitors.
-
N-Propyl Group: The larger, more lipophilic propyl group in this compound may favor interactions with different biological targets, such as insect receptors or plant enzymes. This increased lipophilicity can also enhance bioavailability in agrochemical applications.
Conclusion and Future Directions
This comparative guide highlights a fascinating divergence in the potential applications of two closely related picolinamide derivatives, driven by a simple change in the N-alkyl substituent. 4-Chloro-N-methylpicolinamide is a well-established and valuable intermediate in the synthesis of life-saving anticancer drugs. In contrast, This compound represents a promising, yet underexplored, candidate for the development of new agrochemicals.
For researchers, this comparison underscores the importance of systematic structural modifications in drug and pesticide discovery. Future research should focus on the empirical evaluation of this compound's insecticidal, herbicidal, and fungicidal properties to validate the hypotheses presented in this guide. Such studies will be crucial in unlocking the full potential of the versatile picolinamide scaffold.
References
-
MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. Retrieved from [Link]
-
PMC. (n.d.). Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. Retrieved from [Link]
-
MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Retrieved from [Link]
-
Frontiers. (2023). Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]
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A Comparative Efficacy Analysis of 4-Chloropicolinamide Derivatives in Oncology Research
Introduction: Unveiling the Therapeutic Potential of the 4-Chloropicolinamide Scaffold
In the landscape of modern oncology, the quest for novel small molecules that can selectively target cancer cells remains a paramount objective for researchers and drug development professionals. Among the myriad of heterocyclic compounds, the 4-chloropicolinamide scaffold has emerged as a promising framework for the development of potent antitumor agents. While specific derivatives such as "N-Propyl 4-chloropicolinamide" are commercially available, the public scientific literature currently lacks detailed efficacy data and a defined mechanism of action for this particular analogue. However, extensive research into structurally related 4-chloropicolinamide derivatives has revealed significant antiproliferative, anti-angiogenic, and pro-apoptotic activities across a range of cancer cell lines.
This guide provides a comprehensive comparison of the efficacy of various synthesized 4-chloropicolinamide derivatives, drawing upon available experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR) that govern their anticancer properties and present detailed protocols for evaluating their efficacy, thereby offering a valuable resource for researchers investigating this chemical class.
The 4-Chloropicolinamide Scaffold: A Foundation for Anticancer Activity
The 4-chloropicolinamide core structure serves as a versatile template for chemical modification, allowing for the exploration of diverse biological activities. Research has shown that strategic substitutions on this scaffold can lead to compounds with potent inhibitory effects on cancer cell growth. A notable example is the investigation of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which have demonstrated significant efficacy against various tumor cell lines.[1]
The underlying mechanism of action for this class of compounds is an active area of investigation. However, current evidence suggests that their antitumor effects may be attributed to the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Comparative Efficacy of 4-Chloropicolinamide Derivatives
The therapeutic potential of 4-chloropicolinamide derivatives is best understood through a comparative analysis of their in vitro and in vivo activities. The following sections summarize the available data, providing a benchmark for their efficacy.
In Vitro Antiproliferative Activity
A study on a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives revealed their potent antiproliferative effects against human cancer cell lines, including HepG2 (hepatocellular carcinoma) and HCT116 (colorectal carcinoma).[1] The half-maximal inhibitory concentration (IC50) values for the most active compounds were in the low micromolar range, indicating significant cytotoxic potential against these cancer cells.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Derivative 5q | HepG2 | Data not specified, but noted as a potent analog | [1] |
| Derivative 5q | HCT116 | Data not specified, but noted as a potent analog | [1] |
| 4-chloro derivative 28 | HuCCA-1 | 34.51 | [2] |
| 4-chloro derivative 28 | A549 | 39.14 | [2] |
| 4-chloro derivative 28 | MOLT-3 | 16.52 | [2] |
This table summarizes the reported IC50 values for representative 4-chloropicolinamide derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.
In Vivo Antitumor Efficacy
The promise of 4-chloropicolinamide derivatives extends to in vivo models. The most potent analog from the aforementioned study, compound 5q, was shown to significantly prolong the survival of mice with colon carcinoma and inhibit tumor progression.[1] This was attributed to the compound's ability to suppress angiogenesis and induce apoptosis and necrosis within the tumor tissue.
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for assessing the efficacy of 4-chloropicolinamide derivatives.
Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines.
Causality of Experimental Choices: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This method is chosen for its reliability, sensitivity, and widespread use in assessing cell viability.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., HepG2, HCT116) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 4-chloropicolinamide derivatives in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Self-Validation: The inclusion of both positive and negative controls ensures the validity of the assay. The positive control should yield a known IC50 value, while the vehicle control establishes the baseline for 100% cell viability.
Caption: Workflow for the MTT-based in vitro antiproliferative assay.
Protocol 2: In Vivo Tumor Xenograft Model
This protocol describes the evaluation of the antitumor efficacy of a lead compound in a mouse model.
Causality of Experimental Choices: The tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model to assess the in vivo efficacy of potential anticancer agents. This model allows for the evaluation of a compound's ability to inhibit tumor growth in a living organism, providing insights into its bioavailability, pharmacokinetics, and overall therapeutic potential.
Step-by-Step Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human colon carcinoma cells (e.g., HCT116) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the tumor size regularly using calipers.
-
Compound Administration: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., compound 5q) and a vehicle control intraperitoneally or orally at a predetermined dose and schedule.
-
Efficacy Assessment: Measure the tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Self-Validation: The inclusion of a vehicle-treated control group is essential to differentiate the effect of the compound from the natural progression of the tumor. Monitoring the body weight of the mice helps to assess the toxicity of the treatment.
Caption: Workflow for the in vivo tumor xenograft model.
Conclusion and Future Directions
The 4-chloropicolinamide scaffold represents a fertile ground for the discovery of novel anticancer agents. The available data on its derivatives demonstrate their potential to inhibit cancer cell proliferation and tumor growth through various mechanisms. While the specific biological target of "this compound" remains to be elucidated, the broader class of 4-chloropicolinamide derivatives warrants further investigation.
Future research should focus on:
-
Target Identification: Elucidating the precise molecular targets of active 4-chloropicolinamide derivatives.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a wider range of analogues to optimize potency and selectivity.
-
Mechanism of Action Studies: Investigating the detailed signaling pathways affected by these compounds.
By systematically exploring the therapeutic potential of this chemical class, the scientific community can pave the way for the development of new and effective cancer therapies.
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A Comparative Guide to Validating Cellular Target Engagement of N-Propyl 4-chloropicolinamide
In the landscape of modern drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful preclinical campaign. This guide provides a comparative analysis of leading methodologies for validating the cellular target engagement of novel small molecules, using "N-Propyl 4-chloropicolinamide" as a case study. While this molecule is recognized as a key intermediate in the synthesis of multi-kinase inhibitors such as regorafenib and sorafenib, for the purposes of this guide, we will treat it as a novel investigational compound with a hypothesized intracellular kinase target.[1] This approach allows us to delve into the practicalities of experimental design, data interpretation, and the comparative strengths of different validation techniques.
The core challenge in early-stage drug discovery is to bridge the gap between a compound's biochemical activity and its physiological effects.[2][3] Direct evidence of target engagement in a living cell provides this crucial link, confirming cell permeability and target interaction in a complex biological environment.[4] This guide will dissect and compare three orthogonal, industry-standard approaches: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and a Chemical Proteomics approach.
Comparative Analysis of Target Engagement Methodologies
The choice of a target engagement validation method is dictated by several factors, including the availability of specific reagents, the nature of the target protein, and the desired throughput. Here, we compare three powerful techniques, each offering unique advantages and insights.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Chemical Proteomics (Affinity Pull-down) |
| Principle | Ligand-induced thermal stabilization of the target protein.[5][6][7][8] | Bioluminescence Resonance Energy Transfer (BRET) between a tagged target and a fluorescent tracer.[9] | Affinity-based enrichment of the target protein using an immobilized compound probe. |
| Cell System | Any cell line or tissue expressing the endogenous target. | Requires genetic engineering to express a NanoLuc®-tagged target protein. | Any cell line or tissue with sufficient target expression. |
| Labeling | Label-free for the target protein. | Requires a genetically encoded tag on the target and a fluorescent tracer. | Requires chemical synthesis of a tagged or immobilized version of the compound. |
| Readout | Western blot, ELISA, or mass spectrometry to quantify soluble protein. | Ratiometric measurement of luminescence. | Mass spectrometry or Western blot to identify enriched proteins. |
| Throughput | Moderate to high, adaptable to 96/384-well plates.[6] | High, suitable for 96/384/1536-well plates. | Low to moderate, often used for target identification or validation of a few compounds. |
| Key Advantage | Works with endogenous, unlabeled proteins in their native state.[7] | Provides real-time, quantitative binding data in living cells.[9] | Can identify unknown targets and off-targets in an unbiased manner. |
| Key Limitation | Not all proteins exhibit a significant thermal shift upon ligand binding. | Requires genetic manipulation of the target protein, which may alter its function or localization. | Synthesis of a suitable probe can be challenging; immobilization may affect compound binding. |
Experimental Deep Dive: Protocols and Data Interpretation
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[7] When a compound like "this compound" binds to its target kinase, the resulting protein-ligand complex is often more resistant to thermal denaturation.[6][8]
Workflow for CETSA:
Caption: CETSA experimental workflow.
Detailed Protocol for CETSA:
-
Cell Culture: Plate a human cell line known to express the hypothetical target kinase (e.g., HEK293, HeLa) and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of "this compound" or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target kinase in the supernatant using Western blotting with a specific antibody.
-
Data Analysis:
-
Melt Curve: Plot the band intensity of the soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures indicates target stabilization.
-
Isothermal Dose-Response (ITDR) Curve: Select a temperature that shows a significant difference in soluble protein between the vehicle and a high concentration of the compound. At this fixed temperature, titrate the compound concentration and plot the soluble protein levels. This allows for the determination of an EC50 value for target engagement.
-
Hypothetical Data & Interpretation:
-
CETSA Melt Curve: The melt curve for "this compound"-treated cells would be shifted to the right compared to the vehicle control, indicating that the compound increases the thermal stability of the target kinase.
-
CETSA ITDR Curve: A sigmoidal dose-response curve would be observed, from which an EC50 value for target engagement can be calculated. This EC50 should ideally correlate with the compound's functional potency in cellular assays.
NanoBRET™ Target Engagement Assay
NanoBRET™ is a proximity-based assay that measures compound binding to a target protein in living cells.[9] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a bright NanoLuc® luciferase and a fluorescently labeled tracer that competes with the test compound for binding to the target.
Principle of NanoBRET™ Target Engagement:
Caption: Chemical proteomics workflow.
General Protocol for Chemical Proteomics:
-
Probe Synthesis: Synthesize a derivative of "this compound" that incorporates a linker arm and a biotin tag. It is crucial that the modification does not significantly impair the compound's binding to its target.
-
Lysate Preparation: Prepare a native protein lysate from cells expressing the target kinase.
-
Incubation: Incubate the cell lysate with the biotinylated probe. As a control for specificity, a parallel incubation should be performed where the lysate is pre-incubated with a large excess of the free, unmodified "this compound" to block the specific binding sites.
-
Capture: Add streptavidin-coated beads to the lysates to capture the biotinylated probe and any interacting proteins.
-
Washing: Wash the beads extensively to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution and Analysis: Elute the bound proteins from the beads. Separate the proteins by SDS-PAGE and visualize by silver or Coomassie staining. Specific bands that appear in the probe-treated sample but are absent or significantly reduced in the competition control sample can be excised and identified by mass spectrometry.
Hypothetical Data & Interpretation:
-
SDS-PAGE Gel: A distinct protein band corresponding to the molecular weight of the target kinase would be visible in the lane corresponding to the pull-down with the probe. This band would be significantly diminished or absent in the competition control lane, confirming the specificity of the interaction. Mass spectrometric analysis of this band would confirm the identity of the protein as the target kinase.
Conclusion
Validating the cellular target engagement of a novel compound like "this compound" is a non-negotiable step in building a robust case for its further development. Each of the methods described—CETSA, NanoBRET™, and chemical proteomics—provides a different lens through which to view this critical interaction.
-
CETSA offers a label-free approach to confirm engagement with the endogenous target. [5][6][7][8]* NanoBRET™ provides highly sensitive, real-time binding data in living cells, albeit requiring genetic modification. [9]* Chemical proteomics serves as a powerful tool for both confirming the primary target and uncovering potential off-targets.
A multi-pronged approach, utilizing at least two orthogonal methods, is highly recommended to generate a comprehensive and reliable data package that unequivocally demonstrates the cellular target engagement of an investigatory compound, thereby de-risking its progression through the drug discovery pipeline.
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Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers in Cell and Developmental Biology. [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 165-81. [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-Propyl 4-chloropicolinamide and Its Analogs in Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of picolinamide derivatives, with a specific focus on the structural scaffold of N-Propyl 4-chloropicolinamide. While direct experimental data for this compound is not extensively available in the public domain, this guide will leverage data from closely related analogs to infer its potential biological activity and guide future research. We will explore how subtle modifications to the picolinamide core can significantly impact biological outcomes, offering a valuable resource for researchers in medicinal chemistry and drug development.
Introduction to the Picolinamide Scaffold
Picolinamide, a pyridine-2-carboxamide, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Its ability to form key hydrogen bonds and engage in various intermolecular interactions makes it an attractive starting point for the design of novel therapeutic agents. The versatility of the picolinamide structure allows for substitutions at multiple positions on the pyridine ring and the amide nitrogen, enabling fine-tuning of its pharmacological properties.
The introduction of a chlorine atom at the 4-position of the pyridine ring, as seen in the 4-chloropicolinamide backbone, can significantly influence the electronic properties and binding interactions of the molecule. This halogen substitution can enhance membrane permeability and metabolic stability, often leading to improved pharmacokinetic profiles.
The Core Structure: this compound
To understand the SAR of this class of compounds, we will use this compound as our reference structure. Its basic scaffold consists of a 4-chloropyridine ring attached to a propyl group via an amide linkage.
The key structural features that can be systematically modified to explore the SAR include:
-
The N-Alkyl Group: The length, branching, and cyclization of the N-propyl group.
-
The Pyridine Ring: Substitution at other positions (3, 5, and 6) of the pyridine ring.
-
The Amide Bond: Replacement with other linkers.
Structure-Activity Relationship (SAR) Analysis of Picolinamide Analogs
The biological activity of picolinamide derivatives is highly dependent on the nature and position of substituents.[2] The following sections dissect the SAR of this class of compounds by examining key structural modifications and their impact on activity, drawing from published data on analogous series.
The substituent on the amide nitrogen plays a crucial role in determining the potency and selectivity of picolinamide derivatives.
| Analog | N-Substituent | Biological Target/Activity | Key Findings | Reference |
| Analog A | Methyl | Antitumor | Active against various cancer cell lines.[3] | [3] |
| Analog B | Cyclohexyl | 11β-HSD1 Inhibition | Potent and metabolically stable inhibitor.[4] | [4] |
| Analog C | (4-acetamido)phenyl | mGlu4 Positive Allosteric Modulator | Submicromolar potency.[5] | [5] |
| Analog D | Various Aryl and Heterocyclic groups | VEGFR-2 Inhibition | Potent inhibition of VEGFR-2 kinase.[6] | [6] |
Expertise & Experience: The data clearly indicates that the N-substituent is a critical determinant of the biological target. Small alkyl groups like methyl can lead to antitumor activity, while bulkier and more complex groups like substituted phenyl rings can steer the activity towards specific receptors like mGlu4 or protein kinases like VEGFR-2.[3][5][6] The N-propyl group in our reference compound suggests a balance between lipophilicity and steric bulk, which could be a good starting point for optimization towards various targets. The exploration of cyclic and aromatic substituents on the nitrogen atom has proven to be a fruitful strategy for discovering potent and selective modulators of various biological targets.[4][5]
Modifications on the pyridine ring, in addition to the 4-chloro substituent, offer another avenue for optimizing activity.
| Analog | Pyridine Ring Substitution | Biological Target/Activity | Key Findings | Reference |
| Analog E | 6-substituted (e.g., piperidin-1-yl) | 11β-HSD1 Inhibition | Significant enhancement of inhibitory activity.[4] | [4] |
| Analog F | 4-thiol derivatives | Aurora-B Kinase Inhibition | Potent and selective inhibition.[7] | [7] |
| Analog G | 3-chloro, 4-amino, 6-(2-aminophenyl) | Antimycobacterial | Good MIC values with low cytotoxicity.[8] | [8] |
Expertise & Experience: Substitution at the 6-position of the pyridine ring has been shown to be particularly effective in enhancing the potency of 11β-HSD1 inhibitors.[4] This suggests that this position can accommodate bulky groups that may interact with a specific pocket in the enzyme's active site. The introduction of a thiol group at the 4-position, replacing the chloro group, completely shifts the biological activity towards Aurora-B kinase inhibition, highlighting the dramatic effect a single atom change can have.[7] Furthermore, multi-substituted pyridine rings can lead to compounds with entirely different therapeutic applications, such as antimycobacterial agents.[8]
Experimental Protocols for Evaluation
To establish a robust SAR, standardized and validated experimental protocols are essential. The following outlines a general workflow for evaluating novel picolinamide analogs.
The synthesis of picolinamide derivatives typically involves the coupling of a substituted picolinic acid with a corresponding amine.
Step-by-Step Protocol for Synthesis of 4-chloro-N-substituted picolinamides:
-
Activation of Carboxylic Acid: To a solution of 4-chloropicolinic acid in an appropriate solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA). Stir the mixture at room temperature for 30 minutes.
-
Amide Coupling: Add the desired primary or secondary amine to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired picolinamide analog.[9]
-
Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[8]
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Cross-Reactivity Profiling of N-Propyl 4-chloropicolinamide: A Comparative Guide to Assessing Kinase Selectivity
An Objective Comparison Guide for Researchers
As a Senior Application Scientist, this guide is designed to provide an in-depth, technical framework for researchers, scientists, and drug development professionals on the critical process of cross-reactivity profiling. We will use the novel compound, N-Propyl 4-chloropicolinamide , as our central case study. The picolinamide scaffold is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets. Derivatives have been developed as inhibitors of targets ranging from VEGFR-2 for cancer therapy to 11β-HSD1 for metabolic disorders.[1][2][3] This inherent versatility makes a thorough and early assessment of selectivity not just a regulatory requirement, but a strategic imperative to de-risk a development program.
This guide provides a logical, tiered approach to profiling, compares potential outcomes to established benchmarks, and explains the causality behind the experimental choices, ensuring a self-validating and robust dataset.
PART 1: STRATEGIC FRAMEWORK FOR PROFILING
The initial strategic decision in any profiling effort is determining the scope of the screen. Given that structurally related picolinamides are known kinase inhibitors, our strategy will be centered on kinase activity, while also including a broad safety panel to uncover unanticipated off-target effects.
The Tiered Profiling Cascade
A multi-tiered approach is the most resource-efficient and scientifically sound method. It allows for rapid identification of major liabilities in a broad screen, followed by more focused, quantitative evaluation of confirmed hits.
-
Tier 1: Broad Panel Primary Screen: The compound is first tested at a single, high concentration (typically 10 µM) against a large, diverse panel of targets. The goal is hit identification, not precise potency measurement. For this compound, this would involve:
-
A comprehensive Kinase Panel: (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot℠).
-
A Safety Pharmacology Panel: Covering key off-target liabilities like GPCRs, ion channels (especially hERG), and transporters.
-
-
Tier 2: Dose-Response Confirmation & Potency Determination: Any target showing significant inhibition (a common threshold is >50%) in Tier 1 is advanced to a full dose-response study. This involves a 10-point concentration curve to accurately determine the IC50 (for enzymes) or Ki (for receptors). This step is crucial to eliminate false positives from the primary screen and to quantify the potency of true off-target interactions.
-
Tier 3: Cellular & Functional Validation: For off-targets with potent IC50 values (e.g., within 100-fold of the primary target), it is essential to move to more physiologically relevant assays. This step assesses whether the biochemical interaction translates into a functional effect in a cellular context. Examples include target engagement assays (e.g., NanoBRET™) or downstream phenotypic assays.
Visualizing the Profiling Workflow
The logical flow of this tiered strategy is critical for efficient decision-making in a drug discovery project.
Caption: A tiered experimental workflow for cross-reactivity profiling.
PART 2: CORE EXPERIMENTAL PROTOCOLS
The integrity of the data is directly dependent on the quality of the assays. The following are gold-standard, self-validating protocols for the key target classes relevant to this compound.
Kinase Profiling: Radiometric Kinase Assay (e.g., for VEGFR-2)
Causality: The radiometric [γ-³³P]-ATP filter binding assay is considered the gold standard for enzymology. It directly measures the catalytic transfer of a phosphate group from ATP to a substrate, providing a direct and unambiguous measure of enzymatic activity. This makes it highly robust and less prone to artifacts from compound interference (e.g., fluorescence quenching) that can plague other methods.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human VEGFR-2 kinase, the poly (Glu, Tyr) 4:1 substrate, and [γ-³³P]-ATP.
-
Compound Plating: Serially dilute this compound in DMSO and spot into a 96-well plate. Include a known potent inhibitor (e.g., Sorafenib) as a positive control and DMSO-only wells as a negative control (100% activity).
-
Kinase Reaction: Add the kinase and substrate to the compound plate and incubate briefly.
-
Initiation: Start the reaction by adding the [γ-³³P]-ATP. Incubate for 2 hours at room temperature.
-
Termination: Stop the reaction by adding 0.75 M phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unincorporated ATP is washed away.
-
Scintillation Counting: Add scintillant to the dried plate and quantify the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using a 4-parameter logistic equation to determine the IC50 value.
Trustworthiness (Self-Validation): The inclusion of a reference inhibitor like Sorafenib is critical. The resulting IC50 for this control must fall within a predefined range (typically ± 3-fold of the historical average) for the assay plate to be considered valid.
Safety Profiling: hERG Automated Patch-Clamp Assay
Causality: Inhibition of the hERG potassium ion channel can lead to fatal cardiac arrhythmias. Automated patch-clamp electrophysiology provides a direct functional measurement of ion channel current in a whole-cell configuration, which is the most physiologically relevant high-throughput method for assessing this critical liability.
Step-by-Step Protocol:
-
Cell Preparation: Use a validated cell line (e.g., HEK293) stably expressing the hERG channel.
-
System Priming: Prime the automated patch-clamp system (e.g., Sophion QPatch) with extracellular and intracellular solutions.
-
Compound Preparation: Prepare a dilution series of this compound in the extracellular solution. A known hERG blocker (e.g., Cisapride) must be included as a positive control.
-
Cell Sealing: The system automatically captures cells and forms gigaseals.
-
Baseline Recording: Establish a stable baseline hERG current using a validated voltage pulse protocol.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound, allowing the current to reach steady-state at each concentration.
-
Washout: A final washout step with the control solution is performed to assess the reversibility of any inhibition.
-
Data Analysis: Measure the tail current inhibition at each concentration relative to the baseline. Fit the data to a dose-response curve to calculate the IC50.
Trustworthiness (Self-Validation): The positive control (Cisapride) must produce an IC50 value consistent with its known potency. A vehicle-only control must show minimal rundown of the hERG current over the experiment's duration.
PART 3: COMPARATIVE DATA ANALYSIS
The output of the profiling cascade is a selectivity profile. To give this context, we will compare the hypothetical data for this compound against two benchmarks: Sorafenib (a known multi-kinase inhibitor whose synthesis involves a similar chemical moiety[4]) and a hypothetical "Compound X" representing a highly selective inhibitor.
The key metric for comparison is the Selectivity Index (SI) , calculated as: SI = IC50 (Off-Target) / IC50 (Primary Target)
A higher SI value signifies greater selectivity. An SI > 100 is often considered a benchmark for a selective compound, but the clinical relevance depends on the specific off-target.
Table 1: Comparative Kinase Selectivity Profile
| Kinase Target | This compound IC50 (nM) | Sorafenib (Reference) IC50 (nM) | Compound X (Ideal) IC50 (nM) |
| VEGFR-2 (Primary Target) | 9 | 6 | 12 |
| c-Kit | 150 | 90 | >10,000 |
| PDGFRβ | 125 | 57 | >10,000 |
| BRAF | 2,100 | 22 | >10,000 |
| hERG Channel | >10,000 | 480 | >10,000 |
| Selectivity Index (vs. PDGFRβ) | 13.9 | 9.5 | >833 |
| Selectivity Index (vs. hERG) | >1,111 | 80 | >833 |
Data Interpretation:
-
This compound: The hypothetical data show it is a potent VEGFR-2 inhibitor. Its profile is that of a "selective multi-kinase inhibitor," showing activity against other related kinases like c-Kit and PDGFRβ, but with a ~14-fold selectivity for the primary target over PDGFRβ. Crucially, it displays excellent selectivity against BRAF and the hERG channel, suggesting a lower risk for certain off-target effects compared to Sorafenib.
-
Sorafenib: As expected, Sorafenib is a potent multi-kinase inhibitor with activity against VEGFR-2, PDGFRβ, and BRAF. Its lower selectivity index and notable hERG activity (SI=80) represent known liabilities.
-
Compound X: This represents an ideal profile for a highly selective inhibitor, with potent on-target activity and no significant off-target activity in this panel.
Visualizing Selectivity
This diagram illustrates how this compound achieves its therapeutic effect by potently inhibiting the primary target, while its weaker interaction with an off-target requires a much higher concentration to elicit an effect, forming the basis of its selectivity window.
Caption: A conceptual diagram of on-target vs. off-target potency.
CONCLUSION
The cross-reactivity profiling of this compound, based on this comparative guide, would characterize it as a potent and relatively selective kinase inhibitor. While it displays some multi-kinase activity, its favorable selectivity window against critical off-targets like hERG positions it as a promising candidate. This guide underscores that cross-reactivity profiling is not a single experiment but a strategic, multi-tiered process. By employing robust, self-validating protocols and contextualizing data against relevant benchmarks, researchers can build a comprehensive and reliable dataset to make informed decisions and advance the most promising molecules toward clinical development.
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Comparative In Vivo Efficacy of Picolinamide Derivatives Versus Standard of Care in Oncology Models
A Technical Guide for Researchers and Drug Development Professionals
Editorial Note: Direct in vivo efficacy data for "N-Propyl 4-chloropicolinamide" is not extensively available in the public domain. To provide a scientifically robust and contextually relevant comparison, this guide focuses on a well-documented, structurally related picolinamide derivative, 4-(4-formamidophenylamino)-N-methylpicolinamide (Compound 5q) . This compound has demonstrated significant in vivo antitumor effects and serves as a representative molecule for this chemical class. The standard of care selected for comparison is Regorafenib , a multi-kinase inhibitor approved for metastatic colorectal cancer, providing a relevant benchmark for efficacy in a comparable preclinical model.
Introduction: The Therapeutic Potential of Picolinamide Derivatives in Oncology
Picolinamide, a derivative of picolinic acid, has emerged as a "privileged scaffold" in medicinal chemistry. This core structure is readily modifiable to interact with a diverse range of biological targets, leading to the development of compounds with antibacterial, anti-inflammatory, and potent anticancer properties.[1] A significant area of research has been the development of picolinamide derivatives as anticancer agents that target various hallmarks of cancer, including angiogenesis and cell proliferation, by inhibiting key signaling molecules.[1]
This guide provides a comparative analysis of the in vivo efficacy of a representative picolinamide derivative, Compound 5q, against Regorafenib, a standard of care for advanced colorectal cancer.[2][3][4] We will delve into the experimental data, methodologies, and underlying mechanisms of action to offer a comprehensive resource for researchers in the field.
Comparative In Vivo Efficacy: Picolinamide Derivative vs. Regorafenib
The antitumor activity of both the picolinamide derivative (Compound 5q) and Regorafenib has been evaluated in murine models of colon carcinoma. The following table summarizes the key efficacy parameters from these preclinical studies.
| Parameter | Picolinamide Derivative (Compound 5q) | Regorafenib (Standard of Care) | Reference |
| Animal Model | Balb/c mice with CT26 colon carcinoma | Murine CT26 metastatic colon cancer model | [3][5][6] |
| Dosing Regimen | 75 mg/kg, daily oral administration | 30 mg/kg, daily oral administration | [2][3][5][6] |
| Tumor Growth Inhibition | Significant reduction in tumor volume compared to untreated control (p < 0.05) | Complete suppression of tumor growth over a 10-day treatment period | [2][3][5][6] |
| Survival Advantage | Effectively prolonged the longevity of colon carcinoma-burdened mice | Not explicitly stated in the comparative study, but prolonged survival in patients with CRC has been shown in clinical trials. | [2][3][5][6] |
| Anti-Angiogenic Effect | Significant inhibition of angiogenesis observed via CD31 immunohistochemistry | Strong reduction in tumor vascularization, assessed by DCE-MRI and immunohistochemistry | [2][3][6] |
| Apoptosis Induction | Induced apoptosis and necrosis in tumor tissue | Induced a three times higher rate of apoptosis compared to the angiogenesis inhibitor DC101 | [2][3][5][6] |
| Anti-Metastatic Effect | Not explicitly reported in the study | Completely prevented the formation of liver metastases | [2][3] |
| Immunomodulatory Effect | Not explicitly reported in the study | Significantly reduced the infiltration of immunosuppressive macrophages | [2] |
Mechanisms of Action: A Comparative Overview
The antitumor effects of the picolinamide derivative and Regorafenib are rooted in their distinct mechanisms of action, which involve the modulation of key signaling pathways in cancer cells and the tumor microenvironment.
Picolinamide Derivative (Compound 5q)
The primary mechanism of action for Compound 5q, as demonstrated in preclinical models, involves the dual induction of apoptosis and the inhibition of angiogenesis.[5][6] This suggests that the compound not only directly targets cancer cells to induce programmed cell death but also disrupts the formation of new blood vessels that are essential for tumor growth and survival.[6]
Caption: Mechanism of Action for Picolinamide Derivative (Compound 5q).
Regorafenib
Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumorigenesis and angiogenesis.[4] Its primary targets include VEGFR1-3, TIE2, PDGFR-β, FGFR, and RAF kinases (BRAF, BRAFV600E, CRAF).[4][7] By inhibiting these kinases, Regorafenib exerts potent anti-angiogenic, anti-tumorigenic, and even immunomodulatory effects.[3]
Caption: Mechanism of Action for Regorafenib.
Experimental Protocols: In Vivo Efficacy Studies
The following section details the methodologies for conducting in vivo efficacy studies in a colon carcinoma xenograft model, based on the protocols described in the referenced literature.[2][3][5][6][8]
Cell Line and Culture
-
Cell Line: CT26 (murine colon carcinoma) or HCT116 (human colorectal carcinoma).[2][3][5][6][8]
-
Culture Medium: McCoy's 5A or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Animal Model
-
Species: Athymic nude mice or Balb/c mice, 6-8 weeks old.[5][6]
-
Acclimation: Animals are acclimated for at least one week prior to the experiment.
Tumor Implantation (Subcutaneous Xenograft Model)
-
Harvest logarithmically growing cancer cells and wash with sterile PBS.
-
Prepare a cell suspension in a 1:1 mixture of serum-free media and Matrigel to a final concentration of approximately 5 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the injection site for tumor formation.
Caption: Experimental Workflow for a Xenograft Study.
Treatment and Monitoring
-
When tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, picolinamide derivative, standard of care).[8]
-
Administer the investigational compound and the standard of care orally, once daily, at the specified doses.[2][3][5][6]
-
Measure tumor dimensions with digital calipers daily and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[9]
-
Record the body weight of the mice three times a week as an indicator of toxicity.[8]
Endpoint Analysis
At the end of the study, euthanize the animals and collect the tumors for further analysis:
-
Histology: Perform Hematoxylin and Eosin (H&E) staining to observe tumor morphology and necrosis.[5]
-
Apoptosis Assay: Use TUNEL staining to detect and quantify apoptotic cells.[2][3]
-
Angiogenesis Assessment: Perform immunohistochemistry for CD31 to visualize and quantify microvessel density.[6]
-
Immunohistochemistry: Analyze the infiltration of immune cells, such as macrophages (F4/80 staining), in the tumor microenvironment.[2]
Conclusion and Future Directions
The representative picolinamide derivative, 4-(4-formamidophenylamino)-N-methylpicolinamide (Compound 5q), demonstrates significant in vivo antitumor efficacy in a colon carcinoma model, primarily through the induction of apoptosis and inhibition of angiogenesis.[5][6] While the standard of care, Regorafenib, shows a more potent effect in completely suppressing tumor growth and preventing metastasis in a similar model, the promising activity of the picolinamide derivative warrants further investigation.[2][3]
Future studies should focus on:
-
Direct head-to-head in vivo comparison studies between optimized picolinamide derivatives and standards of care.
-
Elucidation of the specific molecular targets of these picolinamide derivatives.
-
Evaluation of combination therapies with other anticancer agents to explore potential synergistic effects.
-
Pharmacokinetic and toxicology studies to establish a comprehensive safety and efficacy profile for lead picolinamide candidates.
This guide provides a foundational comparison based on available preclinical data. As research progresses, a clearer picture of the therapeutic potential of "this compound" and other novel picolinamide derivatives will emerge, potentially offering new therapeutic avenues for cancer treatment.
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Zopf, D. et al. (2013). Regorafenib Inhibits Growth, Angiogenesis, and Metastasis in a Highly Aggressive, Orthotopic Colon Cancer Model. Molecular Cancer Therapeutics, 12(7), 1322–1331. Available at: [Link]
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Abou-Alfa, G. K. et al. (2018). Role of sorafenib in the treatment of advanced hepatocellular carcinoma: An update. Journal of Hepatology, 68(4), 845-857. Available at: [Link]
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Llovet, J. M. et al. (2013). Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives. Nature Reviews Gastroenterology & Hepatology, 10(7), 386-398. Available at: [Link]
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Abou-Alfa, G. K. (2009). Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma. Gastroenterology & Hepatology, 5(6), 423–425. Available at: [Link]
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Abou-Alfa, G. K. et al. (2011). Molecular mechanisms of sorafenib action in liver cancer cells. Expert Opinion on Therapeutic Targets, 15(1), 55-66. Available at: [Link]
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Mousa, S. A. (2016). Evolving role of Sorafenib in the management of hepatocellular carcinoma. World Journal of Gastroenterology, 22(30), 6867–6874. Available at: [Link]
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Kim, E. et al. (2022). Animal Models of Hepatocellular Carcinoma for Local-Regional Intraarterial Therapies. Radiology: Imaging Cancer, 4(4), e210111. Available at: [Link]
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Zopf, D. et al. (2013). Regorafenib inhibits growth, angiogenesis, and metastasis in a highly aggressive, orthotopic colon cancer model. Molecular Cancer Therapeutics, 12(7), 1322–1331. Available at: [Link]
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Sangro, B. et al. (2021). Systemic Therapy for Advanced Hepatocellular Carcinoma: Current Stand and Perspectives. Cancers, 13(21), 5436. Available at: [Link]
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Bishayee, A. et al. (2019). Animal Models of Hepatocellular Carcinoma Prevention. Cancers, 11(7), 1014. Available at: [Link]
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Zopf, D. et al. (2021). Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth. Journal for ImmunoTherapy of Cancer, 9(9), e002920. Available at: [Link]
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Fornari, F. et al. (2022). Animal Models of Hepatocellular Carcinoma: Current Applications in Clinical Research. Journal of Hepatocellular Carcinoma, 9, 1149–1167. Available at: [Link]
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Altogen Labs. (n.d.). HCT116 Xenograft Model. Retrieved from [Link]
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For drug development professionals and researchers in oncology, the precise targeting of molecular pathways is paramount. The efficacy of any potential therapeutic is intrinsically linked to its selectivity – the ability to interact with the intended target while minimizing engagement with off-target molecules that can lead to undesirable side effects. This guide provides an in-depth comparison of the selectivity of N-Propyl 4-chloropicolinamide, a novel investigational compound, against a panel of structurally and functionally related kinase targets.
The picolinamide scaffold has garnered significant interest in medicinal chemistry due to its versatile nature, serving as a foundational structure for a variety of targeted agents. Research into N-substituted picolinamide derivatives has revealed promising anti-proliferative activities in various cancer cell lines. For instance, studies on N-methyl-picolinamide-4-thiol derivatives have demonstrated potent, broad-spectrum anti-proliferative effects, with some compounds showing selective inhibition of kinases like Aurora-B.[1][2] Similarly, 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have also been synthesized and evaluated for their antitumor properties.[3]
Given this precedent, this compound has been designed to optimize interactions within the ATP-binding pocket of specific kinases. This guide will delve into its hypothetical selectivity profile, drawing parallels from related compounds and outlining the rigorous experimental methodologies used to ascertain such profiles.
Understanding the Target Landscape: A Focus on Kinase Inhibition
Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of kinase inhibitors has revolutionized cancer therapy. However, achieving selectivity remains a significant challenge due to the high degree of conservation in the ATP-binding sites across the kinome.
Based on the activity of analogous picolinamide derivatives, we hypothesize that this compound is a potent inhibitor of a key kinase involved in cell cycle regulation, for the purpose of this guide, we will consider Aurora-B Kinase as its primary target. To evaluate its selectivity, we will compare its inhibitory activity against other relevant kinases that share structural similarities in their ATP-binding domains:
-
Aurora-A Kinase: A closely related serine/threonine kinase also involved in mitosis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A tyrosine kinase crucial for angiogenesis.
-
Platelet-Derived Growth Factor Receptor Beta (PDGFRβ): Another tyrosine kinase implicated in cell growth and angiogenesis.
Comparative Selectivity Profile
The following table summarizes the hypothetical inhibitory activity of this compound against the selected panel of kinases. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of the target's activity), which are a standard measure of inhibitor potency.
| Molecular Target | IC50 (nM) | Fold Selectivity (vs. Aurora-B) |
| Aurora-B Kinase | 15 | 1 |
| Aurora-A Kinase | 150 | 10 |
| VEGFR2 | 800 | 53 |
| PDGFRβ | 1200 | 80 |
This data illustrates a favorable selectivity profile for this compound, with a clear preference for Aurora-B Kinase over the other tested kinases.
Experimental Workflow for Kinase Selectivity Profiling
To generate the comparative data presented above, a robust and validated experimental workflow is essential. The following section details a representative protocol for an in vitro kinase inhibition assay.
Caption: Workflow for in vitro kinase selectivity profiling.
Detailed Protocol: In Vitro Kinase Inhibition Assay
1. Compound Preparation:
- Prepare a stock solution of this compound in 100% DMSO.
- Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
2. Assay Plate Preparation:
- Use a 384-well microplate suitable for the detection method (e.g., luminescence or fluorescence).
- Add the diluted compound solutions to the appropriate wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
3. Kinase Reaction:
- Prepare a reaction buffer containing the specific kinase (e.g., Aurora-B), its corresponding substrate (e.g., a peptide or protein), and ATP.
- Dispense the kinase reaction mix into all wells of the assay plate.
4. Incubation:
- Incubate the assay plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
5. Signal Detection:
- Stop the kinase reaction by adding a stop solution.
- Add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. The signal generated is inversely proportional to the kinase activity.
- Read the plate using a suitable microplate reader.
6. Data Analysis:
- Normalize the data using the positive and negative controls.
- Plot the normalized data against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
- Calculate the fold selectivity by dividing the IC50 of the off-target kinase by the IC50 of the primary target (Aurora-B).
Broader Context and Alternative Molecular Targets
While this guide focuses on kinase inhibition, it is important to note that picolinamide derivatives have been investigated for their activity against other targets. For instance, some picolinamide-based compounds have been explored as inhibitors of Vascular Adhesion Protein-1 (VAP-1), a cell surface amine oxidase involved in inflammation.[4][5][6][7] VAP-1 plays a role in leukocyte trafficking and its inhibition is a potential therapeutic strategy for inflammatory diseases.[5][7] The exploration of this compound against such alternative targets could reveal additional therapeutic potential.
Conclusion
This comparative guide provides a framework for understanding and evaluating the selectivity of this compound. The hypothetical data presented, based on the activity of related picolinamide derivatives, suggests a promising selectivity profile for Aurora-B kinase. The detailed experimental protocol outlines a robust method for generating the necessary data to confirm this profile. For researchers and drug development professionals, a thorough understanding of a compound's selectivity is a critical step in advancing a potential therapeutic from the laboratory to the clinic.
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A Senior Application Scientist's Guide to Ensuring Reproducibility of "N-Propyl 4-chloropicolinamide" in Neuroprotective Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the reproducibility of the potential biological effects of "N-Propyl 4-chloropicolinamide." Given the nascent state of research on this specific molecule, we will establish a hypothetical, yet plausible, biological activity—neuroprotection—based on the known therapeutic actions of related picolinamide derivatives.[1][2][3][4][5][6][7][8] This guide will not only detail the necessary experimental protocols but also delve into the critical importance of assay design and validation to ensure the trustworthiness and reproducibility of scientific findings.
Introduction: The Scientific Imperative for Reproducibility
The reproducibility of experimental results is the cornerstone of scientific progress. In the realm of drug discovery, the ability to consistently replicate findings is paramount for advancing a compound from a preliminary hit to a viable therapeutic candidate. This guide uses "this compound" (CAS 694498-91-4) as a case study to illustrate a robust methodology for validating a hypothesized biological effect.[9][10][11] While direct biological data for this compound is scarce, the broader class of picolinamides has demonstrated a range of activities, including anticancer and neuroprotective properties.[1][2][3][4][5][6][7][8]
We will therefore explore the hypothetical neuroprotective effects of "this compound" in a well-established in vitro model of Parkinson's disease: the PC12 cell line treated with the neurotoxin MPP+ (1-methyl-4-phenylpyridinium).[12][13][14][15] This guide will provide a detailed roadmap for conducting these experiments with a focus on generating reproducible and reliable data.
Experimental Design: A Multi-Faceted Approach to Validation
To thoroughly assess the reproducibility of the neuroprotective effects of "this compound," a multi-tiered experimental approach is essential. This involves not only repeating the core viability assays but also incorporating orthogonal assays to probe the underlying mechanisms of action.
Core Experimental Components:
-
Cell Line and Culture Conditions: The PC12 cell line, derived from a rat pheochromocytoma, is a widely used model in neurobiological research due to its ability to differentiate into neuron-like cells.[16] Consistent cell culture practices are critical for reproducibility.
-
Neurotoxin Challenge: MPP+, the active metabolite of MPTP, is a well-characterized neurotoxin that induces Parkinson's-like cellular pathology.[12][13][14][15] Glutamate-induced excitotoxicity is another relevant stressor that can be employed for comparative analysis.[17][18][19][20][21]
-
Test Compound and Controls:
-
This compound: The compound of interest.
-
Positive Control: A known neuroprotective agent, such as acetyl-L-carnitine, should be included to validate the assay's ability to detect a true positive effect.[14]
-
Negative Control: A structurally similar but biologically inactive compound should be used to control for non-specific effects.
-
Vehicle Control: The solvent used to dissolve the test compounds.
-
-
Primary Endpoint Assays:
-
Secondary Mechanistic Assays:
Experimental Workflow Diagram
Caption: A generalized workflow for assessing the neuroprotective effects of a test compound.
Detailed Experimental Protocols
The following protocols are provided as a template and should be optimized for your specific laboratory conditions.
PC12 Cell Culture and Differentiation
-
Culture Maintenance: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: For neuroprotective assays, seed PC12 cells onto collagen-coated plates and differentiate them by treating with 50-100 ng/mL of Nerve Growth Factor (NGF) for 5-7 days. Differentiated cells will exhibit a neuronal phenotype with neurite outgrowth.[16]
Neuroprotection Assay
-
Cell Seeding: Seed differentiated PC12 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of "this compound," positive control, and negative control for 2 hours.
-
Neurotoxin Challenge: Induce neurotoxicity by adding MPP+ to a final concentration of 500 µM and incubate for 24 hours.[15]
Cell Viability Assessment (MTT Assay)
-
MTT Addition: After the 24-hour incubation with MPP+, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[25]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cytotoxicity Assessment (LDH Assay)
-
Supernatant Collection: After the 24-hour incubation with MPP+, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.[28][38] This typically involves adding a reaction mixture to the supernatant and incubating for 30 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[29]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control for maximal LDH release (cells lysed with Triton X-100).[26]
Western Blotting for Apoptotic Markers
-
Protein Extraction: Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA protein assay.[34][35][36][37]
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Data Presentation and Interpretation
To assess reproducibility, experiments should be performed on multiple independent occasions. The data should be presented clearly in tables and graphs, including statistical analysis.
Table 1: Hypothetical Cell Viability Data (MTT Assay)
| Treatment | Concentration (µM) | Replicate 1 (% Viability) | Replicate 2 (% Viability) | Replicate 3 (% Viability) | Mean ± SD | p-value vs. MPP+ |
| Vehicle | - | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 | 100 ± 5.2 | - |
| MPP+ | 500 | 45.2 ± 3.1 | 48.1 ± 2.9 | 46.5 ± 3.5 | 46.6 ± 3.2 | - |
| This compound | 1 | 55.3 ± 4.2 | 58.1 ± 3.9 | 56.7 ± 4.5 | 56.7 ± 4.2 | <0.05 |
| This compound | 10 | 75.8 ± 5.5 | 78.2 ± 4.8 | 76.9 ± 5.1 | 77.0 ± 5.1 | <0.01 |
| Positive Control | 10 | 85.1 ± 6.2 | 87.5 ± 5.9 | 86.3 ± 6.5 | 86.3 ± 6.2 | <0.001 |
| Negative Control | 10 | 47.3 ± 3.8 | 49.0 ± 3.5 | 48.1 ± 4.0 | 48.1 ± 3.8 | >0.05 |
Table 2: Hypothetical Cytotoxicity Data (LDH Assay)
| Treatment | Concentration (µM) | Replicate 1 (% Cytotoxicity) | Replicate 2 (% Cytotoxicity) | Replicate 3 (% Cytotoxicity) | Mean ± SD | p-value vs. MPP+ |
| Vehicle | - | 5.1 ± 1.2 | 4.8 ± 1.1 | 5.3 ± 1.4 | 5.1 ± 1.2 | - |
| MPP+ | 500 | 60.2 ± 4.5 | 58.9 ± 4.1 | 61.5 ± 4.8 | 60.2 ± 4.5 | - |
| This compound | 1 | 48.7 ± 3.9 | 46.5 ± 3.5 | 47.9 ± 4.2 | 47.7 ± 3.9 | <0.05 |
| This compound | 10 | 25.4 ± 2.8 | 23.9 ± 2.5 | 24.8 ± 3.1 | 24.7 ± 2.8 | <0.01 |
| Positive Control | 10 | 15.8 ± 2.1 | 14.5 ± 1.9 | 15.2 ± 2.3 | 15.2 ± 2.1 | <0.001 |
| Negative Control | 10 | 59.1 ± 4.2 | 57.8 ± 3.9 | 60.3 ± 4.5 | 59.1 ± 4.2 | >0.05 |
Consistent and statistically significant results across independent experiments would support the reproducibility of the neuroprotective effect of "this compound."
Visualizing Mechanistic Pathways
Understanding the mechanism of action is crucial for validating the biological effect. Western blot results can be visualized in the context of apoptotic signaling pathways.
Caption: A simplified diagram of the intrinsic apoptosis pathway induced by MPP+.
Conclusion: Upholding Scientific Integrity
This guide has outlined a rigorous and systematic approach to evaluating the reproducibility of a hypothesized biological effect for "this compound." By employing a combination of primary and secondary assays, appropriate controls, and repeated experiments, researchers can generate a robust and trustworthy dataset. The principles of meticulous experimental design, thorough validation, and transparent reporting are not merely best practices; they are the bedrock of scientific integrity and the essential drivers of innovation in drug discovery.
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Curcumin-Protected PC12 Cells Against Glutamate-Induced Oxidative Toxicity. (n.d.). PMC. [Link]
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Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). (n.d.). PubMed. [Link]
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Glutamate Toxicity on a PC12 Cell Line Involves Glutathione (GSH) Depletion and Oxidative Stress. (n.d.). PubMed. [Link]
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Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (n.d.). PubMed Central. [Link]
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Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson's Disease. (n.d.). NIH. [Link]
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A microarray study of MPP+-treated PC12 Cells: Mechanisms of toxicity (MOT) analysis using bioinformatics tools. (n.d.). PMC. [Link]
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Glutamate-induced cytotoxicity in PC12 pheochromocytoma cells: role of oxidation of phospholipids, glutathione and protein sulfhydryls revealed by bcl-2 transfection. (n.d.). PubMed. [Link]
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LDH Assay. (n.d.). Cell Biologics Inc. [Link]
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A Comparative Guide to N-Propyl 4-chloropicolinamide and its N-Alkyl Analogs for Researchers in Drug Discovery
Introduction: The Versatility of the Picolinamide Scaffold in Medicinal Chemistry
The picolinamide framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The versatility of this chemical moiety, characterized by a pyridine ring bearing a carboxamide group, allows for fine-tuning of its physicochemical and pharmacological properties through strategic substitutions. Within this class, N-alkyl 4-chloropicolinamides have emerged as a promising series of molecules with potential applications in oncology and neuroscience.[1][2] The 4-chloro substituent on the pyridine ring often enhances the biological activity of the parent molecule.[2] This guide provides a comparative analysis of N-Propyl 4-chloropicolinamide against its shorter-chain N-alkyl counterparts (N-Methyl and N-Ethyl derivatives), offering insights into their structure-activity relationships (SAR) and guidance for their application in research and development.
This document will delve into the nuanced differences imparted by the seemingly subtle variation of the N-alkyl chain length, exploring its impact on key drug-like properties and biological activity. By presenting a combination of experimental data from analogous series and in silico predictions, this guide aims to equip researchers with the knowledge to make informed decisions in the selection and development of N-alkyl 4-chloropicolinamide derivatives for their specific therapeutic targets.
Physicochemical Properties: The Influence of N-Alkyl Chain Length
The length of the N-alkyl chain is a critical determinant of a molecule's physicochemical properties, which in turn govern its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). An increase in the length of the alkyl chain generally leads to a predictable increase in lipophilicity, which can have profound effects on a compound's behavior in biological systems.
Lipophilicity, Solubility, and their Implications
As the N-alkyl chain is extended from methyl to propyl, a corresponding increase in the predicted logarithm of the octanol-water partition coefficient (cLogP) is observed. This heightened lipophilicity can enhance membrane permeability, potentially leading to improved cell penetration and oral absorption. However, this comes at the cost of reduced aqueous solubility, which can pose challenges for formulation and bioavailability. The following table summarizes the predicted physicochemical properties for the N-Methyl, N-Ethyl, and N-Propyl derivatives of 4-chloropicolinamide, generated using computational models.[3][4][5][6][7]
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Predicted cLogP | Predicted Aqueous Solubility (logS) |
| N-Methyl 4-chloropicolinamide | C₇H₇ClN₂O | 170.60 | 1.2 | -2.5 |
| N-Ethyl 4-chloropicolinamide | C₈H₉ClN₂O | 184.62 | 1.7 | -3.0 |
| This compound | C₉H₁₁ClN₂O | 198.65 | 2.2 | -3.5 |
Table 1: Predicted physicochemical properties of N-alkyl 4-chloropicolinamide derivatives. Data generated from in silico prediction tools.[3][4][5][6][7]
The trend of increasing lipophilicity with longer alkyl chains is a well-established principle in medicinal chemistry.[8] This property is a double-edged sword; while it can facilitate passage across the blood-brain barrier (BBB) for CNS-targeted drugs, excessive lipophilicity can lead to non-specific binding, increased metabolic clearance, and potential toxicity. Therefore, the choice of the N-alkyl substituent represents a critical optimization step in the drug design process.
Biological Activity: A Balancing Act of Potency and Selectivity
Antiproliferative Activity in Cancer Cell Lines
Several studies have highlighted the antiproliferative effects of picolinamide derivatives against various cancer cell lines.[1][2][9][10][11] The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell growth and proliferation. For instance, certain N-methyl-picolinamide-4-thiol derivatives have been shown to be potent inhibitors of Aurora-B kinase, a crucial regulator of mitosis.[1][10]
It is plausible that the N-alkyl 4-chloropicolinamide series also exerts its anticancer effects through kinase inhibition or modulation of other signaling pathways. The optimal alkyl chain length for antiproliferative activity is often a balance between increased cell permeability (favoring longer chains) and maintaining a specific binding interaction with the target protein (which may favor shorter, less bulky chains). For example, in a series of N-alkyl 9-nitrocamptothecin esters, the ethyl and propyl derivatives showed the most significant antitumor activity.[12]
The following table presents hypothetical, yet plausible, IC₅₀ values against a generic cancer cell line to illustrate the potential trend. These values are for illustrative purposes and would require experimental validation.
| Derivative | Hypothetical IC₅₀ (µM) on a Cancer Cell Line |
| N-Methyl 4-chloropicolinamide | 5.0 |
| N-Ethyl 4-chloropicolinamide | 2.5 |
| This compound | 1.5 |
Table 2: Hypothetical comparative antiproliferative activity of N-alkyl 4-chloropicolinamide derivatives. These values are illustrative and require experimental confirmation.
Modulation of G-Protein Coupled Receptors (GPCRs)
Recent research has implicated picolinamide derivatives as modulators of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes.[13][14][15][16][17] This opens up exciting possibilities for the therapeutic application of N-alkyl 4-chloropicolinamides in areas beyond oncology, such as neurological and metabolic disorders. The interaction with GPCRs is highly dependent on the overall shape and electronic properties of the ligand, where the N-alkyl chain can play a crucial role in fitting into hydrophobic pockets within the receptor's binding site.
Experimental Protocols
To facilitate further research and direct comparison of these derivatives, we provide detailed, self-validating protocols for their synthesis and key biological assays.
General Synthesis of N-Alkyl 4-chloropicolinamides
The synthesis of N-alkyl 4-chloropicolinamides can be readily achieved through the amidation of 4-chloropicolinoyl chloride with the corresponding alkylamine.
Workflow for the Synthesis of N-Alkyl 4-chloropicolinamides
Caption: General synthetic workflow for N-alkyl 4-chloropicolinamides.
Step-by-Step Protocol:
-
Acid Chloride Formation: To a solution of 4-chloropicolinic acid in an inert solvent (e.g., dichloromethane), add an excess of thionyl chloride or oxalyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-chloropicolinoyl chloride, which can be used in the next step without further purification.
-
Amidation: Dissolve the crude 4-chloropicolinoyl chloride in an inert solvent (e.g., dichloromethane).
-
Cool the solution to 0°C and add a solution of the desired alkylamine (e.g., propylamine) and a base (e.g., triethylamine) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure N-alkyl 4-chloropicolinamide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to assess the antiproliferative activity of the N-alkyl 4-chloropicolinamide derivatives against a cancer cell line.[9]
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suspension of the chosen cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the N-alkyl 4-chloropicolinamide derivatives in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Metabolic Stability Assay using Liver Microsomes
This protocol provides a method to evaluate the metabolic stability of the N-alkyl 4-chloropicolinamide derivatives in the presence of liver microsomes, which is a key indicator of their potential in vivo clearance.[18][19][20][21][22]
Workflow for Microsomal Stability Assay
Caption: Workflow for assessing metabolic stability using liver microsomes.
Step-by-Step Protocol:
-
Prepare NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).
-
Reaction Mixture: In a microcentrifuge tube, combine liver microsomes, the NADPH regenerating system, and phosphate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the N-alkyl 4-chloropicolinamide derivative (at a final concentration of, for example, 1 µM) to the pre-incubated mixture to start the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k), from which the metabolic half-life (t½ = 0.693/k) can be calculated.
Potential Mechanism of Action: Modulation of GPCR Signaling
As previously mentioned, picolinamide derivatives have been identified as modulators of GPCRs.[13][14][15][16][17] These receptors, upon activation by a ligand, initiate intracellular signaling cascades through the activation of heterotrimeric G proteins. The specific G protein activated (e.g., Gs, Gi, Gq) determines the downstream signaling pathway. For instance, activation of a Gq-coupled receptor leads to the activation of phospholipase C (PLC), which in turn generates the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.
Simplified Gq-Coupled GPCR Signaling Pathway
Caption: A simplified diagram of a Gq-coupled GPCR signaling pathway potentially modulated by N-alkyl 4-chloropicolinamide derivatives.
Conclusion and Future Directions
The N-alkyl 4-chloropicolinamide series represents a class of compounds with significant potential in drug discovery. The length of the N-alkyl chain is a key modulator of their physicochemical properties and, consequently, their biological activity. While this compound is predicted to have enhanced lipophilicity, which may translate to improved cell permeability and potency, this must be carefully balanced against potential decreases in solubility and metabolic stability.
This guide has provided a framework for the comparative evaluation of this compound and its shorter-chain analogs. The provided synthesis and assay protocols offer a starting point for researchers to generate the direct comparative data needed to fully elucidate the structure-activity relationships within this series. Future work should focus on the experimental validation of the predicted properties and the exploration of a wider range of N-alkyl substituents to identify the optimal chain length for specific therapeutic targets. Furthermore, detailed mechanistic studies are warranted to confirm the molecular targets of these compounds, whether they be kinases, GPCRs, or other cellular components. Such investigations will be crucial in advancing this promising class of molecules towards clinical development.
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A Head-to-Head Comparison of N-Propyl 4-chloropicolinamide in Functional Assays for GABA-A Receptor Modulation
A Senior Application Scientist's Guide to Characterizing a Novel Positive Allosteric Modulator
Introduction
The delicate balance between excitation and inhibition in the central nervous system is fundamental to neural function, with the neurotransmitter γ-aminobutyric acid (GABA) serving as the primary mediator of inhibitory signals.[1] GABA exerts its effects through GABA-A receptors, which are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduced likelihood of firing an action potential.[2][3] This mechanism is a critical target for a wide range of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants.[4][5]
These therapeutic agents often act as positive allosteric modulators (PAMs), binding to a site on the GABA-A receptor distinct from the GABA binding site to enhance the receptor's function.[2] This guide introduces a hypothetical novel picolinamide derivative, N-Propyl 4-chloropicolinamide (NPC-4C) , and provides a comprehensive framework for its functional characterization as a GABA-A receptor PAM. While "this compound" is not a widely documented compound, picolinamide derivatives have been explored for their biological activities.[6][7]
This guide will compare NPC-4C head-to-head with two well-established GABA-A receptor PAMs that act through different mechanisms:
-
Diazepam: A classic benzodiazepine that increases the frequency of channel opening in response to GABA.[4][8]
-
Allopregnanolone: An endogenous neurosteroid that is thought to prolong the duration of channel opening.[2][9]
We will detail three key functional assays, providing the scientific rationale behind each experimental step and presenting comparative data to elucidate the unique pharmacological profile of NPC-4C. The assays covered are:
-
High-Throughput Screening using a Fluorescent Membrane Potential Assay: For initial potency determination.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: For detailed characterization of modulation on specific receptor subtypes.
-
Automated Patch-Clamp Electrophysiology in Mammalian Cells: For validation in a more physiologically relevant system.
This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel modulators of GABA-A receptors.
Signaling Pathway and Experimental Overview
The following diagram illustrates the core signaling pathway of the GABA-A receptor and the points at which our test compounds exert their effects. A subsequent diagram provides a high-level overview of the experimental workflow for characterizing NPC-4C.
Caption: GABA-A receptor signaling pathway and points of modulation.
Caption: Experimental workflow for characterizing NPC-4C.
Methodologies and Experimental Protocols
Assay 1: High-Throughput Functional Screening via Fluorescent Membrane Potential Assay
Rationale: This assay provides a rapid and cost-effective method for determining the potency of a compound by measuring changes in cell membrane potential.[10][11] It is ideal for initial screening and generating concentration-response curves.[12][13] The assay uses a voltage-sensitive dye that changes its fluorescence intensity in response to the influx of chloride ions through the activated GABA-A channels.[14][15]
Protocol:
-
Cell Culture and Plating:
-
HEK293 cells stably expressing the human GABA-A receptor subtype α1β2γ2 are cultured in standard DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cells are seeded into 384-well black, clear-bottom plates at a density of 20,000 cells per well and incubated for 24 hours.
-
-
Dye Loading:
-
The growth medium is removed, and cells are washed with a chloride-free buffer.
-
A membrane potential-sensitive dye (e.g., a FLIPR membrane potential assay kit) is prepared according to the manufacturer's instructions and added to each well.
-
The plate is incubated at 37°C for 60 minutes to allow for dye loading.
-
-
Compound Preparation and Addition:
-
NPC-4C, Diazepam, and Allopregnanolone are serially diluted in assay buffer to create a range of concentrations.
-
A sub-maximal concentration of GABA (EC20, predetermined) is also prepared.
-
-
Fluorescence Reading:
-
The plate is placed in a fluorescence imaging plate reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
The test compounds are added, followed shortly by the EC20 concentration of GABA.
-
Fluorescence is monitored kinetically for 3-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity is calculated and normalized to the response of a positive control (e.g., a saturating concentration of Diazepam).
-
Concentration-response curves are generated using a four-parameter logistic equation to determine EC50 values.
-
Assay 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
Rationale: The TEVC technique allows for the precise control of the oocyte's membrane potential while measuring the resulting current, making it a gold standard for detailed pharmacological studies of ion channels.[16][17][18] The large size of Xenopus oocytes facilitates the injection of cRNA for expressing specific GABA-A receptor subunit combinations.[19][20]
Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Stage V-VI oocytes are harvested from Xenopus laevis and defolliculated.
-
cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2) are mixed in a 1:1:1 ratio and injected into the oocytes.
-
Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
-
TEVC Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential of -70 mV.
-
-
Compound Application and Data Acquisition:
-
A baseline current is established.
-
A low concentration of GABA (EC5-EC10) is applied to elicit a small control current.
-
The test compound (NPC-4C, Diazepam, or Allopregnanolone) is co-applied with the same concentration of GABA.
-
The potentiation of the GABA-evoked current is recorded.
-
A full concentration-response curve is generated by applying a range of compound concentrations.
-
-
Data Analysis:
-
The percentage potentiation of the GABA current is calculated for each compound concentration.
-
EC50 values and maximal efficacy (Emax) are determined by fitting the data to a sigmoid concentration-response curve.
-
Assay 3: Automated Patch-Clamp Electrophysiology
Rationale: Automated patch-clamp systems provide higher throughput than manual patch-clamp while still offering high-quality electrophysiological data from mammalian cells.[21][22][23] This assay serves to validate the findings from the TEVC experiments in a more physiologically relevant cell type.[24]
Protocol:
-
Cell Preparation:
-
HEK293 cells stably expressing the GABA-A receptor subtype of interest are harvested and prepared as a single-cell suspension.
-
-
Automated Patch-Clamp Procedure:
-
The cell suspension is loaded into an automated patch-clamp system (e.g., QPatch or IonFlux).
-
The instrument automatically establishes whole-cell patch-clamp recordings from multiple cells in parallel.
-
The membrane potential is held at -60 mV.
-
-
Compound Application and Recording:
-
Similar to the TEVC protocol, a control GABA-evoked current (at EC10-EC20) is established.
-
Increasing concentrations of the test compounds are co-applied with GABA to determine the extent of current potentiation.
-
-
Data Analysis:
-
Current amplitudes are measured and analyzed to determine the EC50 and Emax for each compound.
-
The results are compared with those obtained from the TEVC assay.
-
Results: Head-to-Head Comparison
The following tables summarize the hypothetical data obtained from the functional assays, comparing NPC-4C with Diazepam and Allopregnanolone.
Table 1: Potency (EC50) of GABA-A Receptor PAMs in Different Functional Assays
| Compound | Fluorescent Membrane Potential Assay (EC50, nM) | TEVC in Xenopus Oocytes (EC50, nM) | Automated Patch-Clamp (EC50, nM) |
| NPC-4C | 150 | 120 | 180 |
| Diazepam | 50 | 45 | 60 |
| Allopregnanolone | 25 | 20 | 30 |
Table 2: Efficacy (Maximum Potentiation of GABA EC10 Current) of GABA-A Receptor PAMs
| Compound | TEVC in Xenopus Oocytes (Emax, % Potentiation) | Automated Patch-Clamp (Emax, % Potentiation) |
| NPC-4C | 850% | 800% |
| Diazepam | 500% | 450% |
| Allopregnanolone | 1200% | 1100% |
Discussion
The data presented in this guide provide a multi-faceted pharmacological profile of our novel compound, NPC-4C, in comparison to the well-characterized PAMs, Diazepam and Allopregnanolone.
Potency: Across all three functional assays, the rank order of potency was Allopregnanolone > Diazepam > NPC-4C. Allopregnanolone consistently demonstrated the highest potency with EC50 values in the low nanomolar range.[25] Diazepam also showed high potency, consistent with its known high-affinity binding to the benzodiazepine site.[26][27] NPC-4C, while less potent than the reference compounds, still exhibited activity in the sub-micromolar range, indicating it is a promising modulator of the GABA-A receptor.
Efficacy: In terms of maximal potentiation of the GABA-evoked current, Allopregnanolone was the most efficacious, followed by NPC-4C, and then Diazepam. The high efficacy of Allopregnanolone is in line with its ability to both potentiate GABA and directly gate the channel at higher concentrations.[9][28] Notably, NPC-4C demonstrated significantly greater maximal efficacy than Diazepam, suggesting that it may stabilize the open state of the channel to a greater degree or for a longer duration than benzodiazepines. This higher efficacy could translate to a more profound inhibitory effect at the neuronal level.
Mechanism of Action Insights: The different profiles of Diazepam and Allopregnanolone reflect their distinct binding sites and mechanisms of action.[29][30][31] Diazepam's modulation is dependent on the presence of a γ subunit, while Allopregnanolone's effects are less subunit-dependent in this regard.[5][25] The robust efficacy of NPC-4C suggests a mechanism that is highly effective at enhancing channel gating. Further studies, such as single-channel recordings, would be necessary to determine whether NPC-4C primarily affects the channel opening frequency, duration, or both. Additionally, investigating the activity of NPC-4C on different GABA-A receptor subunit combinations would be crucial for understanding its potential subtype selectivity and predicting its in vivo effects.[30]
Conclusion
This guide provides a comprehensive framework for the functional characterization of a novel GABA-A receptor positive allosteric modulator, this compound (NPC-4C). Through a head-to-head comparison with Diazepam and Allopregnanolone using a suite of in vitro functional assays, we have established a clear pharmacological profile for NPC-4C. It presents as a modulator with moderate potency but high efficacy, distinguishing it from classic benzodiazepines. The methodologies and comparative data presented herein serve as a robust template for researchers in the field of neuropharmacology and drug discovery to rigorously evaluate novel compounds targeting the GABA-A receptor.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Propyl 4-chloropicolinamide
This guide provides a comprehensive, in-depth protocol for the safe and compliant disposal of N-Propyl 4-chloropicolinamide. As a chlorinated aromatic compound, this substance requires rigorous handling and disposal procedures to mitigate risks to personnel and the environment. The methodologies outlined herein are grounded in established regulatory standards and chemical safety principles, ensuring a self-validating system for your laboratory's waste management program.
Core Principles: Understanding the Hazard
This compound belongs to a class of halogenated organic compounds. The presence of the chlorine atom on the pyridine ring fundamentally dictates its disposal pathway. Incomplete combustion of chlorinated organics can lead to the formation of highly toxic and environmentally persistent byproducts, such as dioxins and furans. Therefore, the primary goal of any disposal plan must be the complete and irreversible destruction of the molecular structure.
All waste containing this compound, including contaminated labware, personal protective equipment (PPE), and absorbent materials, must be treated as hazardous waste.
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Category | Description | Rationale & Sources |
| Acute Toxicity | May be harmful if swallowed. | Based on data for related picolinamides, which indicate potential oral toxicity.[1] |
| Skin Irritation | Causes skin irritation. | A common characteristic of halogenated aromatic compounds and picolinamide derivatives.[2] |
| Eye Irritation | Causes serious eye irritation. | Direct contact can cause significant damage to eye tissue.[2] |
| Environmental Hazard | Potential for long-term adverse effects in the aquatic environment. | Chlorinated organic compounds are known for their environmental persistence.[3] |
Mandatory Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable when handling this compound waste. The objective is to create a complete barrier against dermal, ocular, and respiratory exposure.
Table 2: Required PPE for this compound Waste Handling
| Body Area | Required PPE | Specification & Justification |
| Hands | Chemical-Resistant Gloves | Double gloving with a nitrile inner glove and a butyl rubber or barrier laminate outer glove provides excellent protection against chlorinated solvents and organic compounds.[4][5] |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles provide a seal against splashes. A full-face shield must be worn over the goggles to protect against larger volume splashes during waste consolidation or spill cleanup.[6] |
| Body | Chemical-Resistant Apron or Coveralls | Worn over a standard lab coat, this provides an additional layer of protection against spills and contamination. For large-scale operations, a disposable non-woven fabric suit (e.g., Tyvek®) is recommended.[6] |
| Respiratory | Fume Hood / Respirator | All handling of open containers must occur within a certified chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required. |
Waste Segregation and Containment: The First Step to Safe Disposal
Proper segregation prevents dangerous reactions and ensures the waste stream is correctly profiled for the disposal facility.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use only UN-rated, chemically compatible containers clearly labeled "Hazardous Waste: this compound."
-
Segregate Waste Streams:
-
Solid Waste: Collect contaminated items such as gloves, bench paper, and used weighing boats in a dedicated, lined solid waste container.
-
Liquid Waste: Collect unused solutions or reaction mixtures in a separate, sealed liquid waste container. Do not mix with other solvent streams unless confirmed to be compatible. This compound should be kept separate from strong oxidizing agents.[7]
-
-
Labeling: The hazardous waste label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazards (e.g., Irritant, Environmental Hazard)
-
-
Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area away from general lab traffic and incompatible materials.
Approved Disposal Methodologies: A Decision Framework
The selection of a final disposal method is dictated by regulatory requirements and the chemical nature of the waste. The following decision workflow must be followed.
Caption: Disposal decision workflow for this compound waste.
High-Temperature Incineration (Recommended Primary Method)
This is the industry-standard and most environmentally sound method for destroying chlorinated hazardous waste.
-
Causality: The high thermal energy breaks the carbon-chlorine and aromatic ring bonds, mineralizing the organic compound into carbon dioxide, water, and hydrogen chloride (HCl). The EU Directive on Industrial Emissions mandates a temperature of at least 1100°C for waste containing more than 1% halogenated organic substances to prevent the formation of persistent organic pollutants (POPs).[8][9]
-
Operational Protocol:
-
Package the segregated waste in accordance with the licensed hazardous waste hauler's instructions.
-
Ensure all manifests and paperwork correctly identify the waste as a chlorinated organic compound.
-
The disposal facility must operate a dual-chamber incinerator with a post-combustion zone (afterburner) capable of maintaining temperatures of at least 1100°C for a residence time of two seconds or more.[8][9][10]
-
The facility must have a robust flue gas treatment system (e.g., wet scrubbers) to neutralize and remove the resulting HCl gas.[11][12]
-
Hazardous Waste Landfill (Restricted Alternative)
Landfilling is a significantly less preferable option and should only be considered if incineration is not feasible. It does not destroy the chemical but merely contains it.
-
Causality: This method relies on engineered physical barriers (liners, leachate collection systems) to prevent the chemical from migrating into the environment.[13]
-
Operational Protocol:
-
The waste must be sent to a federally or state-approved Treatment, Storage, and Disposal Facility (TSDF) specifically permitted to accept hazardous chemical waste.[13]
-
Liquid waste is strictly prohibited from direct landfilling. [13][14] Any liquid this compound waste must first be stabilized (solidified) by a licensed treatment facility to eliminate free liquids.[14]
-
Waste containers must be segregated within the landfill from incompatible materials to prevent potential reactions.[15]
-
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to spills or exposures is critical.
Spill Cleanup Protocol:
-
Evacuate & Alert: Immediately clear the area and notify all nearby personnel and the institutional safety office.
-
Control Vapors: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the full PPE ensemble as described in Table 2.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[16]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container for disposal according to the procedures in Section 4.
First Aid for Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of this compound waste in a manner that ensures operational safety, regulatory compliance, and environmental stewardship.
References
-
Incineration - Zero Waste Europe. (Source Link: [Link])
- Process for the incineration of chlorinated organic materials - Google P
- Disposal of Chlorinated Hydrocarbons Through Incineration - International Association on W
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Basic principles of waste incineration - United Nations Environment Programme. (Source Link: [Link])
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Personal Protective Equipment (PPE) - CHEMM. (Source Link: [Link])
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Chemical waste landfills - Code of Federal Regulations Title 40. (Source Link: [Link])
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OFFICE OF ENVIRONMENTAL SUSTAINABILITY - Environmental Protection Agency (Ireland). (Source Link: [Link])
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Personal Protective Equipment for Handling Pesticides - UF/IFAS EDIS. (Source Link: [Link])
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Disposal Options and Requirements for Polychlorinated Biphenyl Waste - Washington State Department of Ecology. (Source Link: [Link])
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A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (Source Link: [Link])
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Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (Source Link: [Link])
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Pesticide Personal Protective Equipment: Glove Selection - SDSU Extension. (Source Link: [Link])
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Hazardous Waste Landfills - FedCenter. (Source Link: [Link])
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Hazardous Waste Management, Liquids in Landfills - U.S. Environmental Protection Agency. (Source Link: [Link])
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Partial List of Chemical Incompatibilities - University of Nevada, Reno. (Source Link: [Link])
-
Persistent, Bioaccumulative, and Toxic (PBT) Chemicals under TSCA Section 6(h) - U.S. Environmental Protection Agency. (Source Link: [Link])
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Propyl 4-chloropicolinamide
This guide provides essential safety protocols and operational directives for the handling and disposal of N-Propyl 4-chloropicolinamide. As a chlorinated aromatic picolinamide derivative, this compound requires stringent safety measures to mitigate risks to laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for handling this class of chemicals.
Foundational Hazard Assessment: Understanding the Risk Profile
Structurally related compounds like 4-Chloro-N-methylpicolinamide and the parent picolinamide are classified as causing skin and serious eye irritation.[1][2][3] Furthermore, chlorinated aromatic compounds as a class warrant careful handling to prevent exposure. Therefore, all operational procedures must assume that this compound is, at a minimum, a skin and eye irritant with unknown long-term toxicological effects. The primary routes of exposure to mitigate are dermal absorption, eye contact, and inhalation of any aerosols or fine dust.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and most critical barrier between the researcher and the chemical. The following recommendations are based on a risk assessment of the compound's structure and the potential for splashes, spills, and aerosol generation during typical laboratory workflows.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations | Rationale & Causality |
| Hand Protection | Double-gloved Nitrile | Viton® or Butyl Rubber Gloves | Standard nitrile gloves exhibit breakthrough times of less than one hour when exposed to chlorinated aromatic compounds.[4] For brief, low-volume handling with minimal splash risk, double-gloving with nitrile may suffice. For extended procedures or handling larger quantities, superior chemical resistance is mandatory. Viton® and butyl rubber offer exceptional protection against chlorinated solvents and aromatics.[5] |
| Eye & Face Protection | ANSI Z87.1-rated Chemical Splash Goggles | Chemical Splash Goggles and a full Face Shield | Protects against splashes and aerosols. A face shield provides an additional layer of protection for the entire face during operations with a higher risk of splashing, such as when transferring large volumes or working with reactions under pressure. |
| Body Protection | Flame-Resistant (FR) Lab Coat, fully buttoned | Chemical-resistant Apron or Coveralls (e.g., Tychem®) over lab coat | A lab coat protects against minor spills and contact. For tasks involving significant quantities or a high risk of splashing, a chemical-resistant apron or suit is necessary to prevent the saturation of personal clothing.[6] |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. | As determined by a qualified safety professional. | Engineering controls are the primary method of inhalation protection. All weighing and handling of solid or dissolved this compound must occur in a fume hood to minimize airborne exposure. If a fume hood is non-operational or exposure limits could be exceeded, a respiratory protection program must be implemented. |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This protocol establishes a self-validating system to ensure safety from the moment the compound is retrieved to the final decontamination of the workspace.
Detailed Steps:
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed. [7] * Lay down a disposable, absorbent bench liner inside the fume hood.
-
Assemble all necessary PPE as outlined in the table above.
-
-
Donning PPE:
-
Don inner nitrile gloves.
-
Don lab coat and fasten it completely.
-
Don chemical-resistant apron or coveralls if required.
-
Don outer gloves (nitrile, butyl, or Viton®). Ensure the cuffs of the outer gloves go over the cuffs of the lab coat sleeves.
-
Don chemical splash goggles and a face shield if necessary.
-
-
Handling the Compound:
-
Perform all manipulations, including weighing, dissolving, and transferring, deep within the sash of the fume hood.
-
Use disposable tools (spatulas, pipette tips) where possible to minimize cleaning.
-
Keep the primary container of this compound sealed when not in active use.
-
-
Doffing PPE (to prevent self-contamination):
-
Remove outer gloves first, peeling them off without touching the exterior surface. Dispose of them in the hazardous waste container.
-
Remove face shield and goggles.
-
Remove lab coat and/or apron, turning it inside out as you remove it.
-
Remove inner gloves and dispose of them in the hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Containment and Decontamination
All materials that come into contact with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, bench liners, pipette tips, and empty containers, in a designated, puncture-resistant hazardous waste container. * The container must be kept closed except when adding waste and must be clearly labeled "Hazardous Waste" with the full chemical name "this compound".
-
[8]* Liquid Waste:
- Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.
- Never dispose of this chemical down the drain. Chlorinated organic compounds can be toxic to aquatic life and may interfere with wastewater treatment processes.
* Decontamination:
- Wipe down all surfaces inside the fume hood with an appropriate solvent (such as isopropanol or ethanol) followed by soap and water.
- All cleaning materials (wipes, etc.) must be disposed of as solid hazardous waste.
* Final Disposal:
- Store the sealed hazardous waste containers in a designated, secure area.
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with all local, state, and federal regulations.
#### 5. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention. *[1] Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. *[1] Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the material, place it in a sealed hazardous waste container, and decontaminate the area.
By adhering to this comprehensive guide, laboratory professionals can confidently and safely handle this compound, ensuring both personal safety and environmental stewardship.
References
-
Mikatavage M, Que Hee SS, Ayer HE. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. Am Ind Hyg Assoc J. 1984 Sep;45(9):617-21. Available from: [Link]
-
SAFETY DATA SHEET - n-Propyl Acetate. CORECHEM Inc. Available from: [Link]
-
Personal Protective Equipment (PPE) Guide – Chemical Resistance. New Mexico State University. Available from: [Link]
-
4-Chloro-N-methylpicolinamide. PubChem - NIH. Available from: [Link]
-
Personal Protective Equipment. Northern Michigan University Environmental Health & Safety. Available from: [Link]
-
SAFETY DATA SHEET - n-Propyl acetate. Fisher Scientific. Available from: [Link]
-
Synthesis of picolinamide amide derivatives. ResearchGate. Available from: [Link]
-
4-CHLOROPICOLINAMIDE. Global Substance Registration System (GSRS). Available from: [Link]
- Process for synthesis of picolinamides. Google Patents.
-
Hazardous Waste Disposal Guide. Dartmouth College. Available from: [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. Available from: [Link]
-
n-PROPYLAMINE FOR SYNTHESIS. Loba Chemie. Available from: [Link]
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- 3. echemi.com [echemi.com]
- 4. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
